molecular formula C7H11BrO2 B2515300 Propargyl-PEG2-bromide CAS No. 1287660-82-5

Propargyl-PEG2-bromide

Cat. No.: B2515300
CAS No.: 1287660-82-5
M. Wt: 207.06 g/mol
InChI Key: SEVJGPXPOQIEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG2-bromide is a useful research compound. Its molecular formula is C7H11BrO2 and its molecular weight is 207.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(2-bromoethoxy)ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-2-4-9-6-7-10-5-3-8/h1H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVJGPXPOQIEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287660-82-5
Record name 1-bromo-2-[2-(prop-2-yn-1-yloxy)ethoxy]ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Propargyl-PEG2-bromide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of Propargyl-PEG2-bromide in Proteolysis-Targeting Chimeras (PROTACs) and Bioconjugation.

Introduction

This compound is a heterobifunctional chemical linker that has emerged as a critical tool in the fields of chemical biology and drug discovery. Its unique structure, featuring a terminal alkyne group, a flexible diethylene glycol (PEG2) spacer, and a reactive bromide, makes it an exceptionally versatile building block. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its mechanism of action in key applications, and experimental methodologies for its use.

This molecule is particularly prominent in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality that harnesses the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] The propargyl group facilitates "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation to azide-modified molecules.[1][2] The bromide end allows for nucleophilic substitution, providing a second reactive handle for conjugation. The integrated PEG spacer enhances solubility and provides optimal spatial orientation between conjugated moieties, which is often crucial for biological activity.[3]

Core Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
Chemical Name 3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne[4]
CAS Number 1287660-82-5
Molecular Formula C₇H₁₁BrO₂
Molecular Weight 207.07 g/mol
Appearance Colorless to light yellow liquid
Purity Typically >95% or >97% (commercial)[2][3]
SMILES C#CCOCCOCCBr[2]
InChI Key SEVJGPXPOQIEPS-UHFFFAOYSA-N[5]
Solubility Soluble in DMSO, DCM, DMF[4]
Storage Conditions Store at -20°C for long-term stability

Synthesis of this compound

Experimental Protocol: Williamson Ether Synthesis

Materials:

Procedure:

  • Reaction Setup: Under an inert atmosphere, add 2-(2-bromoethoxy)ethanol (1 equivalent) to a flame-dried round-bottom flask containing anhydrous THF or DMF.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, during which hydrogen gas will evolve.

  • Alkylation: Slowly add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C to neutralize any unreacted sodium hydride.

  • Extraction: Dilute the mixture with water and extract the aqueous layer with dichloromethane or diethyl ether (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. While a specific spectrum for this compound is not publicly available, the expected ¹H NMR signals would include peaks corresponding to the acetylenic proton, the methylene (B1212753) protons adjacent to the alkyne, the PEG chain protons, and the methylene protons adjacent to the bromine atom.

Applications in PROTAC Technology

This compound is a cornerstone in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] this compound serves as a versatile linker component.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds to E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits TernaryComplex Target-PROTAC-E3 Ternary Complex PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Polyubiquitination RecycledPROTAC Recycled PROTAC TernaryComplex->RecycledPROTAC Ub Ubiquitin (Ub) E2 E2 Conjugating Enzyme Ub->E2 Transfers to E1 E1 Activating Enzyme E1->Ub Activates E2->TernaryComplex Binds to E3 Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognized by DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades to

Caption: PROTAC Mechanism of Action.

Experimental Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following diagram outlines a general experimental workflow.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: CuAAC Click Chemistry cluster_analysis Analysis and Purification TargetLigand Target Ligand (with Azide) FinalPROTAC Final PROTAC Molecule TargetLigand->FinalPROTAC E3Ligand E3 Ligase Ligand (with Nucleophile) Intermediate Intermediate (E3 Ligand-Linker) E3Ligand->Intermediate Reacts with PropargylPEG2Br This compound PropargylPEG2Br->Intermediate Intermediate->FinalPROTAC Reacts with Purification Purification (e.g., HPLC) FinalPROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General PROTAC Synthesis Workflow.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between an azide-functionalized molecule and an alkyne-functionalized molecule, such as an intermediate formed from this compound.

Materials:

  • Azide-functionalized molecule (1 equivalent)

  • Alkyne-functionalized molecule (1-1.2 equivalents)

  • Copper(II) sulfate (CuSO₄) (0.1 equivalents)

  • Sodium ascorbate (B8700270) (0.5 equivalents)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended)

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation: Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the chosen solvent system in a reaction flask.

  • Catalyst Addition: In a separate vial, prepare a solution of copper(II) sulfate in water. If using a ligand, pre-mix the copper(II) sulfate with the ligand. Add the copper catalyst solution to the reaction mixture.

  • Initiation: Prepare a fresh solution of sodium ascorbate in water. Add the sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species and initiate the reaction.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours, but may be left overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is typically purified by column chromatography or preparative HPLC.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure and dual reactivity enable its seamless integration into complex molecular architectures, particularly in the rapidly advancing field of PROTACs. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this compound in the synthesis of novel therapeutics and bioconjugates. As the quest for more targeted and efficient drugs continues, the importance of sophisticated linkers like this compound will undoubtedly grow.

References

Propargyl-PEG2-bromide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and applications of Propargyl-PEG2-bromide, a versatile bifunctional linker crucial for the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a heterobifunctional chemical linker that has garnered significant attention in the fields of chemical biology and drug discovery. Its structure incorporates three key features: a terminal propargyl group, a hydrophilic diethylene glycol (PEG2) spacer, and a reactive bromide moiety. This unique combination of functionalities makes it an invaluable tool for the construction of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs).

PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The this compound linker plays a pivotal role in the modular synthesis of these molecules, enabling the precise connection of a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, systematically named 1-bromo-2-[2-(prop-2-yn-1-yloxy)ethoxy]ethane, possesses a well-defined chemical structure that dictates its utility in bioconjugation.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

PropertyValue
Molecular Formula C₇H₁₁BrO₂
Molecular Weight 207.07 g/mol
CAS Number 1287660-82-5
Appearance Colorless to light yellow liquid
SMILES C#CCOCCOCCBr
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, and DCM
Storage Store at -20°C for long-term stability

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from commercially available starting materials. A common synthetic route involves the bromination of the corresponding alcohol precursor, 2-[2-(prop-2-ynyloxy)ethoxy]ethan-1-ol.

Materials:

  • 2-[2-(prop-2-ynyloxy)ethoxy]ethan-1-ol

  • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (B109758) (DCM) or Diethyl ether (Et₂O)

  • Pyridine (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) for elution

Protocol (using PBr₃):

  • Dissolve 2-[2-(prop-2-ynyloxy)ethoxy]ethan-1-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, ~0.4 equivalents) dropwise to the stirred solution. The addition should be done carefully to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Synthesis of a BRD4-Targeting PROTAC via Click Chemistry

This protocol describes the synthesis of a PROTAC targeting the BRD4 protein by coupling an azide-functionalized BRD4 ligand (e.g., an azide (B81097) derivative of JQ1) with this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This is a two-step process where the bromide of this compound is first displaced by an E3 ligase ligand (e.g., pomalidomide), followed by the click reaction. For simplicity, this example assumes a pre-formed azide-functionalized E3 ligase ligand is reacted with this compound.

Materials:

  • This compound

  • Azide-functionalized BRD4 ligand (e.g., JQ1-azide)

  • Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Dimethyl sulfoxide (B87167) (DMSO) or a mixture of tert-butanol (B103910) and water

  • Deionized water

  • Reverse-phase HPLC for purification

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-functionalized BRD4 ligand in DMSO.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (freshly prepared).

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO.

  • Click Reaction:

    • In a microcentrifuge tube, add the azide-functionalized BRD4 ligand (1 equivalent).

    • Add this compound (1.1 equivalents).

    • Add the copper ligand (THPTA or TBTA, 0.2 equivalents).

    • Add the CuSO₄ solution (0.1 equivalents).

    • Vortex the mixture briefly.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1 equivalent).

    • Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring or shaking. The reaction can be monitored by LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with DMSO or a suitable solvent.

    • Purify the synthesized PROTAC using reverse-phase HPLC to obtain the final product.

    • Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.

Mandatory Visualizations

PROTAC Mechanism of Action Signaling Pathway

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker like this compound to induce the degradation of a target protein, such as BRD4.

PROTAC_Mechanism PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) (e.g., BRD4) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3Ligase->TernaryComplex Ubiquitylation Ubiquitylation TernaryComplex->Ubiquitylation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 ATP -> AMP E2->E3Ligase Ub Ubiquitin (Ub) Ub->E1 PolyUbTarget Poly-ubiquitylated Target Protein Ubiquitylation->PolyUbTarget Poly-Ub Chain Formation Proteasome 26S Proteasome PolyUbTarget->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycling Recycling Degradation->Recycling Recycling->PROTAC Recycling->E3Ligase Recycling->Ub

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical experimental workflow for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start: - Azide-functionalized Target Ligand - this compound - Azide-functionalized E3 Ligase Ligand ClickReaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start->ClickReaction Purification Purification (e.g., HPLC) ClickReaction->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization CellCulture Cell Culture (Target-expressing cell line) Characterization->CellCulture PROTACTreatment PROTAC Treatment (Dose-response and time-course) CellCulture->PROTACTreatment WesternBlot Western Blot Analysis (Protein Degradation Assay) PROTACTreatment->WesternBlot CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTACTreatment->CellViability DataAnalysis Data Analysis (DC50, IC50 determination) WesternBlot->DataAnalysis CellViability->DataAnalysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a highly valuable and versatile bifunctional linker that serves as a cornerstone in the modular synthesis of complex bioconjugates, particularly PROTACs. Its well-defined structure, incorporating a reactive bromide, a hydrophilic PEG spacer, and a "clickable" alkyne, provides chemists with a powerful tool for drug discovery and development. The experimental protocols and conceptual diagrams provided in this technical guide offer a solid foundation for researchers to effectively utilize this compound in their efforts to develop novel targeted therapies. As the field of targeted protein degradation continues to expand, the importance and application of such precisely engineered linkers are set to grow, paving the way for the next generation of therapeutics.

Propargyl-PEG2-bromide: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1287660-82-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG2-bromide, a bifunctional linker molecule that has become a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This document details the chemical properties, synthesis, and application of this compound in the construction of these targeted protein degraders, providing researchers with the foundational knowledge required for its effective use.

Physicochemical Properties and Handling

This compound is a small, flexible linker molecule incorporating a terminal alkyne group and a reactive bromide. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides optimal spatial orientation for the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.

PropertyValueReference
CAS Number 1287660-82-5[1]
Molecular Formula C₇H₁₁BrO₂[2]
Molecular Weight 207.07 g/mol [2]
Appearance Colorless to light yellow liquid
Purity Typically >95%
Storage Conditions Store at -20°C for long-term stability.[2]
Solubility Soluble in a wide range of organic solvents, including DMSO and DCM.

Role in PROTACs and Mechanism of Action

PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound serves as a versatile building block for the linker component.

The terminal alkyne group of this compound is primarily utilized for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach an azide-modified E3 ligase ligand. The bromide end can be used in nucleophilic substitution reactions to connect to the target protein ligand.

The assembled PROTAC then acts as a molecular bridge, bringing the target protein into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively eliminating it from the cell.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex POI Target Protein (e.g., EGFR) PROTAC PROTAC (containing Propargyl-PEG2-Linker) POI->PROTAC Binding E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3 Recruitment POI_bound Target Protein PROTAC_bound PROTAC POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Recognition & Degradation PROTAC_bound->PROTAC Recycling E3_bound E3 Ligase PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination Ub Ubiquitin Ub->E3_bound Degradation Degraded Protein (Peptides) Proteasome->Degradation

Figure 1. General mechanism of action for a PROTAC.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of propargyl alcohol with a suitable PEGylated electrophile.

Materials:

  • Propargyl alcohol

  • 1-Bromo-2-(2-bromoethoxy)ethane

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of propargyl alcohol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-bromo-2-(2-bromoethoxy)ethane (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Synthesis of a PROTAC using this compound

This protocol describes a general two-step process for synthesizing a PROTAC: 1) attachment of the target protein ligand to the bromide end of the linker, and 2) "click chemistry" to attach the E3 ligase ligand.

Step 1: Attachment of the Target Protein Ligand

This step typically involves a nucleophilic substitution reaction where a nucleophilic group on the target protein ligand (e.g., a phenol (B47542) or amine) displaces the bromide from this compound.

Materials:

  • Target protein ligand with a nucleophilic handle (e.g., a hydroxyl or amino group)

  • This compound

  • A suitable base (e.g., potassium carbonate or triethylamine)

  • Anhydrous solvent (e.g., dimethylformamide (DMF) or acetonitrile)

Procedure:

  • Dissolve the target protein ligand (1.0 eq) and this compound (1.2 eq) in the anhydrous solvent.

  • Add the base (2.0 eq) to the reaction mixture.

  • Stir the reaction at an appropriate temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the resulting alkyne-functionalized ligand by column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction forms a stable triazole ring, connecting the alkyne-functionalized ligand to an azide-bearing E3 ligase ligand.

Materials:

Procedure:

  • Dissolve the alkyne-functionalized target protein ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in the chosen solvent system.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow POI_Ligand Target Protein Ligand (with Nu-H) Intermediate Alkyne-functionalized POI Ligand POI_Ligand->Intermediate Nucleophilic Substitution Propargyl_Linker This compound Propargyl_Linker->Intermediate Final_PROTAC Final PROTAC Intermediate->Final_PROTAC CuAAC (Click Chemistry) E3_Ligand E3 Ligase Ligand-Azide E3_Ligand->Final_PROTAC EGFR_Signaling_Pathway cluster_pathway EGFR Signaling Pathway and PROTAC Intervention cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Degradation EGFR Degradation EGFR->Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Transcription Factors AKT AKT PI3K->AKT Survival Survival AKT->Survival Anti-apoptotic Proteins PROTAC EGFR-Targeting PROTAC PROTAC->EGFR Induces

References

An In-depth Technical Guide to the Synthesis of Propargyl-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-bromide is a valuable heterobifunctional linker molecule widely employed in the fields of chemical biology and drug discovery. Its structure incorporates a terminal alkyne group, a hydrophilic diethylene glycol (PEG2) spacer, and a reactive bromide. This unique combination of functionalities makes it an essential building block in the construction of Proteolysis Targeting Chimeras (PROTACs) and for the modification of biomolecules through "click chemistry."[1] The propargyl group allows for efficient and specific conjugation to azide-containing molecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the bromide serves as a versatile handle for alkylation reactions. The PEG2 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. This technical guide provides a comprehensive overview of the synthetic pathway to this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available and inexpensive starting material, diethylene glycol.

Step 1: Mono-propargylation of Diethylene Glycol. The first step involves a Williamson ether synthesis to selectively attach a propargyl group to one of the hydroxyl moieties of diethylene glycol, yielding the key intermediate, 2-[2-(prop-2-yn-1-yloxy)ethoxy]ethan-1-ol (Propargyl-PEG2-OH).

Step 2: Bromination of Propargyl-PEG2-OH. The terminal hydroxyl group of Propargyl-PEG2-OH is then converted to a bromide to afford the final product, this compound. Several standard bromination methods can be employed for this transformation, including the use of phosphorus tribromide (PBr₃) or an Appel reaction with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

The overall synthetic scheme is presented below:

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Bromination Diethylene_Glycol Diethylene Glycol Propargyl_PEG2_OH Propargyl-PEG2-OH Diethylene_Glycol->Propargyl_PEG2_OH THF Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Propargyl_PEG2_OH THF Base Base (e.g., NaH) Base->Propargyl_PEG2_OH THF Propargyl_PEG2_Br This compound Propargyl_PEG2_OH->Propargyl_PEG2_Br DCM Brominating_Agent Brominating Agent (e.g., PBr3 or CBr4/PPh3) Brominating_Agent->Propargyl_PEG2_Br DCM

Diagram 1: Overall synthesis pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
Diethylene GlycolC₄H₁₀O₃106.12111-46-6
Propargyl BromideC₃H₃Br118.96106-96-7
Propargyl-PEG2-OHC₇H₁₂O₃144.177218-43-1
This compoundC₇H₁₁BrO₂207.071287660-82-5
Reaction Step Typical Yield (%) Purity (%)
Step 1: Mono-propargylation50-70%>95% (after chromatography)
Step 2: Bromination80-95%>97% (after chromatography)

Experimental Protocols

Step 1: Synthesis of 2-[2-(prop-2-yn-1-yloxy)ethoxy]ethan-1-ol (Propargyl-PEG2-OH)

This procedure is based on the Williamson ether synthesis.

Experimental_Workflow_Step1 Start Start Add_DEG_THF Dissolve Diethylene Glycol in anhydrous THF Start->Add_DEG_THF Cool_0C Cool to 0 °C Add_DEG_THF->Cool_0C Add_NaH Add NaH portion-wise Cool_0C->Add_NaH Stir_RT_1h Stir at rt for 1 h Add_NaH->Stir_RT_1h Add_Propargyl_Bromide Add Propargyl Bromide dropwise at 0 °C Stir_RT_1h->Add_Propargyl_Bromide Stir_RT_16h Stir at rt for 16 h Add_Propargyl_Bromide->Stir_RT_16h Quench Quench with H₂O Stir_RT_16h->Quench Extract Extract with Ethyl Acetate (B1210297) Quench->Extract Dry_Purify Dry (Na₂SO₄) and Purify (Column Chromatography) Extract->Dry_Purify End Propargyl-PEG2-OH Dry_Purify->End

Diagram 2: Experimental workflow for the synthesis of Propargyl-PEG2-OH.

Materials:

Procedure:

  • To a solution of diethylene glycol (5 equivalents) in anhydrous THF, add sodium hydride (1 equivalent) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add propargyl bromide (1 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of water, followed by saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Propargyl-PEG2-OH as a colorless oil.

Characterization Data for Propargyl-PEG2-OH:

  • ¹H NMR (CDCl₃): δ 4.21 (d, J = 2.4 Hz, 2H), 3.75 – 3.69 (m, 4H), 3.66 – 3.60 (m, 4H), 2.44 (t, J = 2.4 Hz, 1H), 2.15 (br s, 1H, -OH).

  • ¹³C NMR (CDCl₃): δ 79.5, 74.8, 72.5, 70.3, 69.1, 61.7, 58.5.

Step 2: Synthesis of this compound

This procedure utilizes the Appel reaction for the bromination of the primary alcohol.

Experimental_Workflow_Step2 Start Start Dissolve_Reagents Dissolve Propargyl-PEG2-OH and CBr₄ in DCM Start->Dissolve_Reagents Cool_0C Cool to 0 °C Dissolve_Reagents->Cool_0C Add_PPh3 Add PPh₃ portion-wise Cool_0C->Add_PPh3 Stir_RT_4h Stir at rt for 4 h Add_PPh3->Stir_RT_4h Concentrate Concentrate in vacuo Stir_RT_4h->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End This compound Purify->End

Diagram 3: Experimental workflow for the synthesis of this compound.

Materials:

  • Propargyl-PEG2-OH

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Propargyl-PEG2-OH (1 equivalent) and carbon tetrabromide (1.5 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C and add triphenylphosphine (1.5 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a pale yellow oil.

Characterization Data for this compound:

  • ¹H NMR (CDCl₃): δ 4.20 (d, J = 2.4 Hz, 2H), 3.81 (t, J = 6.2 Hz, 2H), 3.70 (t, J = 6.2 Hz, 2H), 3.65 (s, 4H), 2.43 (t, J = 2.4 Hz, 1H).

  • ¹³C NMR (CDCl₃): δ 79.6, 74.7, 71.3, 70.8, 69.2, 58.6, 30.3.

Conclusion

The synthesis of this compound is a straightforward and reproducible process that can be readily implemented in a standard organic chemistry laboratory. The two-step pathway, involving a Williamson ether synthesis followed by an Appel reaction, provides the target molecule in good overall yield and high purity. This technical guide offers a detailed roadmap for researchers requiring this versatile linker for their work in PROTAC development, bioconjugation, and other areas of chemical biology, providing the necessary protocols and data for successful synthesis and characterization.

References

Propargyl-PEG2-bromide: A Technical Guide to its Mechanism of Action and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-bromide is a heterobifunctional chemical linker integral to modern drug development, particularly in the field of targeted protein degradation. As a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology, this molecule provides a versatile platform for covalently connecting a target protein ligand with an E3 ubiquitin ligase ligand. Its unique structure, featuring a reactive propargyl group and a nucleophilic substitution-prone bromide, coupled with a flexible polyethylene (B3416737) glycol (PEG) spacer, allows for a modular and efficient approach to synthesizing potent therapeutic candidates. This guide provides an in-depth examination of its core mechanism of action, detailed experimental protocols for its use, and quantitative data to inform research and development efforts.

Core Mechanism of Action

The utility of this compound stems from its two distinct reactive termini, which enable the sequential and controlled conjugation of two different molecular entities. This dual reactivity is central to its function as a linker in constructing bifunctional molecules like PROTACs.

Nucleophilic Substitution at the Bromide Terminus

The primary reaction for initiating conjugation with this compound involves the bromide functional group. The carbon atom attached to the bromine is electrophilic due to the electronegativity of the bromine atom, which acts as an excellent leaving group.[1] This site is highly susceptible to attack by nucleophiles, such as the amine (-NH2) or thiol (-SH) groups commonly found on small molecule ligands.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] A nucleophilic group on the first ligand (e.g., a phenol (B47542) or an amine on a target protein inhibitor) attacks the carbon atom, displacing the bromide ion and forming a stable covalent bond. This reaction is typically carried out under basic conditions to deprotonate the nucleophile, thereby increasing its reactivity.

G cluster_reactants Reactants cluster_ts SN2 Transition State cluster_products Products Propargyl Propargyl-PEG2-Br Ligand1 Ligand-Nu: TS [Nu---C---Br]δ- Propargyl->TS + Ligand-Nu: Ligand1->TS Conjugate Propargyl-PEG2-Nu-Ligand TS->Conjugate Bromide Br- TS->Bromide +

Figure 1: Nucleophilic substitution (SN2) reaction at the bromide terminus.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The second stage of conjugation utilizes the terminal alkyne (propargyl) group in a highly efficient and specific reaction known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a class of reactions prized for their high yields, reliability, and biocompatibility.[3][4][5]

The CuAAC reaction joins the alkyne-functionalized intermediate with a second ligand that has been modified to contain an azide (B81097) (-N3) group. In the presence of a copper(I) catalyst, the alkyne and azide undergo a cycloaddition to form a highly stable, five-membered triazole ring.[6] This reaction demonstrates a massive rate acceleration of 107 to 108 compared to the uncatalyzed thermal reaction and is insensitive to aqueous conditions over a wide pH range (4 to 12).[5] The resulting triazole linkage is not biologically labile, ensuring the final conjugate remains intact in physiological environments.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne Propargyl-PEG2-Intermediate Azide Azide-Ligand Triazole Ligand1-Linker-Triazole-Ligand2 Alkyne->Triazole Azide->Triazole Catalyst Cu(I) Catalyst->Triazole   

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Data Presentation

Quantitative data for this compound and related reactions are summarized below.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C7H11BrO2 [3]
Molecular Weight 207.07 g/mol [3]
Appearance Light yellow to yellow liquid MedChemExpress
Purity ≥95% - 97.0% [4]
Solubility Soluble in DMSO, DMF, CH2Cl2 [7]
Storage (Pure Form) -20°C (3 years), 4°C (2 years) [4]

| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) |[4] |

Table 2: Reaction Conditions and Yields for Nucleophilic Substitution Data from reactions of various substituted phenols and anilines with propargyl bromide, which serves as a model for the reactivity of the bromide terminus.

Nucleophile Base Solvent Conditions Yield (%) Source
4-Bromo-2-chlorophenol K2CO3 Acetone Reflux, 5h 79 [8][9]
2-Bromo-4-methylphenol K2CO3 Acetone Reflux, 5h 85 [8][9]
4-Fluorophenol K2CO3 Acetone Reflux, 5h 79 [8][9]
4-Nitrophenol K2CO3 Acetone Reflux, 5h 76 [8][9]
Naphthalene-2-ol K2CO3 Acetone RT, 16h 73 [8]
4-Aminophenol K2CO3 Acetone Reflux 76 [8]

| 4-Bromoaniline | K2CO3 | Acetone | Reflux, 5h | 53 |[9] |

Experimental Protocols

Protocol 1: Two-Step Synthesis of a PROTAC Using this compound

This protocol outlines a general procedure for the synthesis of a heterobifunctional PROTAC.

Workflow Overview:

G cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: CuAAC Click Reaction a Dissolve Ligand 1 (amine/thiol) and base in anhydrous DMF b Add this compound a->b c Stir at RT to 50°C (Monitor by LC-MS) b->c d Work-up and purify alkyne-intermediate c->d e Dissolve alkyne-intermediate and Azide-Ligand 2 in t-BuOH/H2O d->e Purified Intermediate f Add Sodium Ascorbate (B8700270) e->f g Add CuSO4·5H2O f->g h Stir at RT (Monitor by LC-MS) g->h i Purify final PROTAC conjugate h->i

Figure 3: General experimental workflow for a two-step PROTAC synthesis.

Step 1: Nucleophilic Substitution with Ligand 1

  • Preparation: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Ligand 1 (containing a primary amine, secondary amine, or phenol; 1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF, Acetone).

  • Base Addition: Add a suitable base (e.g., K2CO3 or DIPEA; 2.0-3.0 equivalents) to the solution to deprotonate the nucleophile. Stir for 15-30 minutes at room temperature.

  • Linker Addition: Add this compound (1.1-1.3 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60°C) for 4-16 hours.[10] Monitor the progress of the reaction by LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the resulting alkyne-functionalized intermediate by flash column chromatography.

Step 2: CuAAC "Click" Reaction with Ligand 2

  • Preparation: Dissolve the purified alkyne-intermediate from Step 1 (1.0 equivalent) and the azide-functionalized Ligand 2 (1.0-1.1 equivalents) in a solvent mixture, typically t-Butanol/H2O (1:1 v/v) or THF/t-Butanol/H2O.[11]

  • Catalyst Preparation: In a separate vial, prepare fresh stock solutions of copper(II) sulfate (CuSO4·5H2O) and sodium ascorbate in water.

  • Reaction Initiation: To the solution of the alkyne and azide, add sodium ascorbate (e.g., 0.3 equivalents from stock solution), which reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Copper Addition: Add copper(II) sulfate (e.g., 0.1 equivalents from stock solution). The solution may change color.

  • Reaction: Stir the mixture vigorously at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor progress by LC-MS.

  • Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. Purify the final PROTAC conjugate using flash column chromatography or preparative HPLC. Characterize the final product by LC-MS and NMR.

Protocol 2: Analysis of PROTAC-Mediated Protein Degradation via Western Blot

This protocol is used to quantify the degradation of a target protein in cells treated with a synthesized PROTAC.

  • Cell Culture and Treatment: Plate a relevant human cell line (e.g., HeLa, MDA-MB-231) at an appropriate density in 12- or 24-well plates and allow them to adhere overnight.[12] Treat the cells with a dose-response curve of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 18-24 hours).[13]

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[12]

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[12]

  • Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer, boil at 95°C for 5-10 minutes, and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Immunoblotting: Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, α-tubulin). Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.[12] This data is used to determine the DC50 (concentration for 50% degradation).

Application in PROTAC Technology

The ultimate mechanism of action for a PROTAC synthesized with this compound is to hijack the cell's ubiquitin-proteasome system (UPS).

  • Ternary Complex Formation: The PROTAC, by simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), induces the formation of a ternary complex (POI-PROTAC-E3 Ligase).[11][12] The flexibility and length of the PEG linker are critical for achieving a productive complex geometry.

  • Ubiquitination: Within this complex, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated POI is now recognized as a substrate for the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively removing it from the cell. The PROTAC molecule is then released and can catalyze further rounds of degradation.

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC {PROTAC} PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb + Ub Ub Ubiquitin Ub->Ternary Proteasome {26S Proteasome} PolyUb->Proteasome Recognition Proteasome->PROTAC Release Proteasome->E3 Release Peptides Degraded Peptides Proteasome->Peptides Degradation

References

An In-Depth Technical Guide to the Physical Properties and Applications of Propargyl-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-bromide is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its structure incorporates a terminal alkyne group (propargyl) and a bromide, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This unique combination of functional groups makes it a valuable reagent for covalently linking molecules of interest, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutic and diagnostic agents. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of the known physical properties of this compound, a detailed experimental protocol for a common application, and a visual representation of its use in a bioconjugation workflow.

Core Physical and Chemical Properties

PropertyValueSource(s)
Chemical Name 1-Bromo-2-(2-(prop-2-yn-1-yloxy)ethoxy)ethane-
Synonyms 3-(2-(2-Bromoethoxy)ethoxy)prop-1-yne, Propargyl-PEG2-Br[2]
CAS Number 1287660-82-5[1][3]
Molecular Formula C₇H₁₁BrO₂[1][3]
Molecular Weight 207.07 g/mol [1][3]
Appearance Light yellow to yellow liquid[1]
Purity Typically ≥95%[2]
Boiling Point Data not available-
Melting Point Data not available-
Density Data not available-
Refractive Index Data not available-

Solubility and Storage

Precise quantitative solubility data for this compound is limited. However, the presence of the hydrophilic PEG spacer is known to increase the aqueous solubility of molecules.[2] A related compound, Propargyl-PEG3-bromide, is reported to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[4] For a similar compound, Propargyl-PEG2-amine, a high water solubility has been calculated.[5]

Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to keep the pure compound at -20°C, where it can be stable for up to three years.[1][3] For shorter periods, storage at 4°C is acceptable for up to two years.[1][3] When dissolved in a solvent, it should be stored at -80°C for up to six months or at -20°C for one month.[1][3]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group of this compound makes it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage with an azide-functionalized molecule. The following is a representative protocol for the bioconjugation of an azide-containing biomolecule with this compound.

Materials:

  • Azide-functionalized biomolecule (e.g., protein, peptide, or nucleic acid)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed solvents

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of the THPTA ligand in deionized water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before use.

    • Prepare a stock solution of the azide-functionalized biomolecule at a known concentration in the reaction buffer.

    • Prepare a stock solution of this compound in a compatible solvent such as DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized biomolecule and this compound. A slight molar excess (1.1-1.5 equivalents) of this compound relative to the azide (B81097) is typically used.

    • Add the reaction buffer to achieve the desired final concentration of reactants.

    • To this mixture, add the THPTA ligand solution to a final concentration that is five times that of the copper sulfate (e.g., for a final CuSO₄ concentration of 0.1 mM, use 0.5 mM THPTA).

    • Mix the CuSO₄ and THPTA solutions in a separate tube before adding to the reaction mixture to pre-form the copper-ligand complex.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the CuSO₄/THPTA complex to the reaction mixture.

    • Immediately following, add the freshly prepared sodium ascorbate solution to reduce the Cu(II) to the active Cu(I) catalyst. A final concentration of 1-5 mM sodium ascorbate is generally sufficient.

    • Gently mix the reaction and incubate at room temperature. The reaction time can vary from 1 to 12 hours, depending on the specific substrates.

  • Reaction Monitoring and Purification:

    • Monitor the progress of the reaction using an appropriate analytical technique, such as LC-MS or SDS-PAGE.

    • Upon completion, the resulting bioconjugate can be purified using methods like size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and byproducts.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of a typical bioconjugation experiment using this compound and its role in the formation of a PROTAC.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_analysis 3. Analysis & Purification azide_prep Prepare Azide-functionalized Biomolecule Stock mix Combine Azide-Biomolecule, This compound, & Buffer azide_prep->mix peg_prep Prepare this compound Stock peg_prep->mix reagent_prep Prepare CuSO4, Ligand, & Sodium Ascorbate Stocks add_catalyst Add Cu(I)-Ligand Complex & Sodium Ascorbate reagent_prep->add_catalyst mix->add_catalyst Initiate Reaction incubate Incubate at Room Temperature add_catalyst->incubate monitor Monitor Reaction Progress (e.g., LC-MS, SDS-PAGE) incubate->monitor purify Purify Conjugate (e.g., SEC, Dialysis) monitor->purify final_product Characterize Final Bioconjugate purify->final_product

Caption: Experimental workflow for bioconjugation using this compound.

protac_synthesis cluster_components PROTAC Components cluster_synthesis PROTAC Assembly poi_ligand Protein of Interest (POI) Ligand with Azide step2 Step 2: Click Chemistry Reaction (CuAAC) poi_ligand->step2 e3_ligand E3 Ligase Ligand step1 Step 1: Conjugate E3 Ligand to this compound e3_ligand->step1 linker This compound linker->step1 step1->step2 Intermediate protac Final PROTAC Molecule step2->protac

Caption: Conceptual pathway for PROTAC synthesis using this compound.

References

Propargyl-PEG2-bromide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propargyl-PEG2-bromide is a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. PROTACs function by inducing the degradation of specific target proteins through the ubiquitin-proteasome system. This technical guide provides an in-depth overview of the solubility, synthesis applications, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Solubility

This compound possesses two key functional groups: a terminal alkyne (propargyl group) and a bromide. The propargyl group facilitates covalent linkage to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The bromide serves as a reactive site for nucleophilic substitution, allowing for conjugation to various nucleophiles such as amines, thiols, and hydroxyls.

The inclusion of a two-unit polyethylene (B3416737) glycol (PEG) spacer significantly influences the molecule's physicochemical properties, most notably its solubility. The hydrophilic nature of the PEG chain generally enhances solubility in aqueous media and in a range of common organic solvents used in synthetic chemistry.

Solubility Data
SolventSolubility of Related PEG2 LinkersNotes
Dimethyl Sulfoxide (DMSO)~100 mg/mL (for Bromo-PEG2-C2-azide)[1]Ultrasonic agitation may be required. The hygroscopic nature of DMSO can impact solubility.[1]
Dichloromethane (DCM)Soluble (qualitative)Propargyl-PEG3-bromide is reported to be soluble in DCM.
Dimethylformamide (DMF)Soluble (qualitative)Propargyl-PEG3-bromide is reported to be soluble in DMF.
WaterEnhanced aqueous solubility (qualitative)The hydrophilic PEG spacer is known to increase solubility in aqueous solutions.[2][3]

Role in PROTAC Synthesis

The bifunctional nature of this compound makes it a versatile building block in the modular synthesis of PROTACs. A typical PROTAC consists of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The synthesis of a PROTAC using this compound can be approached in a stepwise manner, where the linker is sequentially conjugated to the POI ligand and the E3 ligase ligand. The choice of reaction sequence depends on the functional groups available on the respective ligands.

PROTAC Assembly Strategy

A general strategy for utilizing this compound in PROTAC synthesis is depicted in the following workflow. This involves two key chemical transformations: a nucleophilic substitution reaction to attach the first ligand and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the second.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_final Final Product POI_Ligand POI Ligand (with Nucleophile, e.g., -NH2, -SH) Step1 Step 1: Nucleophilic Substitution POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand (with Azide, -N3) Step2 Step 2: CuAAC Click Chemistry E3_Ligand->Step2 Linker This compound Linker->Step1 Intermediate Intermediate: POI-Linker-Alkyne Step1->Intermediate Formation of POI-Linker Conjugate Intermediate->Step2 PROTAC Final PROTAC: POI-Linker-E3 Ligase Step2->PROTAC Formation of Triazole Linkage

A generalized workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following are representative protocols for the key reactions involved in the synthesis of a PROTAC using this compound. These are intended as a guide and may require optimization based on the specific properties of the ligands being used.

Protocol 1: Nucleophilic Substitution with an Amine-Containing Ligand

This protocol describes the reaction of the bromide moiety of this compound with a primary or secondary amine on a ligand for the POI or E3 ligase.

Materials:

  • Amine-containing ligand (1 equivalent)

  • This compound (1.1 to 1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Reaction vessel, magnetic stirrer, and nitrogen or argon atmosphere setup

Procedure:

  • Dissolve the amine-containing ligand in anhydrous DMF in the reaction vessel under an inert atmosphere.

  • Add DIPEA to the solution and stir for 5-10 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours. Monitor the reaction progress by an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alkyne-functionalized intermediate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction between the terminal alkyne of the functionalized intermediate from Protocol 1 and an azide-containing ligand.

Materials:

  • Alkyne-functionalized intermediate (1 equivalent)

  • Azide-containing ligand (1 to 1.2 equivalents)

  • Solvent system (e.g., a mixture of tert-butanol (B103910) and water, or DMSO)

  • Copper(II) sulfate (CuSO4) (0.1 to 0.2 equivalents)

  • Sodium ascorbate (B8700270) (0.2 to 0.5 equivalents), freshly prepared as a solution in water

  • Reaction vessel and magnetic stirrer

Procedure:

  • Dissolve the alkyne-functionalized intermediate and the azide-containing ligand in the chosen solvent system in the reaction vessel.

  • In a separate vial, prepare a solution of CuSO4 in water.

  • Add the CuSO4 solution to the reaction mixture.

  • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. The reaction is often accompanied by a color change.

  • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.

PROTAC Mechanism of Action

The synthesized PROTAC, containing the this compound linker, mediates the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC PROTAC (POI Ligand - Linker - E3 Ligase Ligand) POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Degrades

The mechanism of action of a PROTAC, leading to targeted protein degradation.

Conclusion

This compound is a valuable and versatile chemical tool for the synthesis of PROTACs. Its bifunctional nature, coupled with the solubility-enhancing properties of the PEG linker, provides a robust platform for the construction of these complex and therapeutically promising molecules. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for scientists and researchers in the field of targeted protein degradation.

References

Hazard Identification and Classification

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the safety of Propargyl-PEG2-bromide for researchers, scientists, and drug development professionals.

This compound (CAS No. 1287660-82-5) is a chemical compound utilized in laboratory settings, particularly in the field of bioconjugation and as a PROTAC (Proteolysis Targeting Chimera) linker. This guide provides a comprehensive overview of its safety profile, handling procedures, and emergency responses, based on available safety data sheets.

This compound requires careful handling due to its potential hazards. The primary routes of exposure are through skin contact, eye contact, inhalation, and ingestion.

GHS Hazard Statements: The substance is classified with the following hazard statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements: Preventative measures include:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, eye protection, and face protection.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₁₁BrO₂
Molecular Weight 207.07 g/mol

Further quantitative data such as boiling point, melting point, density, and solubility were not available in the consulted safety data sheets.

Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1]

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Recommended storage temperature is between 2-8°C.[1]

  • Protect from direct sunlight and keep away from sources of ignition.[1]

Exposure Controls and Personal Protection

To minimize exposure, the following personal protective equipment (PPE) should be used.

Protection TypeRecommendations
Eye/Face Protection Wear safety glasses with side-shields.[1]
Skin Protection Wear protective gloves and impervious clothing.[1]
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate.[1]

Engineering Controls:

  • Ensure good ventilation in the workplace.[1]

  • Provide easy access to safety showers and eyewash stations.[1]

First-Aid Measures

In case of exposure, immediate first aid is crucial.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Combustion may produce irritating fumes.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA).[1]

Accidental Release Measures:

  • Personal Precautions: Wear full personal protective equipment. Evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[1]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., diatomaceous earth, universal binder) and place it in a suitable, closed container for disposal. Clean the affected area with alcohol.[1]

Toxicological and Ecological Information

Visualizing Safety Protocols

To better illustrate the decision-making process in case of an accidental spill, the following workflow diagram is provided.

Spill_Response_Workflow This compound Spill Response spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (Contained in Fume Hood) assess->small_spill Small large_spill Large Spill (Outside Containment) assess->large_spill Large ppe Ensure Proper PPE is Worn (Gloves, Goggles, Lab Coat) small_spill->ppe evacuate Evacuate Immediate Area large_spill->evacuate absorb Absorb with Inert Material (e.g., Vermiculite, Sand) ppe->absorb collect Collect Absorbed Material in a Sealed Container absorb->collect decontaminate Decontaminate Spill Area with Appropriate Solvent collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose notify Notify EH&S and Supervisor evacuate->notify ventilate Increase Ventilation ventilate->ppe notify->ventilate PPE_Requirements Personal Protective Equipment (PPE) for Handling cluster_ppe Required PPE cluster_work_area Work Area Controls lab_coat Lab Coat (Impervious) gloves Chemical Resistant Gloves (e.g., Nitrile) goggles Safety Goggles (with Side Shields) fume_hood Fume Hood eyewash Eyewash Station safety_shower Safety Shower handling Handling This compound handling->lab_coat handling->gloves handling->goggles handling->fume_hood

References

Propargyl-PEG2-bromide as a Versatile Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features, properties, and applications of Propargyl-PEG2-bromide, a bifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, combining a reactive propargyl group and a versatile bromide moiety separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, makes it an invaluable tool for the synthesis of complex biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Features and Chemical Properties

This compound is characterized by its heterobifunctional nature, enabling sequential or orthogonal conjugation strategies. The terminal alkyne (propargyl group) readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and specific ligation reaction. The bromide group, on the other hand, serves as a reactive handle for nucleophilic substitution reactions, typically with thiol or amine functionalities. The diethylene glycol (PEG2) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₁BrO₂
Molecular Weight 207.07 g/mol [1]
Appearance Light yellow to yellow liquid[1]
Purity Typically ≥95-97%
Solubility Soluble in DMSO, DMF, and DCM[2]
Storage Conditions Pure form: -20°C (3 years), 4°C (2 years)In solvent: -80°C (6 months), -20°C (1 month)[1]

Key Applications and Experimental Protocols

This compound is a cornerstone in the construction of sophisticated bioconjugates. Below are detailed protocols for its primary applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group of the linker is specifically designed for CuAAC, a robust method for forming a stable triazole linkage with an azide-functionalized molecule.

This protocol outlines the general steps for conjugating an azide-containing molecule to this compound.

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., protein, peptide, or small molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (optional but recommended)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized molecule to the desired final concentration in the reaction buffer.

    • Add this compound to the reaction mixture. A molar excess of 1.5 to 5 equivalents relative to the azide (B81097) is typically recommended.

    • Prepare the copper catalyst premix: in a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 100-250 µM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Reaction Conditions:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • The resulting conjugate can be purified from excess reagents and catalyst using methods appropriate for the product, such as size-exclusion chromatography (for proteins), reverse-phase HPLC (for peptides and small molecules), or dialysis. Copper can be removed by chelation with EDTA followed by purification.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

This compound is an ideal linker for synthesizing PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[3][4][5][6]

The synthesis of a PROTAC using this compound typically involves a two-step process: first, conjugation to an E3 ligase ligand, followed by a click reaction with a target protein-binding ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Click Chemistry (CuAAC) cluster_purification Purification & Characterization E3_Ligand E3 Ligase Ligand (with Nucleophile, e.g., -NH2, -SH) Intermediate E3 Ligand-Linker Intermediate E3_Ligand->Intermediate Base, Solvent (e.g., DMF) Linker This compound Linker->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC CuSO4, Na Ascorbate POI_Ligand Target Protein Ligand (with Azide) POI_Ligand->PROTAC Purification HPLC Purification PROTAC->Purification Characterization LC-MS, NMR Analysis Purification->Characterization

Caption: Workflow for PROTAC synthesis using this compound.

Step 1: Synthesis of the E3 Ligand-Linker Intermediate

  • Reaction Setup:

    • Dissolve the E3 ligase ligand (containing a nucleophilic group like an amine or thiol) in an appropriate anhydrous solvent (e.g., DMF).

    • Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the solution (1.5-2.0 equivalents).

    • Add this compound (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions:

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the E3 ligand-linker intermediate.

Step 2: CuAAC Reaction to form the Final PROTAC

  • Reaction Setup:

    • Dissolve the E3 ligand-linker intermediate and the azide-functionalized target protein ligand in a mixture of t-butanol and water.

    • Add a solution of CuSO₄·5H₂O and sodium ascorbate.

  • Reaction Conditions:

    • Stir the reaction at room temperature for 6-16 hours.[7] Monitor the reaction progress by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC using preparative HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.[8]

Synthesis of Antibody-Drug Conjugates (ADCs)

This compound can be used to link cytotoxic drugs to antibodies, forming ADCs for targeted cancer therapy.[9][10]

The synthesis of an ADC can be achieved by first introducing an azide functionality onto the antibody, followed by a click reaction with a drug that has been pre-functionalized with this compound.

ADC_Synthesis_Workflow cluster_drug_mod Drug Modification cluster_ab_mod Antibody Modification cluster_conjugation Final Conjugation (CuAAC) Drug Cytotoxic Drug (with Nucleophile) Drug_Linker Drug-Linker Conjugate Drug->Drug_Linker Base, Solvent Linker This compound Linker->Drug_Linker ADC Antibody-Drug Conjugate Drug_Linker->ADC CuSO4, Na Ascorbate Antibody Monoclonal Antibody Azido_Ab Azido-Antibody Antibody->Azido_Ab Amine coupling Azide_Reagent Azide Reagent (e.g., Azido-NHS ester) Azide_Reagent->Azido_Ab Azido_Ab->ADC

Caption: Workflow for ADC synthesis using this compound.

Step 1: Preparation of the Drug-Linker Conjugate

  • Follow a similar procedure as Step 1 in the PROTAC synthesis to conjugate this compound to a cytotoxic drug containing a suitable nucleophile.

Step 2: Antibody Modification with Azide Groups

  • Antibody Preparation:

    • Buffer exchange the antibody into a suitable buffer (e.g., PBS, pH 7.4-8.0).

  • Azide Installation:

    • React the antibody with an azide-functionalized N-hydroxysuccinimide (NHS) ester (e.g., Azido-PEG4-NHS ester) to introduce azide groups onto the lysine (B10760008) residues of the antibody. The molar ratio of the azide reagent to the antibody will determine the average number of azides per antibody.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification:

    • Remove excess azide reagent by size-exclusion chromatography or dialysis.

Step 3: CuAAC Conjugation

  • Reaction Setup:

    • Combine the azido-antibody and the drug-linker conjugate in a suitable buffer.

    • Add the CuSO₄/THPTA premix and sodium ascorbate as described in the general CuAAC protocol.

  • Reaction Conditions:

    • Incubate the reaction at room temperature for 2-4 hours.

  • Purification and Characterization:

    • Purify the ADC using protein A chromatography or size-exclusion chromatography to remove unreacted drug-linker and other reagents.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry.

Signaling Pathways and Logical Relationships

The primary role of this compound is as a structural component in larger molecules. The following diagram illustrates the mechanism of action of a PROTAC synthesized using this linker.

PROTAC_Mechanism cluster_components Molecular Components cluster_process Cellular Process PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action of a PROTAC molecule.

References

The Propargyl Group in PEG Linkers: A Technical Guide to Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of polymer chemistry and biomedicine has introduced powerful tools for enhancing the therapeutic potential of biomolecules. Among these, Polyethylene Glycol (PEG) linkers functionalized with a terminal propargyl group (an alkyne) have become indispensable.[1] This guide provides an in-depth technical overview of propargyl-PEG linkers, their core chemistries, quantitative characteristics, and detailed protocols for their application in bioconjugation and drug development. The inherent versatility and reactivity of the propargyl group, primarily through "click chemistry," allow for the precise, stable, and efficient covalent attachment of PEG chains to drugs, proteins, and surfaces.[2]

Core Chemistry: The Power of the Alkyne Handle

The terminal alkyne (-C≡CH) of the propargyl group is the cornerstone of its utility, serving as a highly specific reaction handle for cycloaddition reactions.[3] This enables the formation of a stable triazole ring, a robust and biologically inert linkage. Two primary "click" chemistry pathways dominate the application of propargyl-PEG linkers.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prevalent method for utilizing propargyl linkers is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction joins the terminal alkyne of the PEG linker with an azide-functionalized molecule to exclusively form a 1,4-disubstituted 1,2,3-triazole. The reaction is known for its high efficiency, rapid kinetics, and tolerance of a wide range of functional groups and aqueous environments.[4] The mechanism involves the in situ generation of a copper(I) species, often from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270), which then forms a copper-acetylide intermediate that readily reacts with the azide.[5]

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle CuI Cu(I) Acetylide Cu(I)-Acetylide Intermediate CuI->Acetylide PropargylPEG Propargyl-PEG (R1-C≡CH) PropargylPEG->Acetylide Coordination Cuprate Six-Membered Cuprate Intermediate Acetylide->Cuprate Azide Azide Molecule (R2-N3) Azide->Cuprate Cycloaddition Triazole 1,4-Triazole Product (R1-Triazole-R2) Cuprate->Triazole Ring Contraction & Product Release Triazole->CuI Regenerates Catalyst

Caption: Catalytic cycle of the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cellular toxicity associated with copper catalysts, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a bioorthogonal, metal-free alternative.[6] Instead of a terminal propargyl alkyne, SPAAC utilizes a PEG linker functionalized with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[5][7] The high ring strain of these molecules provides the activation energy needed to react spontaneously with azides, eliminating the need for a catalyst. This makes SPAAC exceptionally well-suited for applications in living systems.[7]

SPAAC_Mechanism Reactants Reactants StrainedAlkyne Strained Cyclooctyne-PEG (e.g., DBCO-PEG) AzideMol Azide Molecule (R-N3) TransitionState [3+2] Cycloaddition Transition State StrainedAlkyne->TransitionState AzideMol->TransitionState Catalyst-Free Product Stable Triazole Product TransitionState->Product

Caption: The catalyst-free SPAAC reaction pathway.

Quantitative Data Summary

The selection between CuAAC and SPAAC often depends on the specific experimental context, balancing the need for speed against biocompatibility.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Principle Copper(I)-catalyzed reaction between a terminal alkyne and an azide.[4]Catalyst-free reaction between a strained cyclooctyne and an azide.[6]
Reaction Rate Very fast; second-order rate constants typically 10 to 10⁴ M⁻¹s⁻¹.[8]Slower than CuAAC; rate is highly dependent on the cyclooctyne structure.[5]
Biocompatibility Limited for in vivo applications due to copper catalyst cytotoxicity.[6]Excellent; widely used for live-cell and in vivo labeling.[5]
Reagents Terminal alkynes (e.g., propargyl-PEG), azides, Cu(I) source, reducing agent, ligand.[9]Strained cyclooctynes (e.g., DBCO, BCN), azides.[5]
Key Advantage High speed, high yield, readily available and inexpensive reagents.[10]Metal-free, bioorthogonal.[7]
Key Disadvantage Potential for catalyst toxicity and interference with certain biomolecules.[5]Reagents are more complex and expensive; reactions are generally slower.[10]

Table 2: Reported Synthesis Yields for Propargyl-PEG Derivatives

ProductStarting MaterialReported YieldReference
α-hydroxyl-ω-propargyl PEGα-hydroxyl-ω-carboxyl PEG96.2%[11]
α-carboxyl-ω-propargyl PEGω-propargyl-α-hydroxyl PEG92%[11]
α-thioglycol-ω-propargyl PEGAmino-reactive α-hydroxyl-ω-propargyl PEG75%[11]
Propargyl-PEG₈-OHOcta(ethylene glycol)37-69% (range)[1]
PEG₁₆ Derivative (via CuAAC)Alkyne-terminated OEG + Azide-functionalized OEG98%[1]
Propargylated α-hydroxy acidPropargylated intermediate65%[12]

Table 3: Stability of Amine-Reactive NHS Ester PEG Linker

N-hydroxysuccinimide (NHS) esters are commonly used to functionalize propargyl-PEG linkers for reaction with primary amines. Their stability is pH-dependent.

pH ConditionHydrolysis Half-lifeTemperatureReference
7.4>120 minutes37°C[13]
9.0<9 minutes37°C[13]

Applications in Drug Development and Research

The ability to precisely attach PEG chains using the propargyl handle has profound implications across various biomedical fields.

  • Site-Specific PEGylation: Propargyl-PEG enables controlled, site-specific PEGylation of proteins and peptides. This improves drug solubility, extends circulation half-life, and reduces immunogenicity while minimizing the loss of biological activity that can occur with random PEGylation methods.

  • Antibody-Drug Conjugates (ADCs): Propargyl-PEG linkers are used to attach potent cytotoxic drugs to monoclonal antibodies. The PEG component enhances the ADC's pharmacokinetic properties, and the stable triazole linkage ensures the payload remains attached until it reaches the target cell.

  • PROTACs: In Proteolysis Targeting Chimeras (PROTACs), a propargyl-PEG linker can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, marking the target protein for degradation.

  • Diagnostics and Surface Modification: These linkers are used to immobilize biomolecules on surfaces for diagnostic assays or to attach imaging agents for targeted in vivo imaging.

PROTAC_Structure Warhead Target Protein Binder (Warhead) Linker Propargyl-PEG Linker (with Triazole) Warhead->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

Caption: General structure of a PROTAC molecule.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, conjugation, and characterization of propargyl-PEG linkers and their conjugates.

Protocol 1: Synthesis of α-carboxyl-ω-propargyl PEG

This protocol is adapted from a procedure for modifying a hydroxyl-terminated propargyl-PEG to introduce a carboxyl group.[11]

  • Materials: ω-propargyl-α-hydroxyl PEG, succinic anhydride (B1165640), 4-dimethylaminopyridine (B28879) (DMAP), triethylamine (B128534) (TEA), anhydrous 1,4-Dioxane, diethyl ether, THF.

  • Procedure: a. Dissolve ω-propargyl-α-hydroxyl PEG (1.0 eq), succinic anhydride (1.05 eq), and DMAP (1.05 eq) in anhydrous 1,4-Dioxane. b. Add TEA (1.05 eq) to the solution at 20°C. c. Stir the mixture at room temperature for 24 hours. d. Concentrate the solution in vacuo. e. Precipitate the product by adding the concentrated solution to cold diethyl ether. f. Purify the crude product by recrystallization from a THF/diethyl ether mixture to yield α-carboxyl-ω-propargyl PEG as a white powder.

  • Characterization: Confirm the structure using ¹H NMR, looking for signals corresponding to the PEG backbone and the newly introduced succinate (B1194679) protons, alongside the characteristic propargyl signals (δ ≈ 2.5 ppm for –C≡C–H and δ ≈ 4.7 ppm for –CH₂ –C≡C–H).[11]

Protocol 2: General Procedure for Protein PEGylation via CuAAC

This protocol provides a general workflow for conjugating a propargyl-PEG linker to an azide-modified protein.

  • Materials: Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4), Propargyl-PEG-X (where X is a reactive group like NHS ester if modifying the protein first, or a simple propargyl-PEG if the protein is already azide-functionalized), Copper(II) sulfate (B86663) (CuSO₄), Sodium Ascorbate, a copper-chelating ligand (e.g., THPTA), degassed buffers.

  • Reagent Preparation: a. Prepare stock solutions of all components in a degassed aqueous buffer. A typical stock concentration for CuSO₄ is 100 mM and for sodium ascorbate is 50 mM.[9] b. Dissolve the azide-containing protein and the propargyl-PEG linker in the reaction buffer. A slight molar excess (e.g., 1.1 to 5 equivalents) of the PEG linker is common.[9]

  • Reaction: a. To the mixture of protein and PEG, add the copper ligand. b. Add the sodium ascorbate solution (typically 5-10 equivalents relative to copper).[9] c. Initiate the reaction by adding the CuSO₄ solution (typically 1-5 mol %).[9] d. Allow the reaction to proceed at room temperature with gentle mixing. Monitor progress using SDS-PAGE (observing a molecular weight shift) or HPLC.

  • Quenching and Purification: a. Once the reaction is complete, add a copper chelator like EDTA to sequester the catalyst.[9] b. Purify the PEGylated protein conjugate from excess PEG and reagents using methods such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

PEGylation_Workflow Start Prepare Reactants Protein Azide-Modified Protein Start->Protein PEG Propargyl-PEG Linker Start->PEG Reaction Perform CuAAC Reaction (CuSO₄, Ascorbate, Ligand) Protein->Reaction PEG->Reaction Purify Purification (e.g., Size Exclusion Chromatography) Reaction->Purify Characterize Characterization Purify->Characterize End Purified PEG-Protein Conjugate Purify->End SDS SDS-PAGE Characterize->SDS MS Mass Spectrometry Characterize->MS

Caption: Experimental workflow for protein PEGylation via CuAAC.
Protocol 3: Characterization via ¹H NMR Spectroscopy

¹H NMR is crucial for confirming the successful synthesis of propargyl-functionalized PEGs before conjugation.

  • Sample Preparation: Dissolve a small amount of the purified propargyl-PEG derivative in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify the large, characteristic peak of the PEG backbone ethylene (B1197577) oxide protons (typically around δ 3.6 ppm).

    • Confirm the presence of the terminal alkyne proton, which appears as a distinct triplet or singlet around δ 2.4-2.5 ppm .[11][12]

    • Confirm the presence of the methylene (B1212753) protons adjacent to the alkyne (–CH₂ –C≡CH), which typically appear around δ 4.2-4.7 ppm .[11][12]

    • Use integration to compare the signals from the terminal propargyl group to the repeating PEG units to estimate purity and functionalization efficiency.

Protocol 4: Characterization via Mass Spectrometry

Mass spectrometry (MS) is essential for confirming the successful conjugation of the PEG linker to a biomolecule and determining the degree of PEGylation.

  • Sample Preparation: Purify the PEGylated conjugate to remove excess, unreacted PEG. Exchange the sample into a volatile buffer suitable for MS, such as ammonium (B1175870) acetate.

  • Method: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is commonly used. Liquid Chromatography (LC-MS) is often employed to separate different PEGylated species before MS analysis.

  • Analysis:

    • The mass spectrum of a PEGylated protein will show a distribution of peaks corresponding to the protein conjugated with a polydisperse PEG chain.

    • Deconvolution of the resulting charge state envelope yields the zero-charge mass spectrum.

    • The mass increase compared to the unconjugated protein confirms covalent attachment of the PEG linker.

    • The distribution of masses can reveal the number of PEG chains attached (e.g., mono-, di-, tri-PEGylated species) and the polydispersity of the PEG itself.

References

The Pivotal Role of Bromide in Propargyl-PEG2-bromide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Propargyl-PEG2-bromide is a heterobifunctional linker of significant interest in the fields of chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its utility stems from its distinct functionalities: a terminal propargyl group poised for bioorthogonal "click" chemistry and a bromide that serves as a reactive handle for nucleophilic substitution. This guide provides an in-depth analysis of the core functions of this compound, with a specific focus on the critical role of the bromide moiety. Detailed experimental protocols, quantitative data, and visual diagrams of relevant biological pathways and experimental workflows are presented to support researchers in leveraging this versatile linker.

The Chemistry of the Bromide Group: A Linchpin for Conjugation

The primary role of the bromide in this compound is to function as an efficient leaving group in nucleophilic substitution reactions, most commonly SN2 reactions. In this context, a nucleophile, typically an electron-rich species such as an amine, thiol, or alcohol, attacks the carbon atom bonded to the bromide, displacing the bromide ion and forming a new covalent bond.

The effectiveness of bromide as a leaving group is attributed to the relatively low bond strength of the carbon-bromine bond and the stability of the resulting bromide anion (Br-). Compared to other halogens, bromide strikes a balance of reactivity and stability, making it a preferred choice for many bioconjugation applications.

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Reactivity in SN2 Reactions
I⁻ (Iodide)HI~ -10Most Reactive
Br⁻ (Bromide) HBr ~ -9 Highly Reactive
Cl⁻ (Chloride)HCl~ -7Moderately Reactive
F⁻ (Fluoride)HF~ 3.2Least Reactive

Synthesis of this compound: An Experimental Workflow

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A representative workflow is outlined below.

G cluster_0 Synthesis of Propargyl-PEG2-OH cluster_1 Bromination A Diethylene Glycol D Propargyl-PEG2-OH A->D 1. Deprotonation 2. Nucleophilic Attack B Sodium Hydride (NaH) C Propargyl Bromide F This compound D->F E Phosphorus Tribromide (PBr3) or Carbon Tetrabromide (CBr4) / Triphenylphosphine (PPh3)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol (Propargyl-PEG2-OH)

  • Materials: Diethylene glycol, Sodium hydride (60% dispersion in mineral oil), Propargyl bromide (80% in toluene), Anhydrous Tetrahydrofuran (THF).

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to 0 °C in an ice bath. b. Slowly add sodium hydride to the stirred THF. c. Add diethylene glycol dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. d. Cool the reaction mixture back to 0 °C and add propargyl bromide dropwise. e. Allow the reaction to warm to room temperature and stir overnight. f. Quench the reaction by carefully adding water. g. Extract the aqueous layer with an organic solvent such as ethyl acetate. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica (B1680970) gel to yield Propargyl-PEG2-OH.

Part 2: Synthesis of 1-bromo-2-(2-(prop-2-yn-1-yloxy)ethoxy)ethane (this compound)

  • Materials: Propargyl-PEG2-OH, Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃), Anhydrous Dichloromethane (DCM).

  • Procedure (using PBr₃): a. Dissolve Propargyl-PEG2-OH in anhydrous DCM in a flame-dried flask under an inert atmosphere and cool to 0 °C. b. Add PBr₃ dropwise to the stirred solution. c. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC. d. Carefully pour the reaction mixture into ice-water and extract with DCM. e. Wash the organic layer with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify by column chromatography to obtain this compound.

StepReactantsKey ReagentsSolventTypical Yield
1Diethylene glycol, Propargyl bromideSodium HydrideTHF70-85%
2Propargyl-PEG2-OHPBr₃ or CBr₄/PPh₃DCM80-95%

Application in PROTAC Synthesis: The Nucleophilic Substitution Reaction

A primary application of this compound is in the synthesis of PROTACs, where it serves to link a ligand for an E3 ubiquitin ligase to a ligand for a target protein. The bromide end of the linker is typically reacted with a nucleophilic group (e.g., a hydroxyl or amine) on one of the ligands.

G cluster_0 PROTAC Precursor Synthesis cluster_1 Click Chemistry A This compound D Propargyl-PEG2-E3 Ligase Ligand A->D SN2 Reaction B E3 Ligase Ligand (e.g., VHL ligand with -OH group) C Base (e.g., K2CO3, DIPEA) G Final PROTAC D->G E Target Protein Ligand (with Azide (B81097) group) F Cu(I) Catalyst

Caption: General workflow for PROTAC synthesis using this compound.

Detailed Experimental Protocol: Conjugation to a VHL Ligand

This protocol describes the reaction of this compound with the hydroxyl group of a von Hippel-Lindau (VHL) E3 ligase ligand.

  • Materials: VHL ligand (with a free hydroxyl group), this compound, Potassium carbonate (K₂CO₃) or another suitable base, Anhydrous Dimethylformamide (DMF).

  • Procedure: a. To a solution of the VHL ligand in anhydrous DMF, add potassium carbonate. b. Stir the mixture at room temperature for 15-30 minutes. c. Add a solution of this compound in DMF to the reaction mixture. d. Stir the reaction at room temperature overnight, or gently heat (e.g., to 40-50 °C) to increase the reaction rate, monitoring by LC-MS. e. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. f. Wash the combined organic layers with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. h. Purify the crude product by preparative HPLC or column chromatography to yield the Propargyl-PEG2-VHL ligand conjugate.

ComponentRoleTypical Molar Equivalence
VHL LigandNucleophile1.0
This compoundElectrophile1.1 - 1.5
Potassium CarbonateBase2.0 - 3.0
Anhydrous DMFSolvent-

Yield: Typically, yields for this type of etherification reaction range from 60% to 85%, depending on the specific VHL ligand and purification method.

The Role of the Propargyl Group: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the bromide has been displaced, the propargyl group of the linker is available for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click" chemistry. This reaction allows for the highly efficient and specific ligation of the linker to a molecule containing an azide group, forming a stable triazole linkage.

Detailed Experimental Protocol: CuAAC Reaction
  • Materials: Propargyl-PEG2-E3 Ligase Ligand conjugate, Azide-functionalized target protein ligand, Copper(II) sulfate (CuSO₄), Sodium ascorbate (B8700270), a suitable solvent system (e.g., t-BuOH/H₂O or DMSO).

  • Procedure: a. Dissolve the Propargyl-PEG2-E3 Ligase Ligand conjugate and the azide-functionalized target protein ligand in the chosen solvent system. b. In a separate vial, prepare a fresh solution of sodium ascorbate in water. c. In another vial, prepare a solution of copper(II) sulfate in water. d. Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. e. Stir the reaction at room temperature. The reaction is often complete within 1-4 hours but can be left to stir overnight. Monitor by LC-MS. f. Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.

Signaling Pathways in Targeted Protein Degradation

PROTACs function by hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycling Ternary->E3 Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Polyubiquitination E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary Ub Transfer Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Two of the most commonly recruited E3 ligases in PROTAC development are the von Hippel-Lindau (VHL) and Cereblon (CRBN) complexes.

G cluster_VHL VHL E3 Ligase Complex cluster_CRBN CRBN E3 Ligase Complex (CRL4-CRBN) VHL VHL ElonginC Elongin C VHL->ElonginC ElonginB Elongin B ElonginC->ElonginB Cul2 Cullin 2 ElonginC->Cul2 Rbx1 Rbx1 Cul2->Rbx1 CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Cul4A Cullin 4A DDB1->Cul4A Roc1 Roc1 Cul4A->Roc1

Caption: Subunit composition of VHL and CRBN E3 ubiquitin ligase complexes.

The Crucial Role of Linkers in PROTAC-Mediated Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of Proteolysis Targeting Chimera (PROTAC) linkers, a critical component in the design and efficacy of this revolutionary therapeutic modality. Intended for researchers, scientists, and drug development professionals, this document details the function, classification, and impact of linkers on PROTAC performance, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.

Introduction to PROTAC Technology and the Centrality of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven degradation of target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] Upon cellular entry, the PROTAC forms a ternary complex with the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3] While the choice of ligands determines target specificity, the linker is far from a passive spacer; it is a crucial determinant of the PROTAC's overall success, profoundly influencing ternary complex formation, cellular permeability, and pharmacokinetic properties.[4][5]

The linker's length, chemical composition, rigidity, and attachment points all play pivotal roles in the PROTAC's ability to induce a productive ternary complex.[6] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of degradation.[1]

The PROTAC Mechanism of Action

The catalytic cycle of a PROTAC begins with its entry into the cell and the formation of a ternary complex (POI-PROTAC-E3 ligase). This proximity, orchestrated by the linker, enables the E3 ligase to transfer ubiquitin from a charged E2 enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released to engage another POI and E3 ligase, continuing the degradation cycle.[3][6]

PROTAC_Mechanism cluster_binding 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Degradation & Recycling PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ub Transfer Ub Ubiquitin E2 E2-Ub Ub->E2 E2->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI IRAK4_Pathway TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB_pathway NF-κB Pathway TRAF6->NFkB_pathway MAPK_pathway MAPK Pathway TRAF6->MAPK_pathway Cytokines Pro-inflammatory Cytokines NFkB_pathway->Cytokines MAPK_pathway->Cytokines PROTAC_IRAK4 IRAK4 PROTAC PROTAC_IRAK4->IRAK4 Degradation BCR_ABL_Pathway BCR_ABL BCR-ABL STAT5 STAT5 Pathway BCR_ABL->STAT5 MAPK MAPK Pathway BCR_ABL->MAPK PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK->Proliferation PI3K_Akt->Proliferation PROTAC_BCR_ABL BCR-ABL PROTAC PROTAC_BCR_ABL->BCR_ABL Degradation PROTAC_Workflow cluster_design 1. Design & Synthesis cluster_biophysical 2. Biophysical Characterization cluster_cellular 3. Cellular Evaluation cluster_invivo 4. In Vivo Studies Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binary_Binding Binary Binding Assays (e.g., SPR, ITC) Purification->Binary_Binding Ternary_Complex Ternary Complex Formation (e.g., BRET, SPR, ITC) Binary_Binding->Ternary_Complex Permeability Cell Permeability Assays Ternary_Complex->Permeability Ubiquitination In-Cell Ubiquitination Assay Permeability->Ubiquitination Degradation Protein Degradation Assay (Western Blot, In-Cell Western) Ubiquitination->Degradation Phenotypic Phenotypic Assays (e.g., Cell Viability) Degradation->Phenotypic PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Phenotypic->PK_PD Efficacy In Vivo Efficacy Models PK_PD->Efficacy

References

The Nexus of Molecules: An In-depth Technical Guide to Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and therapeutic development, the ability to selectively and efficiently join molecules is paramount. "Click chemistry," a concept introduced by Karl Barry Sharpless, has emerged as a revolutionary approach, offering a suite of reactions that are rapid, specific, and high-yielding.[1][2] This technical guide provides a comprehensive overview of the core principles of click chemistry and its application in bioconjugation, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanisms of key click reactions, provide detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate chemistry for your specific application.

The Core Principles of Click Chemistry

At its heart, click chemistry is a philosophical approach to synthesis that emphasizes simplicity, reliability, and modularity.[1] To be considered a "click" reaction, a chemical transformation should ideally:

  • Be modular and wide in scope.

  • Yield high reaction efficiencies. []

  • Generate no or inoffensive byproducts.

  • Be stereospecific.

  • Exhibit simple reaction conditions (e.g., aqueous environment, ambient temperature). [1]

  • Utilize readily available starting materials and reagents.

  • Allow for simple product isolation.

A crucial feature of many click reactions used in biological settings is their bioorthogonality . This means the reacting functional groups are mutually reactive but remain inert to the vast array of functional groups present in biological systems, thus preventing unwanted side reactions.[1][4][5]

Key Click Chemistry Reactions for Bioconjugation

Several classes of reactions fit the criteria for click chemistry and have been widely adopted for bioconjugation. This section will explore the most prominent examples.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving a [3+2] cycloaddition between an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1] This reaction is not spontaneous and requires a copper(I) catalyst to proceed efficiently.[1]

Mechanism: The copper(I) catalyst coordinates to the alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide. This intermediate then reacts with the azide in a stepwise manner to form the triazole ring.

Advantages:

  • High reaction rates and yields.[]

  • The resulting triazole linkage is highly stable.

  • The azide and alkyne functional groups are small and generally do not perturb the function of biomolecules.

Disadvantages:

  • The requirement for a copper catalyst can be problematic for in vivo applications due to the cytotoxicity of copper ions.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns of CuAAC, strain-promoted azide-alkyne cycloaddition was developed. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[1]

Mechanism: The high ring strain of the cyclooctyne provides the driving force for the reaction. The azide reacts with the strained alkyne in a concerted [3+2] cycloaddition to form a stable triazole.

Advantages:

  • Copper-free, making it suitable for live-cell and in vivo applications.[1]

  • Highly bioorthogonal.

Disadvantages:

  • Generally slower reaction rates compared to CuAAC.

  • The strained cyclooctynes are larger and more hydrophobic than terminal alkynes, which can sometimes affect the properties of the labeled biomolecule.

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: Tetrazine Ligation

Tetrazine ligation is an exceptionally fast bioorthogonal reaction based on the inverse electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[7]

Mechanism: The electron-deficient tetrazine (diene) reacts rapidly with the electron-rich strained alkene (dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, irreversibly driving the reaction forward to form a stable dihydropyridazine (B8628806) product.[7]

Advantages:

  • Extremely fast reaction kinetics, among the fastest of all bioorthogonal reactions.[7]

  • Highly selective and bioorthogonal.

  • The release of nitrogen gas as the only byproduct.[7]

Disadvantages:

  • Tetrazines can be susceptible to degradation under certain conditions.

  • The reacting partners are relatively large.

Thiol-ene Chemistry

The thiol-ene reaction involves the radical-mediated addition of a thiol to an alkene to form a stable thioether linkage.[8] This reaction can be initiated by light (photo-initiated) or by a radical initiator.[9]

Mechanism:

  • Initiation: A radical initiator generates a thiyl radical from the thiol.

  • Propagation: The thiyl radical adds across the alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and propagating the chain reaction.[8]

Advantages:

  • Can be initiated under mild, biocompatible conditions, including with visible light.[9]

  • High reaction efficiency and tolerance to a wide range of functional groups.

Disadvantages:

  • The requirement for a radical initiator can sometimes lead to side reactions.

  • Oxygen can inhibit the radical chain reaction, although some protocols have been developed to overcome this.

Quantitative Comparison of Click Chemistry Reactions

The choice of a click chemistry reaction often depends on the specific requirements of the application, such as the desired reaction rate, the biological environment, and the properties of the molecules being conjugated. The following table summarizes key quantitative data for the reactions discussed.

ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)EnvironmentKey Features
CuAAC 1 - 100In vitroHigh rates, small bioorthogonal handles, requires copper catalyst.
SPAAC 0.001 - 1In vitro, Live Cells, In vivoCopper-free, good bioorthogonality, moderate rates.
Tetrazine Ligation 1 - 1000In vitro, Live Cells, In vivoExtremely fast kinetics, copper-free, release of N₂ gas.
Thiol-ene Varies (initiator dependent)In vitro, Live CellsPhoto- or radical-initiated, forms stable thioether linkage.

Experimental Protocols

This section provides detailed methodologies for the key click chemistry reactions.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-modified biomolecule

  • Alkyne-containing label or partner molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving hydrophobic molecules)

Procedure:

  • Prepare the reaction mixture by adding the azide-modified biomolecule and the alkyne-containing partner to PBS buffer. If necessary, the alkyne partner can be pre-dissolved in a minimal amount of DMSO.

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution with the THPTA stock solution in a 1:5 molar ratio (e.g., 1 µL of 100 mM CuSO₄ and 5 µL of 100 mM THPTA). Let it sit for 2-3 minutes.

  • Add the catalyst premix to the reaction mixture. The final concentration of copper is typically in the range of 50-100 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.

  • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C.

  • Purify the bioconjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-modified biomolecule

  • Strained alkyne (e.g., DBCO or BCN) labeled molecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving hydrophobic molecules)

Procedure:

  • Dissolve the azide-modified biomolecule in PBS buffer.

  • Dissolve the strained alkyne-labeled molecule in a minimal amount of a compatible organic solvent like DMSO.

  • Add the strained alkyne solution to the solution of the azide-modified biomolecule. A 2 to 10-fold molar excess of the strained alkyne is commonly used.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactants and their concentrations.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purify the conjugate to remove unreacted starting materials.

Protocol for Tetrazine Ligation

Materials:

  • Tetrazine-functionalized molecule

  • trans-Cyclooctene (TCO)-modified biomolecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving hydrophobic molecules)

Procedure:

  • Dissolve the TCO-modified biomolecule in PBS buffer.

  • Dissolve the tetrazine-functionalized molecule in a minimal amount of DMSO.

  • Add the tetrazine solution to the TCO-containing solution. A 1.1 to 2-fold molar excess of the tetrazine is often sufficient due to the fast reaction kinetics.

  • Incubate the reaction at room temperature. The reaction is often complete within minutes to an hour.

  • The reaction can be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purify the conjugate as needed.

Protocol for Photo-initiated Thiol-ene Bioconjugation

Materials:

  • Cysteine-containing peptide or protein (or other thiol-containing biomolecule)

  • Alkene-functionalized molecule

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DPAP) or Irgacure 2959)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Solvent for photoinitiator (e.g., DMSO or DMF)

  • UV lamp (e.g., 365 nm)

Procedure:

  • Prepare the solutions of the thiol-containing biomolecule and the alkene-functionalized molecule in the reaction buffer.

  • Prepare a stock solution of the photoinitiator in a suitable solvent (e.g., 100 mM in DMSO).

  • In a UV-transparent reaction vessel, combine the thiol and alkene partners. A slight excess of the alkene is often used.

  • Add the photoinitiator to the reaction mixture to a final concentration of typically 1-5 mol%.

  • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can quench the radical reaction.

  • Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) for a period ranging from 5 to 60 minutes. The optimal irradiation time should be determined empirically.[9]

  • Monitor the reaction progress by LC-MS or other suitable methods.

  • Purify the conjugate to remove unreacted starting materials and the photoinitiator.

Visualizing Workflows and Pathways

Understanding the logical flow of experimental design and the biological pathways under investigation is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.

Experimental Workflow for Bioconjugation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_biomolecule Prepare Biomolecule reaction Click Reaction prep_biomolecule->reaction prep_label Prepare Label/Partner prep_label->reaction purification Purification reaction->purification characterization Characterization purification->characterization

A general experimental workflow for a bioconjugation experiment using click chemistry.
Decision-Making Workflow for Selecting a Click Chemistry Reaction

decision_workflow start In Vivo Application? cu_toxicity Copper Toxicity a Concern? start->cu_toxicity Yes cuaac CuAAC start->cuaac No reaction_speed Fast Kinetics Critical? cu_toxicity->reaction_speed Yes spaac SPAAC cu_toxicity->spaac No reagent_size Reagent Size a Constraint? reaction_speed->reagent_size No tetrazine Tetrazine Ligation reaction_speed->tetrazine Yes reagent_size->spaac Yes thiol_ene Thiol-ene reagent_size->thiol_ene No

A simplified decision tree to guide the selection of a suitable click chemistry reaction.
Investigating GPCR Signaling with Click Chemistry

Click chemistry provides a powerful tool to label G protein-coupled receptors (GPCRs) and study their complex signaling pathways. For instance, the β2-adrenergic receptor (β2AR), a prototypical GPCR, can be site-specifically labeled using bioorthogonal chemistry to investigate its downstream signaling cascade.[10][11][12]

gpcr_signaling cluster_receptor Cell Membrane cluster_downstream Cytoplasm b2ar β2-Adrenergic Receptor (Labeled via Click Chemistry) g_protein Gs Protein b2ar->g_protein Activates agonist Agonist agonist->b2ar Binds ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene_transcription Gene Transcription creb->gene_transcription Initiates

A simplified signaling pathway of the β2-adrenergic receptor, which can be studied using click chemistry labeling.

Conclusion

Click chemistry has fundamentally transformed the landscape of bioconjugation, providing a versatile and robust toolkit for researchers across various disciplines. From the copper-catalyzed workhorse of CuAAC to the ultrafast and bioorthogonal tetrazine ligation, the choice of reaction can be tailored to the specific demands of the experiment. By understanding the core principles, quantitative differences, and experimental nuances of each method, scientists and drug development professionals can harness the power of click chemistry to forge new molecular connections and drive innovation in their respective fields. This guide serves as a foundational resource to navigate the exciting and ever-expanding world of click chemistry for bioconjugation.

References

Methodological & Application

Synthesis of Propargyl-PEG2-bromide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the synthesis of Propargyl-PEG2-bromide, a valuable bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) and other applications in chemical biology and drug discovery. The synthesis is a two-step process commencing with the mono-propargylation of diethylene glycol to yield 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol, followed by the bromination of the terminal hydroxyl group. This document outlines the detailed experimental procedures, reagent specifications, and data analysis for each step, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a hetero-bifunctional linker containing a terminal alkyne group for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and a reactive bromide for nucleophilic substitution. The diethylene glycol (PEG2) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. This protocol details a reliable and reproducible method for the laboratory-scale synthesis of this important chemical tool.

Chemical Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Step 1: Mono-propargylation of Diethylene Glycol. Diethylene glycol is reacted with propargyl bromide in the presence of a base to form the intermediate, 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol.

  • Step 2: Bromination of the Intermediate Alcohol. The terminal hydroxyl group of the intermediate is converted to a bromide using phosphorus tribromide (PBr₃).

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: PropargylationStep 2: Bromination
Starting Material Diethylene Glycol2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol
Key Reagents Propargyl Bromide, Sodium Hydride (NaH)Phosphorus Tribromide (PBr₃)
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Dichloromethane (B109758) (DCM)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12-16 hours2-4 hours
Typical Yield 40-60%70-85%
Purification Method Column Chromatography (Silica Gel)Extraction and Solvent Evaporation
Product Appearance Colorless to pale yellow oilColorless to pale yellow oil
Molecular Formula C₇H₁₂O₃C₇H₁₁BrO₂
Molecular Weight 144.17 g/mol 207.06 g/mol

Experimental Protocols

Materials and Reagents
  • Diethylene glycol (≥99%)

  • Propargyl bromide (80% in toluene)

  • Sodium hydride (60% dispersion in mineral oil)

  • Phosphorus tribromide (≥98%)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Step 1: Synthesis of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and anhydrous THF.

  • Addition of Sodium Hydride: Carefully add sodium hydride (1.1 equivalents) to the THF.

  • Addition of Diethylene Glycol: Cool the suspension to 0 °C using an ice bath. Slowly add diethylene glycol (5 equivalents, to favor mono-alkylation) dropwise to the stirred suspension.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Addition of Propargyl Bromide: Cool the reaction mixture back to 0 °C and add propargyl bromide (1 equivalent) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Quenching: Carefully quench the reaction by slowly adding water at 0 °C to decompose any unreacted sodium hydride.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol as a colorless to pale yellow oil.

Step 2: Synthesis of this compound
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add a stir bar, the purified 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol (1 equivalent), and anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Phosphorus Tribromide: Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution.[1] The use of PBr₃ is advantageous for converting primary and secondary alcohols to alkyl bromides as it minimizes isomerization and elimination side reactions.[2]

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil. The product is often used without further purification if the starting alcohol was pure.

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_step1 Step 1: Propargylation cluster_step2 Step 2: Bromination DG Diethylene Glycol NaH NaH, Anhydrous THF DG->NaH 1. Deprotonation (0°C to RT) PB Propargyl Bromide NaH->PB 2. Alkylation (0°C to RT) Purification1 Workup & Column Chromatography PB->Purification1 Intermediate_Alcohol 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol PBr3 PBr3, Anhydrous DCM Intermediate_Alcohol->PBr3 3. Bromination (0°C to RT) Purification1->Intermediate_Alcohol Purification2 Workup & Extraction PBr3->Purification2 Final_Product This compound Purification2->Final_Product

References

Application Notes: Propargyl-PEG2-bromide for Click Chemistry Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-bromide is a bifunctional linker molecule widely utilized in the fields of bioconjugation, chemical biology, and drug development. It incorporates a terminal alkyne group, a hydrophilic diethylene glycol (PEG2) spacer, and a reactive bromide group. The alkyne functionality makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[1] This reaction facilitates the rapid and efficient formation of a stable triazole linkage with an azide-modified molecule under mild, often aqueous, conditions.[2][3]

The integrated PEG spacer enhances aqueous solubility and provides spatial separation between conjugated moieties, which is critical in applications like Proteolysis Targeting Chimeras (PROTACs).[1][4] this compound and similar alkyne-PEG linkers are foundational tools for constructing complex biomolecules, antibody-drug conjugates (ADCs), and targeted therapeutic agents.[3][5][6][7]

Mechanism of Action: The CuAAC Reaction

The core of the protocol involves the copper(I)-catalyzed cycloaddition of the terminal alkyne on this compound and an azide-functionalized molecule. This reaction is highly specific, regioselective (yielding the 1,4-disubstituted triazole), and bioorthogonal.[2] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate.[8][9] A stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) for aqueous media or tris(benzyltriazolylmethyl)amine (TBTA), is often included to protect the Cu(I) from oxidation and enhance reaction efficiency.[9][10]

G cluster_catalyst Catalytic System alkyne Alkyne-Functionalized Molecule (e.g., this compound) Product Stable 1,4-Triazole Linkage (Conjugated Product) alkyne->Product azide Azide-Functionalized Molecule (e.g., Protein, Drug, Dye) azide->Product CuSO4 Copper(II) Sulfate Cu1 Cu(I) Catalyst CuSO4->Cu1 Forms Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 Reduces Ligand Ligand (e.g., THPTA) Ligand->Cu1 Stabilizes Cu1->Product Catalyzes G cluster_protac PROTAC Ternary Complex cluster_linker TP Target Protein Degradation Proteasomal Degradation TP->Degradation E3 E3 Ubiquitin Ligase E3->TP Ubiquitination Warhead Warhead (Binds Target) Warhead->TP Binds Linker Linker (Propargyl-PEG2-X + Azide) Warhead->Linker E3_Ligand E3 Ligand (Binds E3) Linker->E3_Ligand E3_Ligand->E3 Binds G A 1. Prepare Stock Solutions (Reagents, Buffer, Catalyst) B 2. Combine Reactants (Alkyne, Azide, Buffer, Ligand/Cu Premix) A->B C 3. Degas Mixture (Bubble with N₂ or Ar for 15-30 min) B->C D 4. Initiate Reaction (Add fresh Sodium Ascorbate) C->D E 5. Incubate (Room Temp, 30-60 min) D->E F 6. Purify Product (e.g., Chromatography, Precipitation) E->F

References

Application Notes and Protocols for Propargyl-PEG2-bromide Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the bioconjugation of Propargyl-PEG2-bromide to biomolecules, particularly proteins. This bifunctional linker enables a two-step conjugation strategy, beginning with the attachment of the linker to the biomolecule via its bromide functional group, followed by a highly specific "click" reaction with an azide-modified molecule of interest.

Introduction

This compound is a versatile heterobifunctional crosslinker containing a propargyl group and a bromide moiety, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The bromide allows for covalent attachment to nucleophilic residues on a biomolecule, such as the thiol group of cysteine. The terminal alkyne (propargyl group) then serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry." This allows for the stable and specific linkage of the biomolecule to another molecule bearing an azide (B81097) group, such as a fluorescent dye, a drug molecule, or another biomolecule.

Principle of the Method

The bioconjugation strategy involves two main steps:

  • Alkylation: The this compound linker is first conjugated to the target biomolecule. The bromide is a good leaving group and will react with nucleophilic side chains of amino acids, with a preference for the thiol group of cysteine residues under controlled pH conditions. This reaction results in a stable thioether bond, tethering the propargyl-PEG2 linker to the biomolecule.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified biomolecule is then reacted with an azide-containing molecule of interest in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, completing the bioconjugation.

Materials and Reagents

Reagents for Alkylation
  • This compound

  • Biomolecule of interest (e.g., protein with accessible cysteine residues)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 50 mM Tris buffer, pH 7.5-8.5, degassed.

  • Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Organic solvent (for dissolving the linker): Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

Reagents for CuAAC ("Click" Reaction)
  • Alkyne-modified biomolecule from the alkylation step

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper(I)-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reducing agent: Sodium ascorbate (B8700270)

  • Quenching solution: 50 mM EDTA

Experimental Protocols

Step 1: Alkylation of Biomolecule with this compound

This protocol describes the alkylation of cysteine residues in a protein.

Workflow Diagram for Alkylation

Alkylation_Workflow A Prepare Protein Solution B Reduce Disulfides (Optional) A->B If necessary D Alkylation Reaction B->D C Prepare this compound Solution C->D E Quench Reaction D->E F Purify Alkyne-Modified Protein E->F

Caption: Workflow for the alkylation of a protein with this compound.

Protocol:

  • Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL. Degas the buffer thoroughly to minimize oxidation of thiols.

  • Reduce Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 1 hour at room temperature. Note: DTT can also be used, but it must be removed before adding the maleimide (B117702) reagent as it also contains a thiol group.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in a minimal amount of DMSO or DMF to create a 10-100 mM stock solution.

  • Alkylation Reaction: Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction progress can be monitored by mass spectrometry.

  • Quench Reaction: Add a 2-5 fold molar excess of a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) relative to the this compound to react with any unreacted linker. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis.[1] The purified alkyne-modified protein can be stored at -20°C or -80°C for future use.

Table 1: Typical Reaction Parameters for Protein Alkylation

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can increase reaction efficiency.
Linker Molar Excess10 - 50 foldOptimize for each protein to balance efficiency and non-specific labeling.
Reaction BufferPBS or TrispH 7.2 - 8.5. Higher pH increases the reactivity of thiols but also the risk of hydrolysis of the bromide.
Temperature4°C - 25°CLower temperatures can reduce side reactions.
Reaction Time1 - 12 hoursMonitor reaction progress to determine the optimal time.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-modified protein and an azide-containing molecule.[2][3]

Workflow Diagram for CuAAC

CuAAC_Workflow A Prepare Alkyne-Modified Protein E Initiate Click Reaction A->E B Prepare Azide Molecule B->E C Prepare Catalyst Premix (CuSO4 + Ligand) C->E D Prepare Reducing Agent (Sodium Ascorbate) D->E F Incubate E->F G Purify Final Conjugate F->G

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol:

  • Prepare Reactants:

    • Dissolve the alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., water, DMSO) to create a stock solution.

  • Prepare Catalyst Premix:

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of the copper(I)-stabilizing ligand (THPTA is recommended for aqueous solutions) in water.

    • Just before use, prepare the catalyst premix by adding 1 part of the CuSO₄ stock to 5 parts of the ligand stock and vortexing briefly.

  • Prepare Reducing Agent: Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Initiate Click Reaction: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein solution.

    • Azide-containing molecule (use a 2-10 fold molar excess over the protein).

    • Catalyst premix (to a final concentration of 0.1-1 mM CuSO₄).

    • Sodium ascorbate solution (to a final concentration of 1-5 mM).

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing. Protect from light if using a light-sensitive azide molecule.

  • Purification: Purify the final bioconjugate from excess reagents using size-exclusion chromatography (SEC), dialysis, or affinity chromatography if applicable.[1]

Table 2: Typical Reaction Parameters for CuAAC on Proteins

ParameterRecommended ConcentrationNotes
Alkyne-Protein10 - 100 µM
Azide Molecule2 - 10 fold molar excessHigher excess can drive the reaction to completion.
CuSO₄0.1 - 1 mM
Ligand (THPTA)0.5 - 5 mMA 5:1 ligand to copper ratio is recommended.[3]
Sodium Ascorbate1 - 5 mMShould be in excess of the copper catalyst.
Reaction Time1 - 4 hours
Temperature25°C

Characterization of the Bioconjugate

Characterization_Logic Start Purified Conjugate SDS_PAGE SDS-PAGE Analysis Start->SDS_PAGE Mass_Spec Mass Spectrometry Start->Mass_Spec Func_Assay Functional Assay Start->Func_Assay Result1 Confirmation of Conjugation (Molecular Weight Shift) SDS_PAGE->Result1 Result2 Precise Mass Determination (Degree of Labeling) Mass_Spec->Result2 Result3 Assessment of Biological Activity Func_Assay->Result3

References

Application Notes and Protocols for Propargyl-PEG2-bromide PEGylation of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. It can improve protein solubility, stability, and circulating half-life, while reducing immunogenicity. Propargyl-PEG2-bromide is a bifunctional linker that facilitates the introduction of a short PEG spacer and a terminal alkyne group onto a protein. This alkyne handle enables subsequent, highly specific modification through copper-catalyzed or copper-free "click chemistry" with azide-containing molecules, such as fluorescent dyes, targeting ligands, or other polymers.

This document provides detailed protocols for the PEGylation of proteins using this compound, focusing on the site-selective alkylation of cysteine residues. It also covers the purification and characterization of the resulting PEGylated protein.

Principle of the Reaction

The PEGylation of proteins with this compound is an alkylation reaction. The bromide is a good leaving group, and the adjacent carbon is susceptible to nucleophilic attack by electron-rich side chains of amino acids. The high nucleophilicity of the deprotonated thiol group (thiolate) of cysteine residues makes them the primary target for this modification under controlled pH conditions. Other nucleophilic residues like histidine and lysine (B10760008) can also react, but typically at a slower rate and/or at a higher pH.

The overall workflow for this compound PEGylation and subsequent click chemistry is depicted below.

G cluster_0 Protein Preparation cluster_1 PEGylation Reaction cluster_2 Purification & Characterization cluster_3 Downstream Application Protein Protein with accessible Cysteine Reduction Reduction of Disulfide Bonds (if necessary) Protein->Reduction e.g., DTT or TCEP Reaction Alkylation Reaction (pH 7.0-8.5) Reduction->Reaction PEG_reagent This compound PEG_reagent->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization Click_Chemistry Click Chemistry Characterization->Click_Chemistry Azide_Molecule Azide-tagged Molecule Azide_Molecule->Click_Chemistry G cluster_0 PEGylated Protein cluster_1 Functionalization via Click Chemistry cluster_2 Resulting Bioconjugate Propargyl_Protein Protein-S-PEG2-Propargyl Azide_Fluorophore Azide-Fluorophore Propargyl_Protein->Azide_Fluorophore CuAAC or SPAAC Azide_Ligand Azide-Targeting Ligand Propargyl_Protein->Azide_Ligand CuAAC or SPAAC Azide_Drug Azide-Drug Conjugate Propargyl_Protein->Azide_Drug CuAAC or SPAAC Fluorescent_Protein Fluorescently Labeled Protein Azide_Fluorophore->Fluorescent_Protein Targeted_Protein Targeted Protein Azide_Ligand->Targeted_Protein Protein_Drug_Conjugate Protein-Drug Conjugate Azide_Drug->Protein_Drug_Conjugate

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001.[1][2] This reaction is celebrated for its high yield, broad scope, and the formation of byproducts that are easily removed.[2] The CuAAC reaction is characterized by its robustness, proceeding efficiently in a wide range of solvents, including aqueous media, and across a broad pH range of 4 to 12.[1][3][4] Its remarkable functional group tolerance makes it an invaluable tool for diverse applications, from drug discovery and materials science to bioconjugation.[3][5][6]

The core of the CuAAC reaction is the catalyzed [3+2] cycloaddition between an azide (B81097) and a terminal alkyne, which selectively yields the 1,4-disubstituted 1,2,3-triazole.[6] This transformation boasts a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. The catalytically active species is Cu(I), which can be introduced from a Cu(I) salt or generated in situ from a Cu(II) salt using a reducing agent, most commonly sodium ascorbate (B8700270).[1][7][8]

Key Reagents and Their Roles

A typical CuAAC reaction involves an azide, a terminal alkyne, a copper source, a reducing agent (if using a Cu(II) source), and often a ligand to stabilize the Cu(I) catalyst and accelerate the reaction.

ReagentRoleCommon Examples
Azide Reaction partnerBenzyl azide, various organic azides
Alkyne Reaction partner (must be terminal)Phenylacetylene, propargyl alcohol
Copper Source CatalystCuSO₄·5H₂O, CuI, CuBr
Reducing Agent Reduces Cu(II) to the active Cu(I) stateSodium ascorbate
Ligand Stabilizes Cu(I), accelerates reaction, reduces cytotoxicityTBTA, THPTA, BTTAA
Solvent Reaction mediumDMF, t-BuOH/H₂O, DMSO, aqueous buffers

Experimental Protocols

Below are detailed protocols for performing a CuAAC reaction for both small molecule synthesis and bioconjugation applications.

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from organic azides and terminal alkynes in an organic solvent system.

Materials:

  • Alkyne (1.0 eq)

  • Azide (1.1 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

  • Sodium ascorbate (0.1-0.2 eq)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.05 eq)

  • Solvent (e.g., DMF or a mixture of t-BuOH/water)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the alkyne (e.g., 100 mM in DMF) and azide (e.g., 100 mM in DMF).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of TBTA (e.g., 50 mM in DMF/t-BuOH 1:4).[9]

  • Reaction Setup:

    • In a reaction vial, add the alkyne (1.0 eq).

    • Add the azide (1.1 eq).

    • Add the solvent.

    • Add the TBTA solution (0.05 eq).

    • Add the CuSO₄ solution (0.01-0.05 eq).[9]

  • Initiation and Monitoring:

    • Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

    • Add the sodium ascorbate solution (0.1-0.2 eq) to initiate the reaction.[9]

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • If necessary, purify the product by column chromatography.

Protocol 2: Bioconjugation in Aqueous Buffer

This protocol is designed for the conjugation of an alkyne-modified biomolecule with an azide-containing label in an aqueous environment. The use of a water-soluble ligand like THPTA is crucial.

Materials:

  • Alkyne-modified biomolecule (1.0 eq)

  • Azide-label (e.g., fluorescent dye) (2-10 eq)

  • Copper(II) sulfate (CuSO₄) (e.g., 20 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM stock in water)

  • Sodium ascorbate (e.g., 100 mM fresh stock in water)

  • Buffer (e.g., PBS or other appropriate conjugation buffer)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing label in a suitable solvent like DMSO or water.

    • Prepare stock solutions of CuSO₄ and THPTA in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.[10]

  • Catalyst Premix:

    • In a separate tube, mix the CuSO₄ and THPTA solutions. A common molar ratio is 1:2 to 1:5 (Cu:ligand).[7][10] Allow this mixture to stand for a few minutes to form the copper-ligand complex.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the appropriate buffer.

    • Add the azide-label (a 2-10 fold molar excess is common).

    • Add the premixed catalyst solution to the reaction tube.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction.[10]

  • Reaction and Purification:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight at 4°C. Protect from light if using a fluorescent label.[9][11]

    • Purify the resulting conjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove unreacted reagents and byproducts.[10]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and component concentrations for CuAAC reactions.

Table 1: Typical Reaction Conditions for Small Molecule Synthesis

ParameterValueReference
Temperature Room Temperature to 60 °C[9]
Reaction Time 1 - 24 hours[9][12]
Solvent DMF, t-BuOH/H₂O, DMSO[9][13]
Catalyst Loading (Cu) 1 - 5 mol%[9]
Ligand Loading (TBTA) 5 mol%[9]

Table 2: Typical Reagent Concentrations for Bioconjugation

ReagentFinal ConcentrationReference
Alkyne-Biomolecule 25 - 60 µM[7]
Azide-Label 50 - 150 µM[7]
Copper (CuSO₄) 50 - 250 µM[7]
Ligand (THPTA) 250 µM - 1.25 mM[7]
Sodium Ascorbate 2.5 - 5 mM[7]
Aminoguanidine (optional) 1 - 5 mM[14]

Visualizing the Process

Experimental Workflow

The general workflow for a CuAAC reaction involves the preparation of reagents, setting up the reaction, monitoring its progress, and finally, working up and purifying the product.

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Reagent_Prep Prepare Stock Solutions Reaction_Setup Combine Reactants (Alkyne, Azide) Reagent_Prep->Reaction_Setup Catalyst_Premix Premix Catalyst (Cu + Ligand) Catalyst_Premix->Reaction_Setup Initiation Add Reducing Agent (Na-Ascorbate) Reaction_Setup->Initiation Incubation Incubate (RT or Heated) Initiation->Incubation Monitoring Monitor Progress (TLC/LC-MS) Incubation->Monitoring Workup Quench & Extract Monitoring->Workup Purification Purify Product Workup->Purification

Caption: General experimental workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Catalytic Cycle

The mechanism of the CuAAC reaction involves a catalytic cycle where the Cu(I) species coordinates with the alkyne and azide to facilitate the formation of the triazole ring. While the precise mechanism is complex and can involve mono- or dinuclear copper species, a simplified representation is shown below.[1][6][15]

CuAAC_Mechanism CuI Cu(I) Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne - H+ Alkyne R1-C≡CH Azide R2-N3 Metallacycle Six-membered Copper Metallacycle Product 1,4-Triazole Product->CuI Regenerates Catalyst Cu_Acetylide->Metallacycle + Azide Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Product + H+

Caption: Simplified catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Application Notes and Protocols for Propargyl-PEG2-bromide Reaction with Azide-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for the conjugation of molecules in various scientific disciplines, including drug development, bioconjugation, and materials science. This reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097) functional group. Propargyl-PEG2-bromide is a heterobifunctional linker containing a terminal alkyne (propargyl group) and a reactive bromide, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances solubility and reduces steric hindrance, making it an attractive building block in the synthesis of complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

These application notes provide detailed protocols for the reaction of this compound with azide-containing molecules, address potential challenges, and offer troubleshooting guidance.

Reaction Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds via a concerted mechanism involving a copper(I) acetylide intermediate. The copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent, selectively activates the terminal alkyne for cycloaddition with the azide, resulting in the exclusive formation of the 1,4-disubstituted triazole isomer. The use of a stabilizing ligand is crucial to prevent the oxidation of the catalytically active Cu(I) species and to enhance the reaction rate.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Propargyl-PEG2-Br Propargyl-PEG2-Br (Alkyne) Cu-Acetylide Copper-Acetylide Intermediate Propargyl-PEG2-Br->Cu-Acetylide Coordination Azide-Molecule Azide-Containing Molecule Triazole-Product 1,4-Disubstituted Triazole Product Azide-Molecule->Triazole-Product Cu(II) Cu(II)SO4 Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate (B8700270) Sodium Ascorbate Ascorbate->Cu(I) Cu(I)-Ligand Cu(I)-Ligand Complex Cu(I)->Cu(I)-Ligand Ligand Ligand (e.g., THPTA) Ligand->Cu(I)-Ligand Cu(I)-Ligand->Cu-Acetylide Cu-Acetylide->Triazole-Product Cycloaddition Triazole-Product->Cu(I)-Ligand Catalyst Regeneration

Figure 1: Simplified CuAAC Reaction Mechanism.

Data Presentation

Table 1: Typical Reaction Parameters for CuAAC with Propargyl Derivatives
ParameterRecommended RangeNotes
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), DMF, DMSO, or aqueous buffers (e.g., PBS)Solvent choice depends on the solubility of the reactants. For biomolecules, aqueous buffers are preferred.
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at room temperature. Gentle heating (30-40 °C) may be used to accelerate slow reactions.
Reaction Time 1 - 24 hoursReaction progress should be monitored by TLC or LC-MS.
This compound Concentration 1 - 100 mMHigher concentrations generally lead to faster reaction rates.
Azide Concentration 1.0 - 1.2 equivalents (relative to alkyne)A slight excess of the azide can help drive the reaction to completion.
Copper(II) Sulfate (B86663) (CuSO₄) Concentration 1 - 10 mol%Higher catalyst loading may be necessary for challenging substrates.
Sodium Ascorbate Concentration 5 - 20 mol% (or 1-2 eq. relative to CuSO₄)A fresh solution should always be used.
Ligand (e.g., THPTA) Concentration 5 - 20 mol% (or 1-5 eq. relative to CuSO₄)The ligand-to-copper ratio is critical for catalyst stability and activity.

Note: The data presented are based on typical CuAAC reactions with propargyl derivatives and should be optimized for specific applications.

Table 2: Troubleshooting Guide for CuAAC Reactions with this compound
IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive catalyst (Cu(II) formation)- Ensure all solutions are freshly prepared and deoxygenated. - Use a higher concentration of sodium ascorbate and/or ligand. - Work under an inert atmosphere (e.g., nitrogen or argon).
Side reaction of propargyl bromide with the copper catalyst- Use a robust copper ligand such as a PVC-supported ethylenediamine-copper(II) complex or copper nanoparticles on carbon (CuNPs/C).[1] - Consider a one-pot, three-component reaction with an amine if direct conjugation is unsuccessful.
Poor solubility of reactants- Test different solvents or solvent mixtures. - For aqueous reactions, the addition of a co-solvent like DMSO or DMF may be necessary.
Multiple Products Observed Alkyne homocoupling (Glaser coupling)- Ensure sufficient sodium ascorbate is present to maintain the copper in the Cu(I) state. - Deoxygenate all reaction components thoroughly.
Reaction of the bromide with nucleophiles- If the azide-containing molecule has other nucleophilic groups, protect them before the reaction. - Alternatively, perform the click reaction first, followed by reaction at the bromide.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with an Azide-Containing Molecule

This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition. Caution: Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Anhydrous, deoxygenated solvent (e.g., DCM, THF, or a mixture of PBS and DMSO for biomolecules)

  • Deionized water (for stock solutions)

Stock Solutions:

  • Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.

  • Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium L-ascorbate in 1 mL of deionized water. Prepare this solution fresh before each experiment.

  • THPTA (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of deionized water.

Reaction Procedure:

  • In a clean, dry reaction vial, dissolve the azide-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

  • In a separate microcentrifuge tube, prepare the catalyst premix by adding the required volume of the 20 mM CuSO₄ stock solution to the 50 mM THPTA stock solution (a 1:5 copper to ligand molar ratio is recommended). Vortex briefly.[2]

  • Add the catalyst premix to the reaction vial containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, proceed with the work-up and purification.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Stock Solutions (CuSO4, Ascorbate, Ligand) C Prepare Catalyst Premix (CuSO4 + Ligand) A->C B Dissolve Reactants (Propargyl-PEG2-Br & Azide) D Add Catalyst Premix to Reactants B->D C->D E Initiate with Sodium Ascorbate D->E F Stir at Room Temperature E->F G Monitor by TLC/LC-MS F->G H Work-up and Purify Product G->H

Figure 2: General Experimental Workflow.
Protocol 2: Work-up and Purification

The choice of work-up and purification method will depend on the properties of the final product.

For Organic-Soluble Products:

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride to complex with the copper catalyst.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

For Water-Soluble/Biomolecule Products:

  • Remove the copper catalyst by adding a chelating agent such as EDTA.

  • Purify the conjugate using size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and byproducts.[2]

Protocol 3: Characterization of the Triazole Product

The successful formation of the 1,4-disubstituted triazole product can be confirmed by various analytical techniques:

  • ¹H NMR Spectroscopy: The formation of the triazole ring is indicated by a characteristic singlet peak for the triazole proton (H-5) typically appearing in the range of δ 7.5-8.5 ppm.[3][4] The methylene (B1212753) protons adjacent to the triazole ring will also show a characteristic shift.

  • ¹³C NMR Spectroscopy: The two carbon atoms of the triazole ring will appear in the range of δ 120-150 ppm.[3]

  • Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the final product. For PEGylated products, the mass spectrum will show a characteristic distribution of ions corresponding to the different PEG chain lengths.[5][6]

  • Infrared (IR) Spectroscopy: The disappearance of the azide stretch (around 2100 cm⁻¹) and the alkyne C-H stretch (around 3300 cm⁻¹) can indicate reaction completion.

Signaling Pathways and Logical Relationships

The primary application of this compound is in the construction of larger, functional molecules. For example, in the synthesis of PROTACs, it serves as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Pathway cluster_protac PROTAC Action cluster_degradation Protein Degradation Pathway PROTAC PROTAC (Target Ligand - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition by Degradation Target Protein Degradation Proteasome->Degradation

Figure 3: PROTAC-mediated Protein Degradation.

Conclusion

The reaction of this compound with azide-containing molecules via the CuAAC reaction is a powerful tool for chemical biology and drug discovery. While the reactivity of the bromide moiety presents a potential challenge, careful selection of the catalytic system and reaction conditions can lead to successful conjugation. The protocols and troubleshooting guide provided herein offer a comprehensive resource for researchers utilizing this versatile linker. As with any chemical reaction, optimization for each specific substrate pair is recommended to achieve the best results.

References

Applications of Propargyl-PEG2-bromide in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-bromide is a versatile bifunctional molecule that has gained significant traction in drug discovery, primarily serving as a flexible linker in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure incorporates a terminal alkyne group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive bromide group. The alkyne functionality makes it amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The PEG spacer enhances aqueous solubility and provides optimal spatial separation between the two ends of a bifunctional molecule.[1][2][3] This document provides detailed application notes, experimental protocols, and data on the use of this compound in drug discovery.

Core Applications

The primary applications of this compound in drug discovery include:

  • PROTAC Linker: As a key component of PROTACs, it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The PEG linker's flexibility and length are crucial for the efficient formation of a productive ternary complex, which leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5]

  • ADC Linker: In the context of ADCs, this compound can be used to conjugate a cytotoxic payload to a monoclonal antibody. The "click chemistry" compatibility allows for a precise and stable attachment of the drug to the antibody.[6]

  • Biotinylating Agent: The propargyl group can be reacted with an azide-modified biotin (B1667282) molecule, and the bromide can be displaced by a nucleophile on a protein of interest, enabling its use in biotinylation for detection or purification purposes.

Data Presentation: Comparative Efficacy of PROTACs with PEG Linkers

The length of the PEG linker in a PROTAC significantly influences its degradation efficiency (DC50 and Dmax). While direct head-to-head comparisons for this compound against a wide array of other linkers are not extensively available in single studies, the following tables synthesize representative data from the literature to illustrate the impact of PEG linker length on the performance of PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).[1][7][8]

Table 1: Impact of PEG Linker Length on BRD4 Degradation [1]

Linker CompositionDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

Table 2: Comparative Performance of BTK-Targeting PROTACs with Different Linkers [8][9]

| Linker Class | Representative Linker | DC50 (nM) | Dmax (%) | | :--- | :--- | :--- | | Alkyl/Ether | 16-atom alkyl chain | 1-40 | >85 | | PEG | PEG4 | <10 | >90 | | Rigid | Piperazine-based | 5-50 | >90 |

Note: Data is compiled from various sources and is intended to be illustrative of general trends. Actual values are dependent on the specific target, ligands, and cell line used.

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC involves hijacking the cell's ubiquitin-proteasome system. The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is the critical first step. The flexibility of the this compound linker plays a crucial role in allowing the target protein and the E3 ligase to adopt a conformation suitable for ubiquitination.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

PROTAC mechanism of action.

A typical experimental workflow to evaluate a novel PROTAC synthesized with this compound involves synthesis, in vitro characterization, and cellular assays.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (CuAAC with this compound) Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification Ternary_Complex_Assay Ternary Complex Formation Assay (SPR, ITC, FRET) Purification->Ternary_Complex_Assay Degradation_Assay Western Blot for Target Degradation (DC50, Dmax) Ternary_Complex_Assay->Degradation_Assay Viability_Assay Cell Viability Assay (MTT, MTS, CTG) Degradation_Assay->Viability_Assay Downstream_Analysis Downstream Pathway Analysis (e.g., apoptosis, cell cycle) Viability_Assay->Downstream_Analysis

References

Application Notes: Propargyl-PEG2-bromide for Advanced Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small-molecule drugs.[1] A critical component of an ADC is the linker, which covalently attaches the drug payload to the antibody.[] The choice of linker is paramount as it influences the ADC's stability, pharmacokinetics, and efficacy.[] Propargyl-PEG2-bromide is a heterobifunctional linker designed to introduce a terminal alkyne group onto a biomolecule, such as an antibody, via reaction with nucleophilic residues. This alkyne handle enables the subsequent attachment of an azide-containing drug payload through highly efficient and bioorthogonal "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5]

The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the conjugate, which can mitigate aggregation issues often associated with hydrophobic payloads.[6] This application note provides a detailed overview, experimental protocols, and key considerations for using this compound in the development of next-generation ADCs.

Core Principle: Two-Step Conjugation

The use of this compound facilitates a two-step conjugation strategy. This approach offers modularity and control over the synthesis process.[]

  • Antibody Modification: The bromide end of the linker reacts with nucleophilic side chains on the antibody, primarily the thiol groups of cysteine residues after reduction of interchain disulfide bonds. This step installs the propargyl (alkyne) functional group onto the antibody.

  • Payload Attachment: The alkyne-modified antibody is then reacted with an azide-functionalized cytotoxic drug payload via click chemistry. This reaction is highly specific and efficient, forming a stable triazole linkage.[7]

This modularity allows for the separate optimization of both the antibody modification and the payload conjugation steps, providing greater flexibility in ADC design.

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol details the procedure for introducing the alkyne handle onto a monoclonal antibody (mAb) by targeting cysteine residues.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • This compound solution (10 mM in anhydrous DMSO)

  • Phosphate-Buffered Saline (PBS), pH 6.0 and pH 7.4

  • Quenching solution (e.g., 10 mM N-acetylcysteine)

  • Amicon Ultra Centrifugal Filter Units (30 kDa MWCO) or Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: If the antibody solution contains interfering substances like BSA or glycine, it must be purified first.[8] Buffer exchange the mAb into PBS (pH 7.4) to a final concentration of 5-10 mg/mL.

  • Disulfide Bond Reduction: To expose the cysteine thiol groups, add TCEP solution to the antibody solution to a final molar ratio of 10:1 (TCEP:mAb). Incubate for 1-2 hours at 37°C with gentle mixing.[9]

  • Purification of Reduced Antibody: Remove excess TCEP immediately using an Amicon centrifugal filter unit or a desalting column equilibrated with PBS, pH 6.0. It is crucial to proceed to the next step promptly to avoid re-oxidation of the disulfide bonds.

  • Alkylation Reaction: Immediately add the this compound solution to the purified, reduced antibody. The molar excess of the linker can be varied to control the degree of labeling (see Table 1). A typical starting point is a 20-fold molar excess.

  • Incubation: Allow the reaction to proceed for 1 hour at room temperature with gentle agitation.[9]

  • Quenching: (Optional) Add a quenching reagent like N-acetylcysteine to react with any excess this compound.

  • Purification of Modified Antibody: Remove unreacted linker and byproducts by SEC or repeated buffer exchange using Amicon centrifugal filters with PBS, pH 7.4.

  • Characterization: Determine the concentration of the purified alkyne-modified mAb via UV-Vis spectroscopy at 280 nm.[] Characterize the degree of labeling (DOL) using mass spectrometry (LC-MS).

Protocol 2: Click Chemistry Conjugation of Azide-Payload

This protocol describes the CuAAC reaction to conjugate an azide-functionalized drug payload to the alkyne-modified antibody.

Materials:

  • Alkyne-modified mAb (from Protocol 1) in PBS, pH 7.4

  • Azide-functionalized cytotoxic payload (e.g., Azido-PEG-MMAE) solution (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)

  • Sodium Ascorbate (B8700270) solution (50 mM in water, freshly prepared)

  • Purification system (SEC or tangential flow filtration)

Procedure:

  • Prepare Reaction Mixture: In a suitable reaction vessel, add the alkyne-modified mAb.

  • Add Payload: Add the azide-payload solution to the antibody. A 3 to 5-fold molar excess of the payload over the available alkyne sites is a good starting point.

  • Prepare Copper Catalyst: In a separate tube, pre-mix CuSO4 and THPTA ligand in a 1:5 molar ratio. This complex prevents copper from causing protein aggregation.

  • Initiate Reaction: Add the CuSO4/THPTA complex to the antibody-payload mixture. Immediately after, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst. A final copper concentration of 0.5-1 mM is typical.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Purification: Purify the resulting ADC to remove residual payload, catalyst, and other reagents. Size exclusion chromatography is highly effective for this step.

  • Final Formulation: Buffer exchange the purified ADC into a suitable formulation buffer for storage.

  • Characterization: Analyze the final ADC product. Determine the average drug-to-antibody ratio (DAR) by Hydrophobic Interaction Chromatography (HIC) or LC-MS.[1][11] Assess purity, aggregation levels (by SEC), and in vitro cytotoxicity.

Data Presentation

Effective ADC development requires careful optimization of reaction conditions to achieve the desired drug-to-antibody ratio (DAR), which is a critical quality attribute affecting both efficacy and toxicity.[12]

Table 1: Example Optimization of Antibody Modification

Molar Excess of this compoundReaction Time (min)Degree of Labeling (DOL) (Alkyne/Ab)
10x601.8
20x603.5
40x605.2
20x302.1
20x903.6

Degree of Labeling (DOL) is determined by intact mass analysis using LC-MS.

Table 2: Characterization of Final ADC Product

ParameterResultMethod
Average DAR3.4HIC-HPLC / LC-MS[13]
Purity>98%SEC-HPLC
Monomer Content>99%SEC-HPLC
Endotoxin<0.1 EU/mgLAL Assay
In Vitro Potency (IC50)1.5 nMCell Viability Assay

Visualizations: Workflows and Mechanisms

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation mAb Monoclonal Antibody (mAb) reduce Reduce with TCEP (Expose -SH groups) mAb->reduce propargyl React with This compound reduce->propargyl purify1 Purification (SEC) propargyl->purify1 alkyne_mAb Alkyne-Modified mAb click CuAAC Click Chemistry alkyne_mAb->click purify1->alkyne_mAb azide_drug Azide-Drug Payload azide_drug->click purify2 Final Purification (SEC) click->purify2 adc Antibody-Drug Conjugate (ADC) purify2->adc

ADC_Mechanism_of_Action adc ADC in Circulation receptor Cell Surface Antigen adc->receptor 1. Binding internalization internalization receptor->internalization 2. Internalization endosome endosome internalization->endosome lysosome lysosome endosome->lysosome 3. Trafficking release release lysosome->release 4. Degradation target target release->target apoptosis apoptosis target->apoptosis 5. Cytotoxicity

Logical_Relationship

References

Application Notes and Protocols for Protein and Peptide Labeling using Propargyl-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-bromide is a versatile heterobifunctional linker that serves as a valuable building block for the two-step labeling of proteins and peptides. This reagent itself is not typically used for direct conjugation to biomolecules. Instead, it is chemically converted into a protein-reactive probe containing a terminal alkyne group. This alkyne moiety then enables the highly specific and efficient attachment of a wide variety of reporter molecules, such as fluorophores, biotin, or drug molecules, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[1][2]

This two-step strategy offers significant advantages, including the ability to introduce a bioorthogonal handle (the alkyne) onto the protein of interest under one set of conditions, followed by the attachment of the desired reporter molecule under a different, mild set of conditions. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate, and provides spatial separation between the protein and the reporter molecule, which can help to preserve protein function.[3]

This document provides detailed protocols for the synthesis of an amine-reactive Propargyl-PEG2-NHS ester from this compound, subsequent labeling of proteins, and the final click chemistry reaction for reporter tag installation.

Chemical Properties and Reaction Schema

This compound possesses two key functional groups: a bromide that can be displaced by a nucleophile to introduce a protein-reactive group, and a terminal alkyne for click chemistry. A common strategy is to first convert the bromide to a carboxylic acid, which is then activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines (lysine residues and the N-terminus) on proteins.[4][5]

The overall workflow can be summarized as follows:

  • Synthesis of the Labeling Reagent: Conversion of this compound to Propargyl-PEG2-NHS ester.

  • Protein Labeling: Reaction of the Propargyl-PEG2-NHS ester with the target protein to form a stable amide bond, introducing the propargyl-PEG2 linker.

  • Click Chemistry Conjugation: Copper-catalyzed reaction of the alkyne-labeled protein with an azide-functionalized reporter molecule.

Quantitative Data

The efficiency of each step is crucial for obtaining a well-defined and homogeneously labeled protein. The following tables summarize typical reaction parameters and expected efficiencies for the protein labeling and click chemistry steps, based on data for analogous compounds.

Table 1: Protein Labeling with NHS Ester Reagents

Parameter Recommended Value Expected Efficiency/Outcome Reference(s)
Molar excess of NHS ester to protein 10-20 fold 4-6 labels per antibody (IgG) [6]
pH for labeling reaction 7.2-8.5 Optimal for reaction with primary amines [7]
Reaction time 30-60 minutes at room temperature or 2 hours on ice Sufficient for completion of the reaction [6]

| Half-life of NHS ester hydrolysis | 10 minutes at pH 8.6 (4°C) | Highlights the need for immediate use |[8] |

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Proteins

Parameter Recommended Value Expected Yield Reference(s)
Copper (CuSO₄) concentration 250 µM >70% [9]
Reducing agent (Sodium Ascorbate) 5 mM High conversion [9]
Cu(I)-stabilizing ligand (e.g., THPTA, TBTA) 1 mM Prevents catalyst degradation and improves yield [10]
Reaction time 1 hour at room temperature Generally sufficient for high conversion [9]

| pH for CuAAC reaction | 4-11 | Wide tolerance |[11] |

Experimental Protocols

Protocol 1: Synthesis of Propargyl-PEG2-NHS Ester from this compound

This protocol involves two main steps: the synthesis of Propargyl-PEG2-acid and its subsequent conversion to the NHS ester.

Step 1a: Synthesis of Propargyl-PEG2-acid

This step involves the nucleophilic substitution of the bromide with a carboxylate-containing nucleophile. A plausible route is the reaction with a protected carboxylic acid followed by deprotection. For the purpose of this protocol, we will assume the availability of Propargyl-PEG2-acid, as its synthesis from the bromide is a standard organic chemistry procedure. A general method for a similar synthesis from a hydroxyl-PEG involves reaction with succinic anhydride.

Step 1b: Synthesis of Propargyl-PEG2-NHS Ester from Propargyl-PEG2-acid

This procedure uses EDC and NHS to activate the carboxylic acid.[5]

Materials:

  • Propargyl-PEG2-acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (optional)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting from an amine)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve Propargyl-PEG2-acid (1 equivalent) in anhydrous DCM or DMF.

  • Add NHS (2 equivalents) to the solution.

  • In a separate vial, dissolve EDC·HCl (2 equivalents) in anhydrous DCM.

  • Slowly add the EDC solution to the Propargyl-PEG2-acid and NHS mixture.

  • Stir the reaction mixture at room temperature for at least 4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • The resulting solution contains the activated Propargyl-PEG2-NHS ester and can be used directly in the protein labeling reaction or purified by standard chromatographic methods if desired. It is highly recommended to use the activated NHS ester immediately due to its susceptibility to hydrolysis.[4]

Protocol 2: Labeling of Proteins with Propargyl-PEG2-NHS Ester

This protocol describes the labeling of a protein with the synthesized Propargyl-PEG2-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Freshly prepared solution of Propargyl-PEG2-NHS ester in anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0.[6]

  • Immediately before use, prepare a 10 mM stock solution of Propargyl-PEG2-NHS ester in anhydrous DMSO or DMF.[4]

  • Add a 10-20 fold molar excess of the Propargyl-PEG2-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6]

  • Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Remove the unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • The alkyne-labeled protein is now ready for the click chemistry reaction or can be stored under conditions optimal for the unmodified protein.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing reporter molecule to the alkyne-labeled protein.

Materials:

  • Alkyne-labeled protein in a suitable buffer (e.g., PBS)

  • Azide-functionalized reporter molecule (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Cu(I)-stabilizing ligand stock solution (e.g., 50 mM TBTA or THPTA in DMSO)

  • Reaction tubes

  • Nitrogen or Argon gas supply (optional, but recommended)

Procedure:

  • In a reaction tube, add the alkyne-labeled protein to the desired final concentration.

  • Add the azide-functionalized reporter molecule. A 2-10 fold molar excess over the protein is a good starting point.

  • Add the Cu(I)-stabilizing ligand to a final concentration of 1 mM.

  • Add the CuSO₄ solution to a final concentration of 250 µM.

  • (Optional) Degas the solution by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubate the reaction for 1 hour at room temperature, protected from light if using a fluorescent reporter.

  • The reaction can be quenched by the addition of EDTA to chelate the copper.

  • Purify the final labeled protein conjugate using a desalting column or dialysis to remove excess reagents.

Characterization of Labeled Proteins

The success of the labeling and conjugation can be assessed by various analytical techniques:

  • UV-Vis Spectroscopy: To determine the degree of labeling (DOL) if a chromophoric reporter molecule is used.

  • SDS-PAGE: A shift in the molecular weight of the protein will be observed upon successful labeling. In-gel fluorescence scanning can be used if a fluorescent reporter was attached.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): Provides the most accurate determination of the mass increase corresponding to the attached linker and reporter molecule, allowing for the calculation of the labeling stoichiometry.

Visualized Workflows

Synthesis of Amine-Reactive Propargyl-PEG2-Linker

G cluster_synthesis Synthesis of Propargyl-PEG2-NHS Ester This compound This compound Propargyl-PEG2-acid Propargyl-PEG2-acid This compound->Propargyl-PEG2-acid Nucleophilic Substitution Propargyl-PEG2-NHS_ester Propargyl-PEG2-NHS Ester Propargyl-PEG2-acid->Propargyl-PEG2-NHS_ester EDC, NHS

Caption: Synthesis of the amine-reactive labeling reagent.

Two-Step Protein Labeling Workflow

G cluster_workflow Protein Labeling and Conjugation Protein Protein Alkyne_Protein Alkyne-Labeled Protein Protein->Alkyne_Protein Amine Labeling (pH 7.2-8.5) NHS_ester Propargyl-PEG2-NHS Ester NHS_ester->Alkyne_Protein Final_Conjugate Final Labeled Protein Alkyne_Protein->Final_Conjugate CuAAC (Click Chemistry) CuSO4, NaAsc, Ligand Azide_Reporter Azide-Reporter Azide_Reporter->Final_Conjugate

Caption: Two-step protein labeling workflow.

References

Application Notes: Purification of Propargyl-PEG2-bromide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-bromide is a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2] It incorporates a propargyl group for click chemistry reactions and a bromide for alkylation. The successful synthesis of molecules utilizing this linker is critically dependent on the purity of the intermediate products. Purification can be challenging due to the hydrophilic nature of the polyethylene (B3416737) glycol (PEG) chain, which can lead to issues like poor separation and streaking during chromatography.[3]

These application notes provide a comprehensive guide to the purification of reaction products derived from this compound, addressing common impurities and offering detailed protocols for various purification strategies.

Common Impurities & Purification Challenges

The primary impurities in a typical reaction involving the alkylation of a substrate (e.g., an alcohol, phenol, or amine) with this compound include unreacted starting materials and byproducts.

  • Unreacted this compound: Due to its reactivity, it's a common residual impurity.

  • Unreacted Substrate: The starting material that was intended to be alkylated.

  • Byproducts: Formed from side reactions, such as elimination of HBr from the linker or reaction with solvent or base.

  • Challenges: PEG-containing compounds are notoriously difficult to purify via standard silica (B1680970) gel chromatography. They often streak on TLC plates and elute over a large number of fractions, leading to poor separation and low yields.[3]

Purification Strategies

A multi-step approach is typically required to achieve high purity. The general workflow involves an initial extractive work-up followed by column chromatography.

G start Crude Reaction Mixture quench Quench Reaction (e.g., with water or NH4Cl(aq)) start->quench extract Liquid-Liquid Extraction (e.g., DCM vs. Water/Brine) quench->extract dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purification Step (e.g., Column Chromatography) concentrate->purify analyze Purity & Identity Analysis (TLC, NMR, LC-MS) purify->analyze product Pure Product analyze->product

Caption: General purification workflow for this compound reaction products.

Strategy Selection

Choosing the right purification strategy depends on the properties of the desired product and the nature of the impurities.

G decision decision process process outcome outcome start Crude Product Analysis (e.g., by TLC or LC-MS) q1 Are impurities significantly more polar or non-polar? start->q1 ext Perform Liquid-Liquid Extraction q1->ext Yes col Proceed to Flash Column Chromatography q1->col No q2 Is separation achieved? ext->q2 q2->col No end Pure Product q2->end Yes q3 Does product streak on silica? col->q3 mod Modify Eluent System (e.g., add MeOH, EtOH/IPA) q3->mod Yes q3->end No, good separation rev Consider Reversed-Phase Chromatography q3->rev Severely mod->col

Caption: Decision tree for selecting a suitable purification strategy.

Experimental Protocols

Protocol 1: Aqueous Extractive Work-up

This is the initial and most straightforward purification step to remove water-soluble materials like salts and polar starting materials.

Objective: To perform a primary separation of the desired product from water-soluble impurities.

Materials:

  • Crude reaction mixture

  • Separatory funnel

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent like DCM or EtOAc.

  • Wash the organic layer sequentially with:

    • Deionized water (2x)

    • Saturated brine solution (1x)

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified.

Protocol 2: Flash Column Chromatography

This is the primary method for isolating the target compound from impurities with similar polarities. The choice of eluent is critical for PEG-containing molecules.[3]

Objective: To purify the product using silica gel chromatography.

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvents (Hexanes, Ethyl Acetate, Dichloromethane, Methanol (B129727), Ethanol, Isopropanol)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent (e.g., DCM), adding silica, and evaporating the solvent. This prevents streaking.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent mixture and pack the column.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity. Collect fractions and monitor by TLC.

  • Fraction Analysis: Combine fractions containing the pure product as determined by TLC analysis.

  • Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

ParameterSystem ASystem B[3]System C[3]
Stationary Phase Silica GelSilica GelSilica Gel
Mobile Phase Hexanes / Ethyl Acetate GradientDichloromethane / Methanol GradientChloroform / (1:1 EtOH/IPA) Gradient
Gradient 0% to 100% EtOAc0% to 10% MeOH1% to 10% EtOH/IPA mixture
Best For Less polar PEG compounds, standard separations.General purpose for polar PEG compounds. Often provides tighter bands than EtOAc systems.Compounds that streak badly in MeOH systems. Can offer improved separation.
Notes A standard starting point for many organic compounds.A small amount of base (e.g., 1% triethylamine) can be added for amine-containing products, or acid (e.g., 1% acetic acid) for carboxylic acid-containing products.The use of an ethanol/isopropanol mixture can sometimes resolve compounds that co-elute in methanol gradients.
Table 1: Comparison of Recommended Eluent Systems for Column Chromatography.

Purity Assessment

After purification, the identity and purity of the product must be confirmed.

Analytical Techniques
TechniquePurposeTypical Observations
¹H NMR Structural confirmation and purity assessment.Look for characteristic peaks of the propargyl group (a triplet for the alkyne C-H around 2.5 ppm and a doublet for the -CH₂- connected to the alkyne around 4.2 ppm).[4] The absence of signals from starting materials confirms purity.
LC-MS Purity assessment and mass confirmation.A single major peak in the chromatogram indicates high purity. The mass spectrum should show the expected molecular ion peak.
HPLC Quantitative purity analysis.Due to the lack of a strong UV chromophore in PEG, detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are recommended for accurate quantification.[5][6]
Table 2: Methods for Purity and Identity Confirmation.
Protocol 3: HPLC Purity Analysis (RP-HPLC)

Objective: To determine the purity of the final product using Reversed-Phase HPLC.

Materials:

  • Purified this compound product

  • HPLC system with a suitable detector (CAD or ELSD preferred)[6]

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC-grade water, acetonitrile, and formic acid (or TFA)

Procedure:

  • Sample Preparation: Dissolve the product in the initial mobile phase to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical starting gradient would be 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • Analysis: Run the sample and integrate the peak areas to determine the percentage purity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Product streaks on TLC/column [3]High polarity of the PEG chain; interaction with silica.Use a more polar eluent system like DCM/MeOH.[3] Consider dry loading the sample onto silica before chromatography. Try an alternative eluent system like CHCl₃ with an EtOH/IPA mixture.[3]
Poor separation from starting material Similar polarities of the product and impurity.Use a shallow gradient during column chromatography. Try a different solvent system (see Table 1). Consider reversed-phase chromatography if the polarities are very close.
Product is not visible by UV on TLC PEG linkers often lack a UV chromophore.Stain the TLC plate using a potassium permanganate (B83412) (KMnO₄) stain, which reacts with the alkyne and PEG ether groups.
Table 3: Troubleshooting Common Purification Issues.

References

Application Note: Analytical Techniques for the Characterization of Propargyl-PEG2-bromide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-bromide is a heterobifunctional linker commonly employed in the development of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The propargyl group allows for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the bromide serves as a reactive site for nucleophilic substitution.[1] The short diethylene glycol (PEG2) spacer enhances solubility and provides appropriate spatial orientation between the conjugated molecules. Precise characterization of these conjugates is critical to ensure the quality, efficacy, and safety of the final therapeutic or research compound.[3] This document outlines detailed protocols for the analytical characterization of this compound and its conjugates using a suite of key analytical techniques.

Key Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of the propargyl and PEG moieties and successful conjugation.[3][4][5]

  • Mass Spectrometry (MS): Determines the molecular weight of the conjugate, confirming the success of the conjugation reaction and assessing purity.[3]

  • High-Performance Liquid Chromatography (HPLC): Separates the conjugate from starting materials and impurities, allowing for quantification of purity and analysis of heterogeneity.[][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the alkyne and ether linkages.[8]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound conjugates. ¹H NMR is particularly useful for confirming the presence of the key structural motifs.

Protocol for ¹H NMR Analysis:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the lyophilized conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[3]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic signals for the this compound structure.

    • The propargyl proton (-C≡C-H) is expected to appear as a triplet around 2.4 ppm.

    • The methylene (B1212753) protons adjacent to the alkyne (-O-CH₂-C≡CH) should be a doublet around 4.2 ppm.

    • The repeating ethylene (B1197577) glycol protons (-O-CH₂-CH₂-O-) will typically be a complex multiplet or a singlet around 3.6-3.8 ppm.[3]

    • The methylene protons adjacent to the bromide (-CH₂-Br) are expected around 3.5 ppm.

    • Upon successful conjugation, shifts in the signals of the protons at the reaction site should be observed. The integration of the signals can be used to determine the degree of conjugation.

Note: For larger PEG chains, ¹³C satellite peaks may become more prominent and should be correctly identified to avoid misinterpretation of the spectra.[4][5]

Mass Spectrometry (MS)

MS is crucial for confirming the molecular weight of the this compound linker and its conjugates. Electrospray ionization (ESI) is a common technique for this type of analysis.

Protocol for LC-MS Analysis:

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Chromatographic Separation (optional but recommended):

    • Column: A C18 reversed-phase column is suitable for many small molecule conjugates.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid is a common starting point.

    • Flow Rate: 0.2-0.5 mL/min.

  • Sample Preparation: Prepare a 1 mg/mL solution of the conjugate in the initial mobile phase composition.

  • MS Data Acquisition:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the conjugate.

  • Data Analysis:

    • Deconvolute the resulting multi-charged spectrum to determine the zero-charge mass of the conjugate.

    • Compare the observed mass to the theoretical mass of the expected product. The molecular weight of this compound is 207.07 g/mol .[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the conjugate and to separate it from unreacted starting materials and byproducts. Both Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC) can be employed depending on the nature of the conjugate.

Protocol for RP-HPLC Analysis:

  • Instrument: HPLC system with a UV or charged aerosol detector (CAD).[9]

  • Column: C18 or C8 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at an appropriate wavelength for the conjugate (if it contains a chromophore) or CAD for universal detection.[9]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Data Analysis: Determine the purity of the conjugate by integrating the peak area of the main product relative to the total peak area.

Protocol for Size-Exclusion Chromatography (SEC) Analysis:

  • Instrument: HPLC system with a UV or refractive index (RI) detector.

  • Column: SEC column appropriate for the molecular weight range of the conjugate.[3]

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another appropriate aqueous buffer.[3]

  • Flow Rate: 0.5-1.0 mL/min.[3]

  • Detection: UV absorbance (if applicable) or RI.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Data Analysis: Analyze the chromatogram for the presence of aggregates or fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.

Protocol for FTIR Analysis:

  • Instrument: FTIR spectrometer with a suitable sampling accessory (e.g., ATR).

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands:

    • Alkyne C-H stretch: A sharp peak around 3300 cm⁻¹.

    • Alkyne C≡C stretch: A weak peak around 2100 cm⁻¹.

    • C-O-C ether stretch: A strong, broad peak around 1100 cm⁻¹.[8][10]

    • C-H stretch (alkane): Peaks in the 2850-3000 cm⁻¹ region.

Data Presentation

Table 1: Summary of Expected Analytical Data for this compound

Analytical TechniqueParameterExpected Result
¹H NMR Chemical Shift (ppm)~4.2 (d, -O-CH₂-C≡CH), ~3.6-3.8 (m, -O-CH₂-CH₂-O-), ~3.5 (t, -CH₂-Br), ~2.4 (t, -C≡C-H)
Mass Spectrometry Molecular Weight (m/z)[M+H]⁺ at 208.00, [M+Na]⁺ at 230.00
RP-HPLC Purity>95% (typical for pure substance)
FTIR Wavenumber (cm⁻¹)~3300 (C-H, alkyne), ~2100 (C≡C, alkyne), ~1100 (C-O-C, ether)

Table 2: Characterization Data for a Hypothetical Propargyl-PEG2-Conjugate

Analytical TechniqueParameterUnconjugated MoietyPropargyl-PEG2-Conjugate
Mass Spectrometry Molecular Weight (Da)5000.05189.1 (Expected: 5189.2)
RP-HPLC Retention Time (min)12.514.2
SEC Elution Volume (mL)10.310.1
¹H NMR Key Signal ShiftN/ADisappearance/shift of proton signal at conjugation site

Visualizations

experimental_workflow cluster_synthesis Conjugation cluster_purification Purification & Isolation cluster_characterization Analytical Characterization Propargyl_PEG2_Bromide This compound Conjugation_Reaction Conjugation Reaction Propargyl_PEG2_Bromide->Conjugation_Reaction Target_Molecule Target Molecule Target_Molecule->Conjugation_Reaction Crude_Conjugate Crude Conjugate Conjugation_Reaction->Crude_Conjugate Purification Purification (e.g., HPLC, Flash Chromatography) Crude_Conjugate->Purification Pure_Conjugate Pure Conjugate Purification->Pure_Conjugate NMR NMR Spectroscopy Pure_Conjugate->NMR MS Mass Spectrometry Pure_Conjugate->MS HPLC HPLC Analysis Pure_Conjugate->HPLC FTIR FTIR Spectroscopy Pure_Conjugate->FTIR

Caption: Experimental workflow for conjugation and characterization.

logical_relationship cluster_structure Structural Confirmation cluster_identity_purity Identity & Purity cluster_interpretation Data Interpretation NMR NMR (Proton Environment) Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed FTIR FTIR (Functional Groups) FTIR->Structure_Confirmed MS Mass Spectrometry (Molecular Weight) Purity_Confirmed Purity & Identity Confirmed MS->Purity_Confirmed HPLC HPLC (Purity & Heterogeneity) HPLC->Purity_Confirmed Final_Product Characterized Conjugate Structure_Confirmed->Final_Product Purity_Confirmed->Final_Product

Caption: Logical flow for data interpretation in conjugate analysis.

References

Propargyl-PEG2-bromide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on Propargyl-PEG2-bromide, a versatile bifunctional linker molecule. It includes a summary of supplier and purchasing information, experimental protocols for its application in click chemistry, and a visualization of its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Supplier and Purchasing Information

This compound is a readily available reagent from several chemical suppliers. It is commonly used as a building block in bioconjugation, drug delivery, and particularly in the synthesis of PROTACs due to its bifunctional nature, possessing a propargyl group for click chemistry and a bromide for nucleophilic substitution.

Below is a summary of purchasing information from various suppliers. Please note that pricing is subject to change and should be verified on the supplier's website.

SupplierCatalog NumberPurityAvailable Quantities
AxisPharm AP10961≥95%Contact for pricing
MedChemExpress HY-W096164>95%100 mg, 250 mg, 500 mg, 1 g
Amsbio AMS.T38688-100-MGNot specified100 mg
Sigma-Aldrich CIAH987F2CD0Not specifiedInquire for details
DC Chemicals Not specifiedNot specifiedInquire for details

Key Applications and Experimental Protocols

This compound is a valuable tool in chemical biology and drug discovery. The terminal alkyne (propargyl group) allows for highly specific and efficient conjugation to azide-containing molecules via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] The bromide group serves as a reactive handle for attaching the linker to various substrates through nucleophilic substitution reactions.

A primary application of this linker is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can be used to connect the target protein ligand to the E3 ligase ligand.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the copper-catalyzed click reaction between an azide-containing molecule and this compound.

Materials:

  • Azide-containing molecule of interest

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Appropriate solvent (e.g., DMSO, DMF, water, or a mixture)

  • Phosphate-buffered saline (PBS) for biological applications

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of the copper ligand (THPTA or TBTA) in deionized water or an appropriate organic solvent.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

    • Dissolve the azide-containing molecule and this compound in a suitable solvent (e.g., DMSO or DMF) to the desired concentration.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-containing molecule and this compound in a 1:1 to 1:1.5 molar ratio.

    • Add the copper ligand to the reaction mixture. For aqueous reactions, THPTA is recommended.

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess of the copper sulfate (e.g., 5-10 fold).

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature.

    • The reaction time can vary from 30 minutes to a few hours, depending on the specific reactants and concentrations.

    • The reaction progress can be monitored by analytical techniques such as TLC, LC-MS, or HPLC.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be purified using standard chromatographic techniques (e.g., silica (B1680970) gel chromatography or preparative HPLC) to isolate the desired triazole product.

    • For biological samples, purification may involve size-exclusion chromatography or dialysis to remove excess reagents.

Visualization of PROTAC Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of a PROTAC targeting the BRD4 protein for degradation. This example utilizes a JQ1 derivative as the BRD4 ligand, a pomalidomide (B1683931) derivative as the Cereblon (CRBN) E3 ligase ligand, and this compound as the linker to connect the two moieties via a click chemistry reaction.

PROTAC_Synthesis_Workflow cluster_ligands Ligand Preparation cluster_linker Linker Activation cluster_synthesis PROTAC Assembly JQ1 JQ1 Derivative (with Azide) Step2 CuAAC Click Chemistry JQ1->Step2 Pomalidomide Pomalidomide Derivative (with Nucleophile) Step1 Nucleophilic Substitution Pomalidomide->Step1 Linker This compound Linker->Step1 Intermediate Pomalidomide-Linker Intermediate Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC (JQ1-Linker-Pomalidomide) Step2->PROTAC

Caption: Workflow for the synthesis of a BRD4-degrading PROTAC.

This diagram illustrates a two-step synthesis. First, the pomalidomide derivative is attached to the this compound linker via a nucleophilic substitution reaction. Subsequently, the JQ1 derivative is conjugated to the pomalidomide-linker intermediate through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to yield the final PROTAC molecule.

References

Application Note: Safe Handling and Disposal of Propargyl-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed protocols for the safe handling, storage, and disposal of Propargyl-PEG2-bromide. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are conservatively based on the hazardous properties of the structurally related and highly reactive compound, propargyl bromide. Strict adherence to these protocols is essential to ensure personnel safety and environmental protection in a laboratory setting.

Introduction

This compound is a bifunctional molecule commonly employed in bioconjugation, proteomics, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates a reactive propargyl group for click chemistry and a PEG linker to improve solubility and pharmacokinetic properties. The presence of the propargyl bromide moiety necessitates careful handling, as propargyl bromide itself is a toxic, flammable, and potentially explosive lachrymator. This application note outlines the necessary precautions for its safe use and disposal.

Hazard Identification and Properties

PropertyData for Propargyl Bromide (CAS 106-96-7)Reference
Appearance Colorless to light yellow liquid[1][2]
Odor Sharp, pungent[1][2]
Boiling Point 80-90 °C[3]
Melting Point -61 °C[3]
Flash Point 18 °C (65 °F)[1][4]
Solubility Miscible with ethanol, ether, benzene, chloroform, carbon tetrachloride. Insoluble in water.[1][3][4]
Vapor Density Heavier than air[1][2]
Stability Can decompose explosively with mild shock or when heated under confinement. Dilution with toluene (B28343) reduces explosive tendencies.[5][1][5]

Warning: Propargyl bromide is a lachrymator, toxic if swallowed or inhaled, and causes skin and eye irritation or burns.[3][6] It is highly flammable and may form explosive mixtures with air.[7][8]

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is mandatory.

  • Eye and Face Protection: Wear chemical splash goggles and a face shield.[7][9] Contact lenses should not be worn.[8]

  • Skin Protection: A flame-resistant lab coat is recommended.[10] Wear chemical-resistant gloves (PVC gloves are recommended).[8][10] Inspect gloves for integrity before each use.[10] Wear appropriate protective clothing to prevent skin exposure, including closed-toe shoes and long pants.[9][10]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10] If there is a risk of exposure above permissible limits, a NIOSH-approved respirator with an appropriate cartridge should be used.[9]

Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.[10]

    • Have an emergency eyewash station and safety shower readily accessible.[9]

    • Remove all potential ignition sources from the work area, including sparks, open flames, and hot surfaces.[7][11]

    • Use spark-proof tools and ground all equipment when transferring the material.[9][11]

  • Procedure:

    • Bring the sealed container of this compound to room temperature inside the fume hood before opening.

    • Slowly open the container to vent any potential pressure buildup.[8]

    • Dispense the required amount of the liquid using appropriate chemical-resistant tools.

    • Keep the container tightly sealed when not in use.[7][9]

    • Wash hands thoroughly after handling, even if gloves were worn.[11]

Storage Protocol
  • Store in a cool, dry, well-ventilated area, away from heat and direct sunlight.[3][7]

  • It is recommended to store the material refrigerated (2-8°C).[3][9]

  • Store in a designated flammables storage cabinet.[7][9]

  • Keep containers tightly closed and check regularly for leaks.[8][11]

  • Store away from incompatible materials such as strong oxidizing agents, alkalis, copper, silver, and mercury.[4][9]

Accidental Spill Protocol
  • Immediate Actions:

    • Evacuate all non-essential personnel from the area.[7]

    • If safe to do so, extinguish all nearby ignition sources.[11]

    • Increase ventilation in the area.

  • Containment and Cleanup:

    • For small spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[9][11]

    • Use non-sparking tools to collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][9]

    • Do not allow the spilled material to enter drains or waterways.[7]

  • Decontamination:

    • Wash the spill area thoroughly with soap and water.[6]

    • Contaminated clothing should be removed immediately and decontaminated before reuse.[9]

Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including empty containers and contaminated materials, in a clearly labeled, sealed container.

  • Disposal Procedure:

    • Arrange for disposal by a licensed hazardous waste disposal company.[12]

    • Consult with local and national environmental regulations to ensure full compliance.[11]

    • Do not dispose of the material down the drain or in regular trash.[13] One recommended method for similar compounds is to dissolve the material in a combustible solvent and incinerate it in a furnace equipped with an afterburner and scrubber.[1]

Visualized Workflows

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

G cluster_handling Safe Handling Workflow cluster_disposal Waste Disposal Workflow prep Preparation - Verify fume hood - Check safety equipment - Remove ignition sources ppe Don PPE - Goggles & face shield - Flame-resistant lab coat - Chemical-resistant gloves prep->ppe dispense Dispense Chemical - Work in fume hood - Open container slowly - Use spark-proof tools ppe->dispense cleanup Post-Handling - Seal container tightly - Clean work area - Wash hands thoroughly dispense->cleanup collect Collect Waste - Contaminated PPE - Empty containers - Reaction residues label_waste Label Waste Container - 'Hazardous Waste' - 'this compound' - Date collect->label_waste store_waste Store Waste Securely - In a designated area - Away from incompatibles label_waste->store_waste dispose Professional Disposal - Contact licensed waste vendor - Follow all regulations store_waste->dispose

Caption: Workflow for handling and disposal of this compound.

G cluster_spill Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate ignite Remove Ignition Sources evacuate->ignite ppe Don Appropriate PPE ignite->ppe contain Contain Spill (Inert absorbent) ppe->contain collect Collect Waste (Non-sparking tools) contain->collect decon Decontaminate Area collect->decon dispose Dispose as Hazardous Waste decon->dispose

Caption: Emergency protocol for a this compound spill.

References

Troubleshooting & Optimization

Troubleshooting failed Propargyl-PEG2-bromide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG2-bromide reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the use of this compound in synthesis and bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains two key reactive groups: a propargyl group (a terminal alkyne) and a bromide. The propargyl group is utilized in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage with azide-containing molecules.[1] The bromide is an excellent leaving group for nucleophilic substitution reactions, readily reacting with nucleophiles like thiols and amines.[2][3] This dual functionality makes it a versatile tool in chemical biology and drug discovery, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase ligand.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and reactivity of this compound, it is crucial to adhere to proper storage conditions. For long-term storage (months to years), the pure compound should be kept at -20°C.[4] For short-term storage (days to weeks), it can be stored at 0-4°C.[4] If dissolved in a solvent, the solution should be stored at -80°C for up to six months or -20°C for up to one month.[5] It is also advisable to protect the compound from light and moisture.[6]

Q3: Which nucleophiles can react with the bromide end of this compound?

The bromide group is susceptible to nucleophilic attack by a variety of functional groups. The most common nucleophiles in a bioconjugation context are primary and secondary amines, as well as thiols.[3][4] Phenols and carboxylates can also serve as nucleophiles to form ethers and esters, respectively.[7][8] The reactivity generally follows the order of thiols > amines > alcohols/phenols.

Q4: What solvents are suitable for reactions with this compound?

Aprotic polar solvents are generally recommended for nucleophilic substitution reactions with this compound as they favor the SN2 reaction mechanism.[8][9] Commonly used solvents include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetone.[8][10][11] The choice of solvent can also depend on the solubility of the substrate.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and solutions.

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Insufficient Basicity The nucleophile (especially amines, thiols, or phenols) may not be sufficiently deprotonated for efficient reaction. Use a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation. Alternatively, cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃).[8][11]
Poor Reagent Quality Propargyl bromide and its derivatives can degrade over time. Ensure your this compound is fresh and has been stored correctly. Verify the purity of your substrate as well.[11]
Sub-optimal Reaction Temperature The reaction may be too slow at room temperature. Gentle heating to 40-60°C can often increase the reaction rate and improve yield. However, avoid excessive heat, which can lead to side reactions.[11]
Steric Hindrance The nucleophile or the substrate may be sterically hindered, slowing down the SN2 reaction.[12] In such cases, longer reaction times or slightly higher temperatures may be necessary.
Hydrolysis of Linker Bromo-PEG linkers can be susceptible to hydrolysis under certain conditions, especially with prolonged reaction times in the presence of water.[2][13] Ensure anhydrous reaction conditions if this is suspected.
Issue 2: Formation of Multiple Products or Impurities
Potential Cause Suggested Solution
Di-propargylation Primary amines or other substrates with multiple nucleophilic sites can react with two molecules of the linker. To minimize this, use a stoichiometric amount (1.0 to 1.1 equivalents) of this compound. Adding the linker slowly to the reaction mixture helps maintain a low concentration and favors mono-alkylation.[11]
Reaction at Incorrect Site (Regioselectivity) Molecules with multiple potential nucleophilic sites (e.g., both an amine and a hydroxyl group) can lead to a mixture of products.[8][11] The reaction site can be influenced by the choice of base and solvent. Protecting groups may be necessary to ensure reaction at the desired site.
Rearrangement to Allenyl Byproducts Under basic conditions, propargyl compounds can rearrange to form allenyl derivatives.[11] This can be minimized by using the mildest effective base and avoiding excessive reaction times.
Homodimerization If the reaction is performed under acidic conditions (less common for the bromide substitution), the propargyl moiety can dimerize.[7][14] Ensure the reaction conditions are basic or neutral as intended for nucleophilic substitution.
Issue 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Co-elution with Starting Material Unreacted this compound may have a similar polarity to the desired product, making separation by column chromatography difficult.[15]
Presence of Non-polar Impurities If using a strong base like NaH (often supplied as a dispersion in mineral oil), the oil can complicate purification. Perform an aqueous work-up and consider a hexane (B92381) wash to remove the mineral oil before chromatography.[11]
Product Instability on Silica (B1680970) Gel Some propargylated compounds can be unstable on silica gel. In such cases, consider alternative purification methods like preparative HPLC or using a different stationary phase (e.g., alumina).

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a general starting point. Molar equivalents, temperature, and reaction time should be optimized for your specific substrate.

  • Preparation: Dissolve the amine-containing substrate (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add a suitable base (e.g., NaH, 1.1 eq., or Cs₂CO₃, 2.0 eq.) portion-wise.

  • Stirring: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Addition of Linker: Dissolve this compound (1.05 eq.) in a small amount of the reaction solvent and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50°C). Monitor the reaction progress by TLC or LC-MS.[16][17]

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and cautiously quench any remaining base/reactive species by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.[18]

  • Work-up: Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or another appropriate method.[15]

Reaction Monitoring Guide

Monitoring your reaction is crucial for determining completion and identifying potential issues.

Technique Procedure & Considerations
Thin-Layer Chromatography (TLC) - Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on a TLC plate.[17]- A new spot corresponding to the product should appear, and the starting material spot should diminish over time.- If the reaction mixture streaks or behaves unusually, a "mini work-up" of the aliquot (e.g., filtering through a small plug of silica in a pipette with an eluting solvent) before spotting can provide a clearer result.[19]
Liquid Chromatography-Mass Spectrometry (LC-MS) - Prepare a dilute sample of the reaction mixture (typically <0.2 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.[16]- Monitor for the disappearance of the starting material's mass peak and the appearance of the expected product mass peak.- Matrix effects from salts or other reagents can sometimes suppress the signal of your compound of interest. A mini-extraction or filtration of the aliquot may be necessary.[19]

Visual Guides

General Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate (R-XH) in Anhydrous Solvent B Add Base (e.g., Cs₂CO₃) A->B Inert Atmosphere C Add Propargyl-PEG2-Br Dropwise B->C D Stir at RT or Heat (e.g., 50°C) C->D E Monitor by TLC / LC-MS D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: General workflow for this compound reactions.

Troubleshooting Decision Tree for Low Yield

Caption: Decision tree for troubleshooting low reaction yields.

PROTAC Structure with Propargyl-PEG2 Linker

G cluster_protac PROTAC Molecule cluster_linker Linker Detail E3_Ligand E3 Ligase Ligand Linker Propargyl-PEG2 Linker E3_Ligand->Linker Target_Ligand Target Protein Ligand Linker->Target_Ligand Nucleophile_Link Amide/Thioether Bond (from Bromide reaction) Linker->Nucleophile_Link Example Connection PEG_Spacer O-CH₂CH₂-O-CH₂CH₂-O Nucleophile_Link->PEG_Spacer Triazole_Link Triazole Ring (from Propargyl 'click' reaction) PEG_Spacer->Triazole_Link

Caption: Schematic of a PROTAC using a Propargyl-PEG2-derived linker.

References

Technical Support Center: Optimizing Propargyl-PEG2-bromide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of click chemistry reactions involving Propargyl-PEG2-bromide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during your experiments, offering potential causes and recommended solutions.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Reaction Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Catalyst Inactivation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by atmospheric oxygen.[1][2]• Thoroughly degas all solvents and solutions by sparging with an inert gas like argon or nitrogen.[1] • Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I) in situ.[1][3] • Consider using a stabilizing ligand like THPTA or TBTA to protect the Cu(I) catalyst.[3][4]
Impure Reagents: Impurities in the this compound or the azide-containing molecule can inhibit the catalyst.• Confirm the purity of all starting materials using methods like NMR or mass spectrometry before beginning the reaction.[1]
Incorrect Stoichiometry: Suboptimal ratios of reactants, catalyst, ligand, or reducing agent can limit the reaction.• Start with a slight excess (e.g., 1.1 to 1.5 equivalents) of the less critical or more accessible reagent.[1] • Use a catalyst concentration of 1-5 mol% Cu(II) and 5-10 mol% sodium ascorbate.[1]
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or pH can significantly reduce efficiency.[2]• Most CuAAC reactions proceed well at room temperature.[5] • Use a solvent system that fully dissolves all reactants. Common choices include mixtures of water with THF, DMSO, or t-butanol.[3] • The reaction is tolerant of a wide pH range (4-12), but optimal performance is often seen in neutral to slightly basic conditions.[6]
Multiple Products or Side Reactions Alkyne Homocoupling (Glaser Coupling): This is a common side reaction that consumes the alkyne starting material, particularly in the presence of oxygen.[2]• Maintain an inert atmosphere throughout the reaction setup and duration.[3] • Ensure a sufficient concentration of the reducing agent is present.
Side Reaction with Bromide: The bromide on this compound can potentially undergo nucleophilic substitution, especially with azide (B81097) reagents.• While the primary reaction is the cycloaddition, consider adding the copper catalyst and reducing agent before the azide if substitution is a concern.[7] Alternatively, reacting propargyl alcohol first and then converting the resulting alcohol to a bromide is a safer synthetic route to avoid this.[7]
Difficulty in Product Purification PEGylation Heterogeneity: The reaction may result in a mixture of unreacted starting materials, mono-PEGylated product, and potentially di-PEGylated species if the substrate has multiple azide sites.[8][]• Use chromatographic techniques like Size Exclusion Chromatography (SEC) to separate based on size, or Ion Exchange Chromatography (IEX) if there is a net charge difference between the native and PEGylated molecule.[][10] • Reverse Phase HPLC (RP-HPLC) can also be effective for separating PEGylated products.[]
Residual Copper Catalyst: Copper ions can interfere with downstream biological applications.[1]• After the reaction is complete, add a copper-chelating agent like EDTA to the mixture before purification.[6] • Copper-adsorbing resins can be used for small molecule purification but may bind to biomolecules.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry?

A1: The primary difference is the requirement of a copper catalyst.

  • CuAAC uses a terminal alkyne (like the one in this compound) and an azide, requiring a Cu(I) catalyst to proceed efficiently at room temperature.[5] This reaction is very robust and high-yielding.[11]

  • SPAAC is a copper-free alternative that uses a strained cyclooctyne (B158145) instead of a terminal alkyne.[] The ring strain provides the energy for the reaction to occur without a catalyst, making it ideal for use in living systems where copper toxicity is a concern.[6][13] However, SPAAC reagents can be bulkier and the reaction kinetics are generally slower than CuAAC.[14]

Q2: Which stabilizing ligand should I choose for my CuAAC reaction?

A2: The choice of ligand depends on your solvent system.

  • For reactions in aqueous buffers, a water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended. It stabilizes the Cu(I) catalyst and improves reaction efficiency in biological settings.[3][15]

  • For reactions in organic solvents, TBTA (Tris(benzyltriazolylmethyl)amine) is a common and effective choice.[16]

Q3: Can I perform a "one-pot" reaction where the azide is generated in situ followed by the click reaction?

A3: Yes, this is a common strategy, particularly to avoid isolating potentially unstable low molecular weight organic azides. The procedure typically involves an SN2 displacement of a bromide or other leaving group with an azide salt (e.g., sodium azide), followed by the addition of the alkyne, copper source, and reducing agent to the same vessel.[17]

Q4: How does the PEG linker in this compound affect my reaction and product?

A4: The Polyethylene Glycol (PEG) linker offers several advantages. It is hydrophilic, biocompatible, and can increase the solubility of the conjugated molecule in aqueous buffers.[11][18] It also provides a flexible spacer arm, which can reduce steric hindrance between the conjugated partners.[19]

Q5: What are the optimal concentrations for reagents in a typical CuAAC reaction?

A5: While optimization is often necessary, a good starting point is to maintain a final concentration of the limiting reactant in the low millimolar (1-10 mM) range. Following the Sharpless protocol, maintaining specific concentrations of all reagents is crucial for achieving high yields.[20]

Data & Protocols

Table 1: Example CuAAC Reaction Parameters for Optimization

This table summarizes experimental conditions from a study optimizing the yield of a PEG-conjugate via CuAAC, which can serve as a starting point for your own optimizations.[21][22]

ParameterCondition 1Condition 2Condition 3Optimal Condition
Pressure (bar) 80130180130
Temperature (°C) 35455535
Catalyst/Alkyne Ratio 0.20.50.80.5
Reaction Time (h) 24242424-48
Observed Yield (%) ~68%~82%~75%82-87%

Data adapted from a study on mPEG-alkyne conjugation in scCO2.[21][22] While the solvent is different, the parameter interplay is informative.

Experimental Protocol: General Procedure for CuAAC with this compound

This protocol provides a general guideline. Optimal conditions, particularly concentrations and reaction times, may need to be determined empirically.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • THPTA (for aqueous reactions) or TBTA (for organic solvents)

  • Solvent: Degassed PBS, or a degassed mixture of water and a co-solvent like THF or DMSO (e.g., 1:1 to 4:1).[3]

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of your azide-containing molecule and this compound in the chosen solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.[19]

    • Prepare a 100-200 mM stock solution of THPTA or TBTA.[19]

    • Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use. [3][19] Oxygen will degrade it.

  • Reaction Setup:

    • In a reaction vial, add the azide-containing molecule (e.g., 1 equivalent).

    • Add the this compound solution (e.g., 1.1 equivalents).

    • Add the THPTA/TBTA ligand solution (e.g., 1-5 equivalents relative to copper).

    • Add the CuSO₄ solution (e.g., 0.1 equivalents).

    • Purge the solution with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.[3]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.5 to 1 equivalent).[3]

    • Allow the reaction to proceed at room temperature with gentle stirring for 1 to 12 hours. Reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Work-up and Purification:

    • Once the reaction is complete, you can quench it by exposing it to air or by adding a copper chelator like EDTA.[1][6]

    • Purify the PEGylated product using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or reverse-phase HPLC.[][10]

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification prep_reagents Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand) mix Combine Alkyne, Azide, Ligand, and CuSO4 in Vial prep_reagents->mix prep_ascorbate Prepare FRESH Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_ascorbate->initiate degas Degas with Inert Gas (Ar or N2) mix->degas degas->initiate incubate Incubate at RT (1-12h) initiate->incubate quench Quench Reaction (Air or EDTA) incubate->quench purify Purify Product (e.g., SEC, IEX, HPLC) quench->purify analyze Analyze Final Product (MS, NMR) purify->analyze

Caption: Experimental workflow for a standard CuAAC reaction.

CuAAC_Catalytic_Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction CopperAcetylide Cu(I)-Acetylide Complex CuI->CopperAcetylide Alkyne R1-C≡CH (Propargyl-PEG) Alkyne->CopperAcetylide Azide R2-N3 Azide->CopperAcetylide TriazoleProduct Triazole Product CopperAcetylide->TriazoleProduct Cycloaddition TriazoleProduct->CuI Releases Catalyst Ascorbate Sodium Ascorbate Ascorbate->CuII

Caption: Simplified catalytic cycle for CuAAC click chemistry.

Troubleshooting_Yield Start Low or No Yield? CheckCatalyst Was Cu(I) oxidized? (Did you degas? Is ascorbate fresh?) Start->CheckCatalyst Yes CheckPurity Are starting materials pure? CheckCatalyst->CheckPurity No SolutionCatalyst Solution: Degas all solutions thoroughly. Use fresh sodium ascorbate. Use a stabilizing ligand. CheckCatalyst->SolutionCatalyst Yes CheckStoich Are reagent ratios correct? CheckPurity->CheckStoich Yes SolutionPurity Solution: Verify purity with NMR/MS before starting reaction. CheckPurity->SolutionPurity No SolutionStoich Solution: Optimize reactant and catalyst concentrations. CheckStoich->SolutionStoich No

Caption: Troubleshooting flowchart for low CuAAC reaction yield.

References

Low yield in Propargyl-PEG2-bromide synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Propargyl-PEG2-bromide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a very low yield for my this compound synthesis. What are the most common causes?

A1: Low yields in this synthesis, which is a Williamson ether synthesis, are typically attributed to several key factors:

  • Presence of Water: Diethylene glycol is hygroscopic and any moisture in the reaction can consume the strong base (e.g., Sodium Hydride) and hydrolyze the propargyl bromide.[1][2][3]

  • Formation of Byproducts: The primary byproduct is the di-propargylated ether of diethylene glycol. Over-alkylation can be a significant issue.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient stirring can lead to incomplete reactions. Williamson ether synthesis can require several hours at an elevated temperature (50-100 °C) to proceed to completion.[4]

  • Base Inactivity: The base used, particularly sodium hydride, can lose its activity if it is old or has been improperly stored.

  • Impure Reagents: The purity of diethylene glycol and propargyl bromide is crucial for a successful reaction.

Q2: How can I minimize the formation of the di-propargylated byproduct?

A2: To favor mono-propargylation of diethylene glycol, you can adjust the stoichiometry of your reactants. Using a significant excess of diethylene glycol relative to propargyl bromide will statistically favor the formation of the mono-substituted product. A common starting point is a 3 to 5-fold molar excess of the diol.

Q3: What is the optimal base and solvent for this reaction?

A3: For the Williamson ether synthesis of an unactivated alcohol like diethylene glycol, a strong base is required to deprotonate the hydroxyl group effectively.

  • Base: Sodium hydride (NaH) is a common and effective choice.[5][6]

  • Solvent: A dry, polar aprotic solvent is ideal as it will not participate in the reaction and can help to dissolve the reactants. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are frequently used.[4][7]

Q4: My reaction seems to stall and does not go to completion. What can I do?

A4: If you observe incomplete conversion of your starting materials, consider the following:

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at the appropriate temperature. Depending on the scale and specific conditions, this could be anywhere from a few hours to overnight. Gentle heating (e.g., 50-70 °C) can often drive the reaction to completion.[4]

  • Reagent Addition: Adding the propargyl bromide slowly to the solution of the deprotonated diethylene glycol can sometimes help to control the reaction and prevent side reactions.

  • Stirring: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture.

Q5: How can I ensure my reagents and reaction setup are sufficiently dry?

A5: Given the hygroscopic nature of diethylene glycol and the sensitivity of the base to water, taking measures to ensure a dry reaction environment is critical.

  • Drying Reagents: Diethylene glycol can be dried before use by methods such as azeotropic distillation with toluene (B28343) or by storing over molecular sieves.

  • Drying Glassware: All glassware should be thoroughly dried in an oven before use.

  • Inert Atmosphere: Assembling the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from interfering with the reaction.

Quantitative Data Summary

The following table summarizes key parameters that can influence the yield of the this compound synthesis.

ParameterLow Yield ConditionRecommended Condition for Higher YieldRationale
Diethylene Glycol:Propargyl Bromide Ratio (molar) 1:1 or excess propargyl bromide3:1 to 5:1A large excess of diethylene glycol statistically favors mono-alkylation over di-alkylation.
Base Weak bases (e.g., K₂CO₃) or old/inactive strong basesStrong base (e.g., NaH, KH)A strong base is required to fully deprotonate the alcohol for the SN2 reaction.[5][6][7]
Solvent Protic solvents (e.g., ethanol, water) or non-polar solventsDry, polar aprotic solvents (e.g., THF, DMF)Polar aprotic solvents facilitate the SN2 reaction without interfering.[4][7]
Water Content High (undried reagents/glassware)Anhydrous (<50 ppm)Water consumes the base and can act as a competing nucleophile.
Temperature Too low (e.g., room temperature)50-70 °CIncreased temperature can improve the reaction rate and drive the reaction to completion.[4]
Reaction Time Too short (< 2 hours)4-16 hours (monitor by TLC)The reaction may be slow and require sufficient time to reach completion.[4]

Experimental Protocols

Standard Protocol for this compound Synthesis

This protocol describes a two-step synthesis involving the mono-propargylation of diethylene glycol followed by bromination of the remaining hydroxyl group.

Step 1: Synthesis of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol

  • Preparation: Under an inert atmosphere (N₂ or Ar), add dry diethylene glycol (e.g., 3 equivalents) to a flask containing a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in dry THF.

  • Deprotonation: Stir the mixture at room temperature for 1 hour.

  • Alkylation: Cool the mixture to 0 °C and add propargyl bromide (1 equivalent) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50 °C for 4-6 hours, or until TLC analysis indicates the consumption of propargyl bromide.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica (B1680970) gel to separate the mono-propargylated product from unreacted diethylene glycol and the di-propargylated byproduct.

Step 2: Bromination of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol

  • Preparation: Dissolve the purified 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol (1 equivalent) and triphenylphosphine (B44618) (1.2 equivalents) in dry dichloromethane (B109758) under an inert atmosphere.

  • Bromination: Cool the solution to 0 °C and add carbon tetrabromide (1.2 equivalents) portion-wise.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture and purify by column chromatography on silica gel to yield the final this compound product.

Visualizations

reaction_pathway This compound Synthesis Pathway DEG Diethylene Glycol MonoPEG 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol DEG->MonoPEG + Propargyl Bromide (Williamson Ether Synthesis) PropargylBr Propargyl Bromide PropargylBr->MonoPEG Base Strong Base (e.g., NaH) Base->MonoPEG DiPEG Di-propargylated Byproduct MonoPEG->DiPEG + Propargyl Bromide (Side Reaction) FinalProduct This compound MonoPEG->FinalProduct + Brominating Agent BrominatingAgent Brominating Agent (e.g., PPh3, CBr4) BrominatingAgent->FinalProduct

Caption: Chemical synthesis pathway for this compound.

troubleshooting_workflow Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed CheckByproducts Analyze crude product by TLC/NMR. Are there significant byproducts? Start->CheckByproducts DiAlkylation High levels of di-propargylated product? CheckByproducts->DiAlkylation Yes WaterIssue Reaction incomplete or no reaction? CheckByproducts->WaterIssue No DiAlkylation->WaterIssue No SolutionDiAlkylation Increase molar excess of diethylene glycol to 3-5 eq. DiAlkylation->SolutionDiAlkylation Yes SolutionWater Ensure anhydrous conditions: - Dry reagents and solvents - Oven-dry glassware - Use inert atmosphere WaterIssue->SolutionWater Yes CheckBase Check activity of base (NaH). Use fresh, properly stored reagent. WaterIssue->CheckBase If conditions are anhydrous CheckConditions Review reaction time and temperature. Increase if necessary and monitor by TLC. CheckBase->CheckConditions

Caption: A logical workflow for troubleshooting low synthesis yield.

References

Side reactions of Propargyl-PEG2-bromide and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG2-bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this versatile linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains two reactive functional groups: a propargyl group (a terminal alkyne) and a bromide. These are separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1] Its primary applications are in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] The propargyl group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the bromide acts as a reactive handle for nucleophilic substitution, typically with thiol or amine groups.[1] The PEG spacer enhances solubility and provides flexibility to the linked molecules.[3]

Q2: What are the main side reactions I should be aware of when using this compound?

There are three primary categories of side reactions to consider:

  • Side Reactions of the Bromide Group: The bromide is a good leaving group and is susceptible to nucleophilic attack. Besides the desired reaction with your target nucleophile (e.g., an amine or thiol), it can also react with other nucleophiles present in the reaction mixture, such as hydroxide (B78521) ions (leading to hydrolysis) or other nucleophilic functional groups on your biomolecule. Overalkylation of amines is also a possibility.

  • Side Reactions of the Propargyl Group: The terminal alkyne can undergo a copper-catalyzed homocoupling reaction known as the Glaser-Hay coupling, leading to the formation of a symmetric diyne byproduct.[4][5] This is particularly relevant if you are performing a CuAAC reaction.

  • Elimination Reactions: In the presence of a base, an elimination reaction (E2 or E1) can occur, where a proton is abstracted from the carbon adjacent to the bromide, leading to the formation of an allene (B1206475) and hydrobromic acid. This competes with the desired nucleophilic substitution reaction.[6][7]

Q3: How can I minimize the formation of allenic byproducts?

The formation of allenic byproducts can occur through the isomerization of the propargyl group, particularly with certain organometallic reagents. While less common in typical bioconjugation reactions, if you suspect its formation, consider the following:

  • Choice of Catalyst: For copper-catalyzed reactions, the ligand used can influence the outcome. Screening different ligands may help minimize isomerization.

  • Reaction Conditions: Running the reaction at lower temperatures can sometimes reduce the rate of isomerization.

Q4: My PROTAC synthesis using a PEG linker is resulting in a low yield. What are the common causes and how can I troubleshoot this?

Low yields in PROTAC synthesis with PEG linkers are a common challenge.[8] The issue can stem from several factors:

  • Inefficient Coupling Reactions: Ensure your coupling reagents (e.g., HATU, HBTU) are fresh and used in appropriate excess (typically 1.1-1.5 equivalents).[8] Monitor the reaction by LC-MS to ensure it goes to completion.

  • Difficult Purification: The high polarity of PEGylated PROTACs can make them challenging to purify by normal-phase silica (B1680970) gel chromatography, leading to product loss.[9] Consider using reverse-phase preparative HPLC (RP-HPLC) for purification.[9]

  • Product Instability: Your PROTAC may be unstable under the reaction or purification conditions. If your molecule is acid-sensitive, for example, use a neutral pH buffer system for HPLC.[8]

Troubleshooting Guides

Issue 1: Unexpected Side Product Formation During Nucleophilic Substitution

If you are observing unexpected side products during a nucleophilic substitution reaction with the bromide group of this compound, consult the following guide.

Observation Potential Cause Recommended Action
Product mass is 18 amu higher than expected. Hydrolysis of the bromide to an alcohol.Ensure anhydrous reaction conditions. Use freshly distilled, dry solvents and store the reagent under an inert atmosphere.
Multiple alkylations on an amine nucleophile. Overalkylation.Use a larger excess of the amine nucleophile to favor mono-alkylation. Alternatively, consider using a protecting group strategy if multiple amines are present and site-selectivity is required.
Product mass is 79 amu lower than expected and a double bond is formed. Elimination reaction to form an allene.Use a non-nucleophilic, sterically hindered base if a base is required. Lowering the reaction temperature can also favor substitution over elimination.[7]
Issue 2: Dimerization of the Propargyl Group

The formation of a diyne byproduct is a common issue when working with terminal alkynes, especially in the presence of copper catalysts.

Observation Potential Cause Recommended Action
A byproduct with approximately double the mass of the starting material or desired product is observed. Glaser-Hay coupling (homocoupling of the alkyne).For CuAAC reactions: - Use an excess of the azide (B81097) coupling partner.- Add a reducing agent, such as sodium ascorbate (B8700270), to keep the copper in the Cu(I) oxidation state and suppress the Cu(II)-mediated Glaser coupling.[5]- Degas all solutions thoroughly and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which promotes the Glaser coupling.[5][8]- Maintain a low temperature (e.g., below -20°C) during workup before exposure to air.[5]
Dimerization occurs even without a copper catalyst. Trace metal contamination.Treat your reaction mixture with a metal scavenger like Chelex resin prior to the reaction.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general method for the N-propargylation of a primary or secondary amine with this compound, while minimizing side reactions.

  • Reagent Preparation:

    • Dissolve the amine-containing substrate in a suitable anhydrous solvent (e.g., DMF or acetonitrile) under an inert atmosphere (argon or nitrogen).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution.

    • In a separate vial, dissolve this compound (1.1-1.5 equivalents) in the same anhydrous solvent.

  • Reaction:

    • Slowly add the this compound solution to the amine solution at room temperature with stirring.

    • Monitor the reaction progress by LC-MS. The reaction time can vary from a few hours to overnight.

    • If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied, but monitor for the formation of elimination byproducts.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

Protocol 2: Avoiding Glaser-Hay Coupling in a CuAAC Reaction

This protocol outlines a method for performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound while minimizing the formation of the diyne homocoupling product.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule and the this compound-modified substrate in a suitable solvent system (e.g., a mixture of t-butanol and water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of copper(II) sulfate pentahydrate (e.g., 0.5 M in water).

    • Degas all solutions by bubbling with argon or nitrogen for at least 15-20 minutes.

  • Reaction:

    • To the solution of the azide and alkyne, add the sodium ascorbate solution (typically 1-2 equivalents relative to the alkyne).

    • Add the copper(II) sulfate solution (typically 0.1-0.5 equivalents).

    • Stir the reaction at room temperature under an inert atmosphere.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be purified directly by preparative HPLC.

    • Alternatively, the copper catalyst can be removed by passing the reaction mixture through a column of Chelex resin or by precipitation of the product followed by washing to remove the copper salts.

Visualizing Reaction Pathways

To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways.

G cluster_main Nucleophilic Substitution Pathway cluster_side1 Elimination Side Reaction Propargyl-PEG2-Br Propargyl-PEG2-Br Desired_Product Desired_Product Propargyl-PEG2-Br->Desired_Product + Nucleophile (e.g., R-NH2, R-SH) Allene_Byproduct Allene_Byproduct Propargyl-PEG2-Br->Allene_Byproduct + Base Nucleophile Nucleophile Nucleophile->Desired_Product Base Base Base->Allene_Byproduct

Substitution vs. Elimination Pathways.

G cluster_main Desired CuAAC Reaction cluster_side Glaser-Hay Coupling Side Reaction Propargyl-PEG2-Substrate Propargyl-PEG2-Substrate Triazole_Product Triazole_Product Propargyl-PEG2-Substrate->Triazole_Product + Azide [Cu(I)] Diyne_Byproduct Diyne_Byproduct Propargyl-PEG2-Substrate->Diyne_Byproduct [Cu(II), O2] Azide Azide Azide->Triazole_Product G Start Start PROTAC Synthesis with Propargyl-PEG2-Br Coupling Coupling Reaction (Nucleophilic Substitution or CuAAC) Start->Coupling Check_Completion Reaction Complete? Coupling->Check_Completion Purification Purification (RP-HPLC recommended) Check_Completion->Purification Yes Troubleshoot_Reaction Troubleshoot Reaction: - Check reagents - Optimize conditions - Monitor by LC-MS Check_Completion->Troubleshoot_Reaction No Check_Yield Yield Acceptable? Purification->Check_Yield Troubleshoot_Purification Troubleshoot Purification: - Change chromatography method - Check for product instability Check_Yield->Troubleshoot_Purification No End Successful Synthesis Check_Yield->End Yes Troubleshoot_Reaction->Coupling Troubleshoot_Purification->Purification

References

Propargyl-PEG2-bromide stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Propargyl-PEG2-bromide. It includes frequently asked questions, troubleshooting guides for common stability issues in solution, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains a propargyl group (a terminal alkyne) and a bromide. The propargyl group allows for reaction with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2] The bromide is a leaving group that can react with nucleophiles such as amines and thiols.[3] The PEG (polyethylene glycol) spacer enhances its solubility in aqueous solutions, making it suitable for bioconjugation applications.[4] It is commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates.[5]

Q2: How should I store this compound to ensure its stability?

To ensure long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[5][6][7][8][9] For short-term storage (days to weeks), 4°C is acceptable. Once in solution, it is recommended to use it as soon as possible, as its stability in solution can be limited. Storage of the compound in solvent should be at -80°C for up to six months or -20°C for up to one month.[5][10]

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[8][9] Due to the hydrophilic PEG spacer, it also has some solubility in water.[9]

Q4: What are the main chemical reactions this molecule can undergo?

This compound has two primary reactive sites:

  • The Propargyl Group: This terminal alkyne can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing an azide (B81097) group to form a stable triazole linkage.[1][2][6][11]

  • The Bromide Group: The bromide is a good leaving group and can undergo nucleophilic substitution reactions with primary amines and thiols to form C-N and C-S bonds, respectively.[3]

Stability and Troubleshooting Guide

Users may encounter stability issues with this compound in solution, primarily due to hydrolysis of the bromide and potential side reactions. This guide provides insights into these issues and offers troubleshooting advice.

Issue 1: Degradation in Aqueous Solutions

Troubleshooting and Best Practices:

  • pH Control: It is crucial to control the pH of the reaction mixture. For reactions involving the bromide group, it is advisable to work under neutral or slightly basic conditions. For click chemistry reactions involving the propargyl group, the pH should be optimized for the copper catalyst, typically around pH 7-8.[12]

  • Temperature: Perform reactions at the lowest effective temperature to minimize hydrolysis. While some reactions may require heating, prolonged exposure to high temperatures in aqueous solutions should be avoided.

  • Fresh Solutions: Always prepare solutions of this compound fresh before use. Avoid storing the compound in aqueous buffers for extended periods.

  • Buffer Choice: Be aware that some buffers can participate in the reaction. For example, phosphate (B84403) buffers may have a catalytic effect on hydrolysis.[12] Consider using non-nucleophilic buffers like HEPES or MES.

Issue 2: Side Reactions with Nucleophiles

Potential Cause: this compound is designed to react with nucleophiles. However, if your reaction mixture contains multiple nucleophilic species (e.g., primary amines, secondary amines, thiols in your biomolecule or buffer), you may observe non-specific conjugation.

Troubleshooting and Best Practices:

  • Reaction Specificity: To favor the desired reaction, control the stoichiometry of the reactants. Using a modest excess of the intended nucleophile can help drive the reaction to completion.

  • Protecting Groups: If your biomolecule has multiple reactive sites, consider using protecting groups to block unwanted reactions.

  • Purification: After the reaction, it is essential to purify the conjugate to remove any unreacted this compound and byproducts. Techniques like size exclusion chromatography (SEC) or reverse-phase HPLC are commonly used.

Summary of Stability Considerations
ParameterRecommendationRationale
pH Maintain pH between 7 and 8 for most applications.To minimize hydrolysis of the bromide and ensure optimal conditions for click chemistry.[12]
Temperature Use the lowest effective temperature for reactions.To reduce the rate of hydrolysis and other side reactions.
Solvent Prepare fresh solutions in appropriate anhydrous organic solvents or aqueous buffers immediately before use.To prevent degradation in solution over time.
Additives Avoid nucleophilic buffers if the bromide is the reactive site.To prevent unwanted side reactions.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF (if needed for solubility)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

    • Azide-containing molecule: Prepare a 10 mM stock solution in a compatible solvent.

    • CuSO₄: Prepare a 100 mM stock solution in deionized water.

    • Sodium ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh.

    • THPTA: Prepare a 100 mM stock solution in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing molecule to the reaction buffer.

    • Add this compound to the reaction mixture. A 1.5 to 2-fold molar excess over the azide is a good starting point.

    • Add the THPTA ligand to the reaction mixture (final concentration ~1 mM).

    • Add CuSO₄ to the reaction mixture (final concentration ~0.1 mM).

    • Initiate the reaction by adding sodium ascorbate (final concentration ~1 mM).

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or LC-MS.

  • Purification:

    • Once the reaction is complete, the desired conjugate can be purified using standard techniques such as size-exclusion chromatography, affinity chromatography, or HPLC.

Workflow for CuAAC Reaction:

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prep_Propargyl Prepare this compound solution Mix Mix Reactants and Catalyst Prep_Propargyl->Mix Prep_Azide Prepare Azide solution Prep_Azide->Mix Prep_Catalyst Prepare Catalyst solution (CuSO4, Ascorbate, THPTA) Prep_Catalyst->Mix Incubate Incubate at Room Temperature Mix->Incubate Purify Purify Conjugate (e.g., HPLC, SEC) Incubate->Purify Analyze Analyze Product (e.g., LC-MS) Purify->Analyze

Caption: Workflow for a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Protocol 2: Nucleophilic Substitution with a Primary Amine

This protocol provides a general method for conjugating this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • Reaction Buffer (e.g., PBS or borate (B1201080) buffer, pH 8.0-8.5)

  • Anhydrous DMF or DMSO (if needed for solubility)

Procedure:

  • Prepare Solutions:

    • Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 10-fold molar excess stock solution of this compound in anhydrous DMF or DMSO.

  • Reaction:

    • Add the this compound stock solution to the solution of the amine-containing molecule.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.

  • Quenching and Purification:

    • The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any excess this compound.

    • Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents.

Logical Flow for Nucleophilic Substitution:

Nucleophilic_Substitution_Flow Start Start Prep_Amine Dissolve Amine-Molecule in Buffer (pH 8.0-8.5) Start->Prep_Amine Prep_Propargyl Prepare this compound Solution Start->Prep_Propargyl Reaction Mix and Incubate Prep_Amine->Reaction Prep_Propargyl->Reaction Monitor Monitor Reaction Progress Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Excess Reagent Monitor->Quench Complete Purify Purify Conjugate Quench->Purify End End Purify->End

Caption: Logical workflow for the nucleophilic substitution reaction.

References

Improving the solubility of Propargyl-PEG2-bromide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG2-bromide and its conjugates. The focus is on addressing solubility challenges commonly encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker containing a propargyl group (an alkyne) and a bromide. The PEG (polyethylene glycol) component enhances hydrophilicity. It is commonly used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The propargyl group allows for reaction with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2][3]

Q2: Why am I observing poor solubility with my this compound conjugate?

Poor solubility of this compound conjugates, particularly in the context of PROTACs, is a common challenge. This is often due to the overall high molecular weight and lipophilicity of the final conjugate molecule, a characteristic sometimes referred to as "molecular obesity".[4] While the PEG linker is intended to improve solubility, the properties of the conjugated molecule (e.g., a protein binder or a small molecule inhibitor) can dominate the overall solubility profile.[4][5]

Q3: How does the PEG linker length influence the solubility of the conjugate?

The length of the PEG linker plays a crucial role in the physicochemical properties of the final conjugate.[5][6] Generally, a longer PEG chain can lead to a slight increase in aqueous solubility due to the hydrophilic nature of the ethylene (B1197577) glycol repeats.[5][7][8] However, the relationship between linker length and overall efficacy is complex, as it also impacts the formation of the ternary complex in PROTACs.[7]

Q4: Can the choice of E3 ligase ligand affect the solubility of my PROTAC conjugate?

Yes, the choice of the E3 ligase ligand can significantly impact the solubility of the final PROTAC. Different E3 ligase ligands have distinct physicochemical properties that contribute to the overall solubility of the PROTAC molecule.[9]

Troubleshooting Guide: Improving the Solubility of this compound Conjugates

If you are encountering solubility issues with your this compound conjugate, consider the following troubleshooting strategies:

Problem: Precipitate formation during or after synthesis and purification.

Possible Cause: The final conjugate has poor aqueous solubility.

Solutions:

  • Solvent Optimization:

    • For purification, consider using a solvent system that is more amenable to your conjugate. While aqueous buffers are common, sometimes the addition of organic co-solvents is necessary.

    • Low molecular weight PEGs can be dissolved in various organic solvents like chloroform, tetrahydrofuran (B95107) (THF), dimethyl acetamide (B32628) (DMAc), and methanol.[10] Mild heating can often aid in dissolution.[10]

  • pH Adjustment: The pH of the solution can affect the ionization state of your conjugate, which in turn influences its solubility. Experiment with a range of pH values to find the optimal condition for your specific molecule.

  • Formulation Strategies: For downstream applications, consider advanced formulation approaches to enhance solubility:

    • Amorphous Solid Dispersions (ASDs): This technique involves embedding the conjugate in a polymer matrix, which can improve dissolution properties.[11]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that can improve the solubility and absorption of poorly water-soluble compounds.[11]

Problem: Difficulty in achieving desired concentration for biological assays.

Possible Cause: The conjugate has low solubility in the assay buffer.

Solutions:

  • Use of Co-solvents: Introduce a small percentage of a biocompatible organic co-solvent, such as DMSO or ethanol, into your assay buffer. Be sure to include appropriate vehicle controls in your experiments to account for any effects of the co-solvent.

  • Biorelevant Media: For assessing solubility relevant to in vivo conditions, consider using simulated biological fluids like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF).[12]

  • Prodrug Approach: If applicable to your research, a prodrug strategy can be employed to mask functionalities that contribute to poor solubility. The masking group is then cleaved in vivo to release the active conjugate.[12][13]

Data Presentation

Table 1: Influence of PEG Linker Length on PROTAC Properties

ParameterShorter PEG Linker (e.g., PEG2)Longer PEG Linker (e.g., PEG4+)Rationale
Aqueous Solubility GoodSlightly BetterThe longer, more hydrophilic PEG chain can impart greater aqueous solubility.[7]
Cell Permeability Potentially HigherPotentially LowerIncreased hydrophilicity from a longer PEG chain can sometimes hinder passive diffusion across cell membranes.[7]
Degradation Efficacy (DC50) May be more or less potentMay be more or less potentEfficacy is highly dependent on the optimal linker length for the formation of a stable ternary complex, which must be determined empirically.[7]
Maximum Degradation (Dmax) May be higher or lowerMay be higher or lowerSimilar to DC50, Dmax is influenced by the stability of the ternary complex, which is affected by linker length.[7]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol provides a general guideline for conjugating an azide-containing molecule to this compound. Optimization will be required for specific substrates.

Materials:

Procedure:

  • Dissolve the azide-containing molecule and this compound in your chosen solvent system (e.g., a mixture of DMSO and water).

  • Add the triethylammonium acetate buffer to the reaction mixture.

  • Prepare a fresh solution of sodium ascorbate in water.

  • Prepare a stock solution of the copper catalyst. This is typically done by premixing CuSO₄ and a ligand like TBTA in a suitable solvent.

  • Add the sodium ascorbate solution to the reaction mixture containing the azide (B81097) and alkyne.

  • Initiate the reaction by adding the copper catalyst solution.

  • Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

  • Once the reaction is complete, purify the conjugate using a suitable method such as HPLC or column chromatography.

Protocol 2: Synthesis of α-carboxyl-ω-propargyl PEG

This protocol describes a method for synthesizing a propargyl-terminated PEG with a carboxyl group at the other end, which can be useful for further modifications.

Materials:

  • ω-propargyl-α-hydroxyl PEG

  • Succinic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Dissolve ω-propargyl-α-hydroxyl PEG in anhydrous 1,4-Dioxane.

  • Add succinic anhydride, DMAP, and TEA to the solution.

  • Stir the mixture at room temperature for 24 hours.

  • Concentrate the solution in vacuo.

  • Precipitate the product in diethyl ether.

  • The crude product can be further purified by crystallization from THF/diethyl ether to yield α-carboxyl-ω-propargyl PEG as a white powder.[14]

Visualizations

PROTAC_Structure cluster_PROTAC PROTAC Conjugate POI_Ligand Protein of Interest (POI) Ligand Linker Propargyl-PEG2-Linker POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

Caption: General structure of a PROTAC molecule highlighting the linker.

Troubleshooting_Workflow Start Solubility Issue Identified Check_pH Optimize pH of Solution Start->Check_pH Solvent_System Modify Solvent System (e.g., add co-solvents) Check_pH->Solvent_System Still insoluble Success Solubility Improved Check_pH->Success Soluble Formulation Consider Advanced Formulation (ASD, SEDDS) Solvent_System->Formulation Still insoluble Solvent_System->Success Soluble Structural_Mod Structural Modification of Conjugate (if feasible) Formulation->Structural_Mod Still insoluble Formulation->Success Soluble Structural_Mod->Success Soluble

Caption: Workflow for troubleshooting solubility issues of conjugates.

Click_Chemistry Propargyl_PEG This compound Conjugate (R-C≡CH) Plus + Propargyl_PEG->Plus Azide_Molecule Azide-Containing Molecule (R'-N3) Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Plus->Azide_Molecule Product Triazole-Linked Conjugate Catalyst->Product

Caption: Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

References

Propargyl-PEG2-bromide reaction condition optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for . This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to potential challenges encountered during the use of Propargyl-PEG2-bromide in synthesis and bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains a propargyl group (an alkyne) on one end and a bromide on the other, connected by a two-unit polyethylene (B3416737) glycol (PEG) chain.[1][2][3] The bromide serves as a leaving group for nucleophilic substitution reactions, while the alkyne group is available for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2]

Its primary applications are in:

  • Bioconjugation: Covalently attaching the PEG linker to proteins, peptides, or other biomolecules to improve their solubility, stability, and pharmacokinetic properties.[4][5]

  • PROTACs Synthesis: It is used as a PEG-based linker to connect the two ligands in Proteolysis Targeting Chimeras (PROTACs).[1][6]

  • Drug Development: Modifying small molecule drugs to enhance their properties.[7]

Q2: What types of nucleophiles can react with the bromide on this compound?

The bromide is a good leaving group in nucleophilic substitution reactions.[8][9] A variety of nucleophiles can be used to displace it, with the following general order of reactivity for common functional groups in biomolecules: Thiol > Amine > Hydroxyl.[10]

  • Thiols (e.g., from Cysteine residues): Highly reactive towards the bromide, forming a stable thioether linkage. This reaction is often selective at neutral to slightly basic pH (6.5-7.5).[5][10][11]

  • Amines (e.g., from Lysine (B10760008) residues or N-terminus): Can react to form a secondary amine. This reaction typically requires more basic conditions (pH 8-10) to ensure the amine is deprotonated and thus nucleophilic.[10][12]

  • Alcohols/Hydroxyls (e.g., from Serine, Threonine, or Tyrosine residues): Generally less reactive than amines and require strong basic conditions for deprotonation to the more nucleophilic alkoxide.[10]

Q3: What is the role of the PEG chain in this linker?

The polyethylene glycol (PEG) chain imparts several beneficial properties:

  • Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the molecule it is attached to.[4][13]

  • Reduced Immunogenicity: PEGylation can "shield" biomolecules from the immune system, reducing the risk of an immune response.[4][14]

  • Improved Pharmacokinetics: The increased hydrodynamic size of PEGylated molecules can lead to a longer circulation half-life by reducing kidney clearance.[15]

  • Flexible Spacer: The PEG chain acts as a flexible spacer, which is particularly important in applications like PROTACs where it allows the two ends of the molecule to optimally bind their respective targets.[16]

Reaction Optimization and Troubleshooting Guide

Optimizing the reaction conditions for this compound is crucial for achieving high yields and minimizing side products. The primary reaction involving the bromide is a bimolecular nucleophilic substitution (SN2) reaction.[8]

General Reaction Scheme

Below is a diagram illustrating the general nucleophilic substitution reaction.

G Propargyl_PEG2_Br Propargyl-PEG2-Br Conjugate Propargyl-PEG2-Nu-R Propargyl_PEG2_Br->Conjugate + R-Nu: Nucleophile R-Nu: Bromide_ion Br⁻

Caption: General nucleophilic substitution with this compound.

Troubleshooting Common Issues
Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Incorrect pH: The nucleophile may not be sufficiently deprotonated. 2. Low Temperature: Reaction kinetics may be too slow. 3. Steric Hindrance: The nucleophilic site on the substrate is sterically hindered. 4. Degraded Reagent: this compound or the substrate has degraded.1. Optimize pH: For amines, increase pH to 8-10. For thiols, maintain pH 6.5-7.5.[5][10] 2. Increase Temperature: Incrementally increase the reaction temperature (e.g., from RT to 37°C or 50°C). Monitor for side product formation. 3. Increase Reaction Time or Reagent Concentration: Allow the reaction to proceed for a longer duration or use a higher molar excess of this compound. 4. Use Fresh Reagents: Confirm the purity of starting materials.
Formation of Side Products 1. Reaction at Multiple Sites: For proteins/peptides, multiple nucleophilic residues (e.g., several lysines) may be reacting. 2. Reaction pH is too high: Can lead to reactions with less nucleophilic groups (e.g., hydroxyls) or hydrolysis of the substrate. 3. Over-alkylation: Multiple linker molecules reacting at a single site (e.g., di-alkylation of an amine). 4. Side reactions of the propargyl group. 1. Control Stoichiometry: Reduce the molar excess of this compound. 2. pH Optimization: Perform a pH screen to find the optimal balance between reactivity and selectivity. For N-terminal modification, a lower pH (around 7) can sometimes provide selectivity over lysine residues.[10] 3. Reduce Molar Excess/Reaction Time: Use a smaller excess of the linker and monitor the reaction progress over time to stop it before significant over-alkylation occurs. 4. Protecting Groups: If necessary, use protecting groups for other reactive functionalities.
Low Yield of Purified Product 1. Product is not stable under reaction or purification conditions. 2. Difficulty in Purification: The product has similar properties to starting materials or byproducts.1. Modify Conditions: Use milder reaction conditions (lower temperature, shorter time). Ensure purification conditions (e.g., pH of buffers) are compatible with product stability. 2. Optimize Purification Method: Try alternative chromatography techniques (e.g., ion exchange, reverse phase, size exclusion) to improve separation.[13]
Workflow for Reaction Optimization

A systematic approach is key to optimizing your reaction. The following workflow can be adapted for your specific nucleophile and substrate.

G cluster_planning Phase 1: Planning & Initial Screen cluster_analysis Phase 2: Analysis & Refinement cluster_scaleup Phase 3: Verification & Scale-up A Define Nucleophile (e.g., Thiol, Amine) & Substrate B Initial Condition Screen (Small Scale) A->B C Analyze Results (e.g., LC-MS, SDS-PAGE) B->C Vary: - Molar Ratio (1:1, 1:5, 1:10) - pH (e.g., 7.0, 8.5, 10.0) - Temperature (4°C, RT, 37°C) D Identify Promising Conditions (Best conversion, fewest side products) C->D E Refined Optimization Screen D->E F Analyze Refined Results E->F Narrow ranges around best conditions from Phase 1 G Select Optimal Condition F->G H Confirm Result with Repeat Experiment G->H I Scale-up Reaction H->I

Caption: A systematic workflow for optimizing reaction conditions.

Experimental Protocols

General Protocol for Reaction of this compound with a Thiol-containing Peptide

This protocol provides a starting point for optimization. The optimal conditions may vary depending on the specific peptide.

1. Materials:

  • This compound

  • Thiol-containing peptide

  • Reaction Buffer: Phosphate buffer (100 mM), pH 7.0, containing 5 mM EDTA

  • Quenching Reagent: Dithiothreitol (DTT) or L-cysteine solution (100 mM)

  • Solvent: Anhydrous DMF or DMSO to dissolve this compound

  • Analytical tools: LC-MS for reaction monitoring

2. Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.

  • Reaction Initiation: Add a 5 to 10-fold molar excess of the this compound stock solution to the peptide solution. Vortex briefly to mix.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours. Protect the reaction from light if any components are light-sensitive.

  • Monitoring: At various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr), take an aliquot of the reaction mixture and analyze by LC-MS to determine the extent of conversion to the desired product.

  • Quenching: Once the reaction has reached the desired conversion, add a 10-fold molar excess of the quenching reagent (relative to the initial amount of this compound) to consume any unreacted linker.

  • Purification: Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC.

Table of Starting Conditions for Optimization

The following table provides suggested starting parameters for an optimization screen. It is recommended to vary one parameter at a time while keeping others constant.

Parameter Thiol Nucleophile Amine Nucleophile Rationale
pH 6.5 - 7.58.0 - 10.0Thiols are sufficiently nucleophilic at neutral pH, minimizing side reactions. Amines require a basic pH to be deprotonated.[5][10]
Molar Excess of Linker 5 - 20 equivalents10 - 50 equivalentsAmines are generally less reactive than thiols and may require a higher driving force for the reaction.
Temperature 4°C to 25°C (RT)25°C (RT) to 37°CHigher temperatures can help overcome the higher activation energy for reaction with less reactive nucleophiles like amines.
Reaction Time 1 - 4 hours4 - 24 hoursSlower reactions with amines will require longer incubation times to achieve good conversion.
Solvent Aqueous BufferAqueous Buffer (may include up to 20% co-solvent like DMSO or DMF for solubility)This compound and many biomolecules are soluble in aqueous buffers. Co-solvents can aid solubility if needed.
Troubleshooting Decision Tree

If your initial experiment is unsuccessful, use the following decision tree to guide your troubleshooting process.

G Start Initial Reaction Performed CheckConversion LC-MS Analysis: Any Product Formed? Start->CheckConversion LowYield Is Yield < 20%? CheckConversion->LowYield Yes NoProduct No Product Observed CheckConversion->NoProduct No SideProducts Significant Side Products Observed? LowYield->SideProducts Yes OptimizeTime Increase Reaction Time LowYield->OptimizeTime No DecreaseExcess Decrease Molar Excess of Linker SideProducts->DecreaseExcess Yes OptimizePurification Yield is acceptable, Optimize Purification SideProducts->OptimizePurification No IncreaseExcess Increase Molar Excess of Linker (e.g., 20x) NoProduct->IncreaseExcess IncreaseTemp Increase Temperature (e.g., to 37°C) IncreaseExcess->IncreaseTemp CheckpH Verify/Increase pH (for Amines) IncreaseTemp->CheckpH Success Proceed to Scale-up CheckpH->Success OptimizeTime->Success DecreasepH Decrease pH DecreaseExcess->DecreasepH DecreaseTemp Decrease Temperature DecreasepH->DecreaseTemp DecreaseTemp->Success

Caption: A decision tree for troubleshooting common reaction issues.

References

Technical Support Center: Propargyl-PEG2-bromide for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG2-bromide. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive functionalities?

This compound is a heterobifunctional linker used in the synthesis of PROTACs. It contains two key reactive groups:

  • A propargyl group (a terminal alkyne) which is used for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2]

  • A bromide , which is a good leaving group for nucleophilic substitution (SN2) reactions with nucleophiles such as phenols, amines, and thiols.

Q2: In what order should I perform the reactions with the two ends of the linker?

The order of reactions is critical and depends on the stability of your E3 ligase ligand and target protein ligand to the reaction conditions of the other step. A logical workflow is presented below to help you decide on the optimal synthetic strategy. It is generally advisable to perform the nucleophilic substitution reaction with the bromide first, followed by the click chemistry reaction, as the copper catalyst used in CuAAC could potentially interact with functional groups on your ligands.

Q3: My nucleophilic substitution reaction with the bromide is slow or incomplete. What can I do?

Several factors can affect the efficiency of the SN2 reaction:

  • Base: Ensure you are using a suitable, non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA) to deprotonate your nucleophile. The choice of base can be critical.

  • Solvent: A polar aprotic solvent such as DMF or acetonitrile (B52724) is typically recommended. Ensure the solvent is anhydrous.

  • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate, but monitor for potential degradation of your starting materials.

  • Nucleophile strength: Phenols are generally less nucleophilic than thiols or amines. For less reactive nucleophiles, a stronger base or longer reaction times may be necessary.

Q4: I am observing low yields in my click chemistry (CuAAC) reaction. How can I improve it?

Low yields in CuAAC reactions are a common issue. Here are some troubleshooting tips:

  • Copper source: Use a reliable copper(I) source. This can be generated in situ from CuSO4 with a reducing agent like sodium ascorbate (B8700270). Ensure these reagents are fresh.

  • Oxygen exclusion: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Ligands: The use of a copper-stabilizing ligand, such as TBTA or BTTAA, can improve the efficiency and prevent catalyst disproportionation.

  • Solvent: A mixture of t-BuOH/H2O or DMF is commonly used. Ensure your starting materials are fully dissolved.

Q5: My final PROTAC is difficult to purify. What are the recommended methods?

PROTACs, especially those containing PEG linkers, can be highly polar, making purification challenging.

  • Flash Chromatography: If using normal-phase silica (B1680970) gel, you may observe streaking or poor separation. Consider using a more polar eluent system or adding modifiers like a small amount of methanol (B129727) or triethylamine.

  • Reverse-Phase HPLC: This is often the preferred method for purifying polar molecules.[3][4][5][6] A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid is a good starting point.

  • Size-Exclusion Chromatography (SEC): For very large or aggregated PROTACs, SEC can be an effective purification technique.

Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during the synthesis of PROTACs using this compound.

Problem 1: Low Yield in the Nucleophilic Substitution Step
Potential CauseRecommended Action
Weak Nucleophile Increase reaction temperature (monitor for degradation). Use a stronger, non-nucleophilic base (e.g., Cs2CO3).
Poor Solubility of Reactants Screen different anhydrous polar aprotic solvents (e.g., DMF, DMSO, NMP).
Steric Hindrance Increase the excess of the less sterically hindered reagent. A longer reaction time may be necessary.
Side Reactions Protect other reactive functional groups on your ligand before the coupling reaction.
Problem 2: Low Yield in the Click Chemistry (CuAAC) Step
Potential CauseRecommended Action
Inactive Copper Catalyst Use freshly prepared CuSO4 and sodium ascorbate solutions. Consider using a more robust Cu(I) source or a stabilizing ligand.
Oxygen Contamination Degas all solvents thoroughly and maintain an inert atmosphere (N2 or Ar) throughout the reaction.
Poor Solubility of Reactants Screen different solvent systems (e.g., DMF, t-BuOH/H2O) to ensure all reactants are fully dissolved.
Side Reactions with Ligands If your ligands have functional groups that can coordinate with copper, consider using a copper-free click chemistry approach (e.g., SPAAC) if possible.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps in a PROTAC synthesis using a propargyl-containing linker. Note that optimal conditions and yields will vary depending on the specific substrates used.

Reaction StepReagents & ConditionsTypical YieldReference
Nucleophilic Substitution (Propargylation) Propargyl bromide, K2CO3, DMF, 16 h52-55%[7]
Click Chemistry (CuAAC) CuSO4·5H2O, sodium ascorbate, THF, t-Butanol/H2O, RT, 6 h38–40%[7]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Phenolic Moiety
  • To a solution of the phenolic compound (1.0 eq) in anhydrous DMF, add a suitable base (e.g., K2CO3, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-50 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or reverse-phase HPLC.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Dissolve the azide-containing compound (1.0 eq) and the propargylated intermediate from Protocol 1 (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC by reverse-phase HPLC.

Visualizations

Logical Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow start Start with E3 Ligase Ligand & POI Ligand decision Which ligand is more stable to SN2 conditions? start->decision sn2_first Step 1: Nucleophilic Substitution with this compound decision->sn2_first Both Stable or POI Ligand More Stable click_first Step 1: Introduce Azide (or Alkyne) to Ligand decision->click_first E3 Ligase Ligand More Stable click_second Step 2: Click Chemistry (CuAAC) sn2_first->click_second sn2_second Step 2: Nucleophilic Substitution with Bromo-PEG-Azide click_first->sn2_second purification Final Purification (RP-HPLC) sn2_second->purification click_second->purification

Caption: A decision-making workflow for the synthetic sequence using this compound.

General PROTAC Assembly Strategy

PROTAC_Assembly cluster_reactants Starting Materials cluster_synthesis Synthetic Steps E3_Ligand E3 Ligase Ligand (with Nucleophile) SN2 Nucleophilic Substitution (SN2) E3_Ligand->SN2 POI_Ligand POI Ligand (with Azide) CuAAC Click Chemistry (CuAAC) POI_Ligand->CuAAC Linker This compound Linker->SN2 Intermediate Propargylated E3 Ligase Ligand SN2->Intermediate PROTAC Final PROTAC CuAAC->PROTAC Intermediate->CuAAC

Caption: A schematic of a common PROTAC assembly strategy using this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: The mechanism of action for PROTAC-mediated targeted protein degradation.

References

Technical Support Center: Monitoring Propargyl-PEG2-bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of reactions involving Propargyl-PEG2-bromide. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound reaction?

A1: A this compound reaction is a chemical transformation where the bromide group on the this compound molecule is displaced by a nucleophile. This results in the covalent attachment of the propargyl-PEG2 moiety to the nucleophilic molecule. Common nucleophiles include amines, thiols, and alcohols. This reaction is frequently used to introduce a terminal alkyne group, which can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Q2: Why is it important to monitor the progress of this reaction?

A2: Monitoring the reaction is crucial for several reasons:

  • Determine Reaction Completion: To ensure that all of the limiting starting material has been consumed, maximizing the yield of the desired product.

  • Optimize Reaction Conditions: By tracking the reaction rate, you can adjust parameters like temperature, time, and reagent concentration for future experiments.

  • Identify Potential Side Reactions: Monitoring can reveal the formation of unexpected byproducts, allowing for early troubleshooting.

  • Prevent Over-reaction: Some reactions can proceed to form undesirable products if left for too long.

Q3: What are the primary methods for monitoring a this compound reaction?

A3: The most common and effective methods for monitoring this type of reaction are:

  • Thin-Layer Chromatography (TLC): A quick and simple technique to qualitatively track the disappearance of starting materials and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the conversion of starting material to product by observing changes in specific proton signals.

  • Mass Spectrometry (MS): Used to confirm the identity of the product by determining its molecular weight. It can also detect the presence of starting materials and byproducts.

Reaction Workflow

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification start Dissolve Reactants reagents Add this compound start->reagents react Stir at Desired Temperature reagents->react take_aliquot Take Aliquot react->take_aliquot Periodically quench Quench Reaction react->quench Upon Completion tlc TLC Analysis take_aliquot->tlc nmr NMR Analysis take_aliquot->nmr ms Mass Spec Analysis take_aliquot->ms extract Extraction quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: General experimental workflow for a this compound reaction.

Troubleshooting Guides

Issue 1: The reaction is not proceeding, or is very slow according to TLC.
  • Question: My TLC analysis shows a strong spot for my starting material and little to no product formation, even after a significant amount of time. What could be the problem?

  • Answer:

    • Insufficient Base: If your nucleophile is an amine or thiol, a non-nucleophilic base is often required to deprotonate it and increase its nucleophilicity. Ensure you have added the correct stoichiometry of a suitable base (e.g., triethylamine, diisopropylethylamine).

    • Low Temperature: The reaction may require heating. Try increasing the temperature in increments of 10-20 °C and continue to monitor by TLC.

    • Solvent Choice: The solvent may not be appropriate for the reaction. Aprotic polar solvents like DMF or acetonitrile (B52724) are generally good choices.

    • Reagent Quality: The this compound or your nucleophile may have degraded. It is advisable to use fresh or properly stored reagents.

    • Steric Hindrance: If your nucleophile is sterically hindered, the reaction will be slower. Longer reaction times or higher temperatures may be necessary.

Issue 2: Multiple spots are appearing on the TLC plate.
  • Question: My TLC shows the starting material, the desired product, and one or more additional spots. What could be happening?

  • Answer:

    • Side Reactions: Your nucleophile may have multiple reactive sites, leading to a mixture of products. Consider using a protecting group strategy to block other reactive sites.

    • Over-alkylation: If your nucleophile is a primary amine, it is possible for it to react with two molecules of this compound. Using an excess of the amine can help to favor mono-alkylation.

    • Decomposition: One of your reagents or the product may be unstable under the reaction conditions. Try running the reaction at a lower temperature.

    • Impure Starting Materials: The extra spots may be impurities present in your starting materials. It is recommended to check the purity of your starting materials by TLC before starting the reaction.

Issue 3: It is difficult to separate the product from the starting material.
  • Question: The Rf values of my starting material and product are very similar on TLC, making it hard to determine if the reaction is complete. How can I improve the separation?

  • Answer:

    • Optimize TLC Solvent System: Experiment with different solvent systems. A good starting point for PEGylated compounds is a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and hexanes. Gradually increasing the polarity of the solvent system can help to improve separation.

    • Use a Different Staining Method: If visualization is the issue, try a different stain. While UV light is often used, stains like potassium permanganate (B83412) or iodine can reveal spots that are not UV-active.

    • Rely on NMR or MS: If TLC separation is not possible, you will need to rely on NMR or mass spectrometry to monitor the reaction progress. For NMR, you can compare the integration of a peak unique to the product with a peak from the starting material.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

ProtonsThis compoundProduct (e.g., with an Amine, R-NH₂)
-C≡CH ~2.5 ppm (t)~2.4 ppm (t)
-C≡C-CH₂- ~3.9 ppm (d)~3.4 ppm (d)
-PEG-CH₂-Br ~3.8 ppm (t)N/A
-PEG-CH₂-O- ~3.7 ppm (m)~3.6 ppm (m)
-PEG-CH₂-N- N/A~2.8 ppm (t)

Table 2: Example TLC Data

CompoundSolvent SystemRf Value
This compound10% Methanol in Dichloromethane~0.8
Amine Starting Material10% Methanol in Dichloromethane~0.2
Product10% Methanol in Dichloromethane~0.5

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica (B1680970) gel TLC plate.

  • Spot the Plate:

    • On the left side of the starting line, spot a small amount of your starting nucleophile.

    • In the middle, spot a "co-spot" which contains both your starting nucleophile and the reaction mixture.

    • On the right, spot a small aliquot of your reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., 5-10% methanol in dichloromethane). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and/or by staining with an appropriate developing agent (e.g., potassium permanganate or iodine).

  • Analyze the Results: The reaction is complete when the spot corresponding to the starting nucleophile is no longer visible in the reaction mixture lane. The appearance of a new spot, different from the starting materials, indicates product formation.

Protocol 2: Monitoring Reaction Progress by ¹H NMR Spectroscopy
  • Prepare the Sample: Withdraw a small aliquot (a few drops) from the reaction mixture and dissolve it in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire the Spectrum: Obtain a ¹H NMR spectrum of the sample.

  • Analyze the Spectrum:

    • Identify the characteristic peaks for the starting materials and the product (refer to Table 1).

    • Monitor the disappearance of a key peak from the starting material, for example, the methylene (B1212753) protons adjacent to the bromine in this compound at ~3.8 ppm.

    • Observe the appearance and increase in intensity of a new peak corresponding to the product, such as the methylene protons adjacent to the newly formed bond (e.g., -CH₂-N- at ~2.8 ppm for an amine product).

    • The ratio of the integrals of the product and starting material peaks can be used to estimate the percent conversion.

Protocol 3: Confirming Product Formation by Mass Spectrometry (MS)
  • Prepare the Sample: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquire the Mass Spectrum: Infuse the sample into the mass spectrometer (e.g., using electrospray ionization, ESI).

  • Analyze the Spectrum:

    • Calculate the expected exact mass of your product.

    • Look for the corresponding [M+H]⁺ or [M+Na]⁺ ion in the mass spectrum. Due to the nature of PEG, you may observe a distribution of peaks corresponding to different PEG chain lengths if your starting material is not monodisperse.

Signaling Pathways and Logical Relationships

Troubleshooting_Logic cluster_issue Observed Issue cluster_cause Potential Causes cluster_solution Solutions issue No or Slow Reaction cause1 Insufficient Base issue->cause1 cause2 Low Temperature issue->cause2 cause3 Poor Solvent issue->cause3 cause4 Reagent Degradation issue->cause4 sol1 Add More Base cause1->sol1 sol2 Increase Temperature cause2->sol2 sol3 Change Solvent cause3->sol3 sol4 Use Fresh Reagents cause4->sol4

Caption: Troubleshooting logic for a slow or incomplete reaction.

Technical Support Center: Removing Unreacted Propargyl-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and methodological advice for effectively removing unreacted Propargyl-PEG2-bromide from a reaction sample. The following sections offer solutions in a question-and-answer format to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What makes the removal of unreacted this compound challenging?

A: this compound is a bifunctional linker with an intermediate polarity due to its PEG component and a reactive alkyl bromide group. This structure can lead to challenges during purification, such as co-elution with products of similar polarity during column chromatography.[1] Its reactivity also necessitates careful handling and thorough removal to prevent side reactions in downstream applications.

Q2: What are the primary methods for removing residual this compound?

A: The main strategies for removing the unreacted reagent are based on differences in physicochemical properties between the reagent and the desired product. These methods include:

  • Aqueous Extractive Work-up: Exploits differences in solubility between aqueous and organic solvents.[1]

  • Column Chromatography: Separates compounds based on their polarity.[1] Common types include normal-phase, reversed-phase (RPC), and size-exclusion (SEC) chromatography.[]

  • Size Exclusion Chromatography (SEC): Particularly effective when the desired product is a macromolecule, as it separates molecules based on their hydrodynamic size.[][3]

  • Chemical Scavenging: Involves adding a reagent that selectively reacts with the excess this compound, converting it into a byproduct that is easier to remove.[1]

  • Precipitation: Can be used to selectively precipitate a larger product, leaving the smaller reagent in the supernatant.[4]

Q3: How do I choose the best purification method for my specific sample?

A: The optimal method depends on the properties of your desired product, including its molecular weight, solubility, and stability. The decision-making diagram below provides a logical guide for selecting an appropriate starting strategy.

start Start: Crude Reaction Mixture q_macro Is the product a large macromolecule (e.g., protein, >10 kDa)? start->q_macro a_sec Use Size Exclusion Chromatography (SEC) q_macro->a_sec  Yes q_sol Is the product soluble in an organic solvent & insoluble in water? q_macro->q_sol No end_point Purified Product a_sec->end_point a_extract Perform Aqueous Extractive Work-up q_sol->a_extract Yes q_pol Is there a significant polarity difference between the product and the reagent? q_sol->q_pol No a_extract->q_pol Followed by... a_chrom Use Normal or Reverse-Phase Column Chromatography q_pol->a_chrom Yes a_special Consider Chemical Scavenging or advanced chromatography (e.g., IEX, HIC) q_pol->a_special No a_chrom->end_point a_special->end_point

Caption: Decision-making guide for selecting a purification method.

Q4: How can I monitor the efficiency of the removal process?

A: The presence of this compound and your product in various fractions can be monitored using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick and common method for tracking the progress of column chromatography.[1] For more quantitative and sensitive analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.

Troubleshooting and Methodology Guides

This section provides detailed protocols for the most common purification techniques and troubleshooting tips for potential issues.

Method 1: Purification by Column Chromatography

Column chromatography is a versatile technique for separating the reagent from products of different polarity.

Experimental Protocol:

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. For solid-phase loading, adsorb the concentrated residue onto a small amount of silica (B1680970) gel.

  • Column Packing: Prepare a column with silica gel using a suitable eluent system, such as a hexane/ethyl acetate (B1210297) mixture for non-polar products or a dichloromethane/methanol system for more polar compounds.[1]

  • Loading and Elution: Carefully load the sample onto the top of the column. Begin elution with the chosen solvent system, starting with a lower polarity and gradually increasing it if a gradient is needed.

  • Fraction Collection and Analysis: Collect fractions and analyze them using TLC to identify those containing the pure product.[1]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1]

Troubleshooting Guide: Column Chromatography

Issue Possible Cause Suggested Solution
Product and reagent co-elute Similar polarities of the product and reagent. Optimize the solvent gradient to be shallower for better separation. Alternatively, switch to a different chromatographic method like reverse-phase chromatography or SEC if applicable.[5][6]
Streaking of spots on TLC/column The PEG component of the reagent or product is interacting strongly with the silica gel. Switch to a different eluent system, such as chloroform/methanol. For compounds with acidic or basic groups, adding 1-2% formic acid or 1% aqueous ammonia, respectively, can improve separation.[7]

| Low product recovery | The product is irreversibly adsorbed onto the silica gel or is unstable under the conditions. | Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent for base-sensitive compounds. If instability is suspected, perform the chromatography at a lower temperature. |

Method 2: Aqueous Extractive Work-up

This is often the simplest and fastest first step for purification, especially if the product is hydrophobic.

Experimental Protocol:

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the solution to a separatory funnel and wash it several times with water and/or brine.[1] The polar this compound should preferentially partition into the aqueous layer.

  • Separation: Separate the organic layer containing the desired product.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

Troubleshooting Guide: Aqueous Extraction

Issue Possible Cause Suggested Solution
An emulsion forms during washing High concentration of polar compounds or surfactants. Add a saturated NaCl solution (brine) to help break the emulsion. Allow the mixture to stand for a longer period.
Product is partially lost to the aqueous layer The product has some degree of water solubility. Reduce the number of aqueous washes. Use brine for all washes, as it can decrease the solubility of organic compounds in the aqueous phase ("salting out"). Back-extract the combined aqueous layers with fresh organic solvent to recover the lost product.

| Reagent remains in the organic layer | Insufficient partitioning of the reagent into the aqueous phase. | Increase the number of aqueous washes. If the problem persists, this method may not be suitable, and chromatography or chemical scavenging should be considered.[1] |

Method 3: Size Exclusion Chromatography (SEC)

SEC is the method of choice when purifying large molecules like proteins or polymers from small reagents like this compound.[]

Experimental Protocol:

  • System Setup: Choose an SEC column with a fractionation range that effectively separates your large product from the small reagent (MW ≈ 207 g/mol ).[8] Equilibrate the column with a mobile phase that is compatible with your product's stability.

  • Sample Loading: Load a concentrated sample of your reaction mixture onto the column.

  • Elution and Collection: Elute the sample with the mobile phase at a constant flow rate. The larger product molecules will travel through the column faster and elute first. Collect fractions and monitor the eluate using a UV detector.[3]

  • Analysis and Pooling: Analyze the collected fractions (e.g., by SDS-PAGE for proteins) to identify those containing the pure, high-molecular-weight product. Pool the relevant fractions.

Troubleshooting Guide: Size Exclusion Chromatography

Issue Possible Cause Suggested Solution
Poor resolution between product and reagent Inappropriate column pore size or column overloading. Ensure the column's fractionation range is suitable. Reduce the volume or concentration of the sample loaded onto the column to avoid peak broadening.[5]
Product elutes later than expected (adsorption) Non-specific hydrophobic or ionic interactions between the product and the column matrix. Modify the mobile phase by increasing the salt concentration (e.g., 150 mM NaCl) or slightly altering the pH to minimize these interactions.

| Low product recovery | The product is unstable in the mobile phase or is being adsorbed to the column. | Ensure the pH and buffer components of the mobile phase are optimal for your product's stability. If adsorption is suspected, try the solutions mentioned above or consider a different column matrix. |

Data Summary

The table below provides a comparative overview of the primary purification methods.

Table 1: Comparison of Purification Methods

Method Separation Principle Ideal For Advantages Disadvantages
Column Chromatography Polarity Small to medium-sized molecules with polarity distinct from the reagent. Can achieve high resolution; adaptable to different polarities. Can be time-consuming; PEG-containing compounds may exhibit poor chromatographic behavior (streaking).[7]
Aqueous Extraction Differential Solubility Water-insoluble (hydrophobic) products. Fast, inexpensive, and excellent as a preliminary purification step.[1] May not achieve complete removal; risk of emulsion formation and product loss if product is slightly water-soluble.
Size Exclusion (SEC) Molecular Size Large macromolecules (e.g., proteins, antibodies, polymers).[] Gentle, non-denaturing conditions; highly effective for large size differences.[3] Not suitable for small-molecule products; can lead to sample dilution.[3]

| Chemical Scavenging | Chemical Reactivity | Situations where other methods fail or when complete removal is critical. | Very effective for eliminating trace amounts of reactive reagent.[1] | Introduces a new reagent and byproduct that must also be removed from the mixture. |

Visual Workflow

The following diagram illustrates a general workflow for the purification and analysis process.

start Crude Reaction Mixture purify Step 1: Primary Purification (Choose from Extraction, Chromatography, etc.) start->purify analyze1 Step 2: Purity Analysis (TLC, LC-MS, HPLC) purify->analyze1 q_pure Is the product pure? analyze1->q_pure purify2 Step 3: Secondary Purification (e.g., Polishing step with HIC or IEX) q_pure->purify2 No end_product Final Purified Product q_pure->end_product  Yes purify2->analyze1 Re-analyze

References

Addressing steric hindrance in Propargyl-PEG2-bromide ligations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG2-bromide ligations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving the conjugation of molecules, particularly those with significant steric hindrance, using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional linker molecule commonly used in bioconjugation and medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features a propargyl group (a terminal alkyne) on one end and a bromide on the other, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The bromide serves as a leaving group for nucleophilic substitution, typically with an amine or alcohol on a target molecule, while the propargyl group can be used in subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

Q2: I am observing very low to no product yield in my ligation reaction with a sterically hindered secondary amine. What are the likely causes?

Low or no yield when ligating a sterically hindered amine with this compound is a common issue and can be attributed to several factors:

  • Steric Hindrance: The bulky groups on your amine are likely preventing the nucleophilic attack on the electrophilic carbon of the this compound. This is a common challenge in SN2 reactions.[2][3][4]

  • Inappropriate Base: The base used may not be strong enough to sufficiently deprotonate the amine, or it may be too bulky itself, further contributing to steric congestion around the reaction center.

  • Suboptimal Solvent: The solvent choice is critical. A solvent that does not adequately dissolve the reactants or that stabilizes the nucleophile too strongly (e.g., protic solvents) can significantly slow down the reaction rate.[2][5][6]

  • Low Reaction Temperature or Insufficient Reaction Time: Sterically hindered reactions often require more energy and longer reaction times to proceed to completion.

  • Degradation of Reactants: this compound can be susceptible to degradation, especially in the presence of strong bases or nucleophiles over extended periods.

Q3: How does the PEG linker length affect the reaction outcome?

The PEG linker length can influence both the synthetic yield and the properties of the final product. Very short linkers may exacerbate steric hindrance between the molecule being attached and the propargyl group, leading to lower reaction yields.[7] Conversely, longer PEG chains can improve the solubility of the reactants and the final conjugate, which can be beneficial for both the reaction and subsequent purification.[8] However, the optimal linker length is specific to each molecular system and often needs to be determined empirically.[8]

Troubleshooting Guide

Issue: Low or No Product Formation

When faced with low or no product formation in your this compound ligation, a systematic approach to troubleshooting is recommended. The following sections provide guidance on optimizing various reaction parameters.

The interplay of base, solvent, temperature, and reaction time is crucial for overcoming steric hindrance.

Base Selection:

For sterically hindered amines, a non-nucleophilic, strong base is often preferred.

BaseCommon Applications & Considerations
DIPEA (Hünig's base)A bulky, non-nucleophilic base commonly used to scavenge protons. Its bulk can sometimes be a disadvantage if it adds to the steric congestion.
DBU A strong, non-nucleophilic base that can be effective in promoting difficult alkylations.
Potassium Carbonate (K₂CO₃) A milder inorganic base that can be effective, particularly at elevated temperatures. Often used in polar aprotic solvents like DMF or acetonitrile.
Sodium Hydride (NaH) A very strong, non-nucleophilic base. Requires anhydrous conditions and careful handling. It is particularly effective for deprotonating alcohols.

Solvent Selection:

Polar aprotic solvents are generally the best choice for SN2 reactions as they can dissolve ionic reagents but do not solvate the nucleophile as strongly as protic solvents.[2][5][6][9]

SolventProperties & Recommendations
DMF (Dimethylformamide)A common choice with a high boiling point, allowing for a wide range of reaction temperatures. Good at dissolving a variety of organic molecules.
DMSO (Dimethyl sulfoxide)Another high-boiling polar aprotic solvent. Can be more effective than DMF in some cases. Note that it can be difficult to remove during workup.
Acetonitrile (ACN) A polar aprotic solvent with a lower boiling point than DMF and DMSO, which can be advantageous for easier removal.
THF (Tetrahydrofuran)A less polar aprotic solvent. It can be a good choice, but solubility of more polar substrates may be limited.

Temperature and Reaction Time:

Reactions involving sterically hindered substrates often require higher temperatures and longer reaction times.

  • Initial Recommendation: Start the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If no reaction is observed: Gradually increase the temperature in increments (e.g., to 50 °C, then 80 °C).

  • Extended Reaction Time: Allow the reaction to proceed for 24-48 hours, monitoring periodically to check for product formation and consumption of starting materials.

If optimizing the standard SN2 conditions fails, consider alternative approaches:

  • Use of Catalysts: Lewis acids or other catalysts can sometimes facilitate the reaction by activating the electrophile (this compound).[10]

  • Nicholas Reaction: This method uses a dicobalt hexacarbonyl complex to stabilize a propargylic cation, which can then react with nucleophiles under acidic conditions. This can be an effective alternative for base-sensitive substrates.[11][12]

Experimental Protocols

General Protocol for N-propargylation of a Sterically Hindered Secondary Amine

This protocol provides a starting point for the ligation of a sterically hindered secondary amine with this compound. Optimization of the base, solvent, and temperature may be necessary for your specific substrate.

Materials:

  • Sterically hindered secondary amine

  • This compound (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃, 3 equivalents), dried

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the sterically hindered secondary amine and anhydrous DMF.

  • Add dried potassium carbonate to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound to the reaction mixture dropwise.

  • Heat the reaction to 60-80 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve hindered amine and K₂CO₃ in anhydrous DMF B Stir under inert atmosphere A->B C Add this compound B->C D Heat to 60-80 °C for 24-48h C->D E Monitor by TLC/LC-MS D->E F Quench with water E->F If complete G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: General experimental workflow for the N-propargylation of a sterically hindered amine.

troubleshooting_logic cluster_optimization Optimization Strategies start Low/No Product Yield temp_time Increase Temperature & Reaction Time start->temp_time base Change Base (e.g., DBU, NaH) start->base solvent Change Solvent (e.g., DMSO, ACN) start->solvent alt_strategy Consider Alternative Ligation Chemistry temp_time->alt_strategy If still no improvement base->alt_strategy If still no improvement solvent->alt_strategy If still no improvement

Caption: Troubleshooting logic for addressing low yields in sterically hindered ligations.

References

Technical Support Center: Copper-Catalyzed Reactions with Propargyl-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of copper catalysts in reactions involving Propargyl-PEG2-bromide. The focus is on the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in reactions with this compound?

A1: In the context of reacting this compound, which contains a terminal alkyne group, the copper catalyst is essential for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1] The catalyst, specifically the Cu(I) oxidation state, facilitates the formation of a copper acetylide intermediate with the this compound. This intermediate then readily reacts with an azide-functionalized molecule to form a stable triazole ring, linking the two molecules.[2] The uncatalyzed reaction is significantly slower and less specific.[2]

Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?

A2: While Cu(I) is the active catalytic species, it is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2] Therefore, it is common and often recommended to use a more stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent like sodium ascorbate (B8700270).[2] This in situ reduction generates the active Cu(I) species throughout the reaction, ensuring a consistent catalytic activity.[2]

Q3: What is the purpose of using a ligand in the reaction?

A3: Ligands are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[2] They also enhance the catalyst's solubility and can accelerate the reaction rate.[2] For reactions in organic solvents, tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice. For aqueous and biological systems, a water-soluble ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is preferred to ensure biocompatibility and minimize potential toxicity.[2][3]

Q4: Can I perform a copper-catalyzed reaction with this compound in the presence of biological molecules?

A4: Yes, the CuAAC reaction is widely used for bioconjugation due to its high specificity. The alkyne group of this compound and the azide (B81097) group of the binding partner are generally absent in biological systems, which prevents side reactions with native biomolecules.[2] When working with sensitive biological samples, it is critical to use a biocompatible ligand like THPTA and to optimize the reaction conditions to minimize potential damage from reactive oxygen species that can be generated.[4][5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield in a CuAAC reaction can be attributed to several factors, primarily related to the activity of the catalyst and the integrity of the reactants.

Potential Cause Recommended Solution Citation
Catalyst Inactivation (Oxidation of Cu(I) to Cu(II)) Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 10-15 minutes before adding the catalyst. Prepare the sodium ascorbate solution fresh for each use. Ensure a sufficient concentration of the reducing agent.[2]
Impure Reagents or Solvents Use high-purity reagents and solvents. If impurities are suspected in the starting materials, consider purification before use.[6]
Inappropriate Ligand or Incorrect Ligand-to-Copper Ratio For aqueous reactions, use a water-soluble ligand like THPTA. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1. It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[6]
Steric Hindrance If the azide or the molecule attached to the this compound is bulky, increase the reaction temperature (e.g., 40-60 °C) or prolong the reaction time.[2]
Incorrect Reagent Stoichiometry While a 1:1 ratio of alkyne to azide is often used, a slight excess (e.g., 1.1 to 2-fold) of one of the reagents (typically the less valuable one) can help drive the reaction to completion.[6]
Substrate-Specific Inhibition Functional groups like thiols (e.g., in cysteine residues of proteins) can coordinate with the copper catalyst and inhibit the reaction. In such cases, increasing the concentration of the copper-ligand complex or adding sacrificial metals like Zn(II) or Ni(II) can be beneficial.[4][6]
Issue 2: Presence of Side Products

The formation of side products can complicate purification and reduce the yield of the desired conjugate.

Potential Cause Recommended Solution Citation
Oxidative Damage to Biomolecules In bioconjugation reactions, reactive oxygen species (ROS) can be generated, leading to the oxidation of sensitive amino acid residues. The use of a ligand in excess (e.g., 5 equivalents relative to copper) can help protect the biomolecules by acting as a sacrificial reductant. Adding aminoguanidine (B1677879) to the reaction mixture can also help mitigate oxidative damage.[5][7]
Precipitation of the Catalyst or Reagents Poor solubility of the alkyne, azide, or the copper catalyst can lead to precipitation and low yields. Ensure the chosen solvent system is appropriate for all reaction components. For copper catalyst solubility, the use of a suitable ligand is critical.[8]

Experimental Protocols

General Protocol for CuAAC of this compound with an Azide-Containing Molecule

This protocol is a starting point and may require optimization for specific substrates and applications.

1. Reagent Preparation:

  • This compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMF or DMSO).

  • Azide Solution: Prepare a stock solution of your azide-containing molecule in a compatible solvent.

  • Copper(II) Sulfate (CuSO₄) Solution: Prepare a 20 mM stock solution in water.

  • Ligand (THPTA for aqueous reactions) Solution: Prepare a 50 mM stock solution in water.

  • Sodium Ascorbate Solution: Prepare a 100 mM stock solution in water. This solution should be prepared fresh before each experiment.

2. Reaction Setup:

  • In a reaction vial, add the this compound solution (1.0 equivalent).

  • Add the azide-containing molecule solution (1.1 - 2.0 equivalents).

  • Add the reaction buffer or solvent.

  • In a separate tube, premix the CuSO₄ solution and the THPTA solution. For a final copper concentration of 0.1 mM, a 5-fold excess of ligand (0.5 mM final concentration) is often used.[6] Let this mixture stand for a few minutes.

  • Add the copper/ligand mixture to the reaction vial.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

3. Reaction and Work-up:

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, the work-up procedure will depend on the nature of the product. For small molecules, a typical work-up may involve dilution with an organic solvent, washing with water and brine, drying the organic layer, and purification by column chromatography. For bioconjugates, purification may involve size exclusion chromatography, dialysis, or other protein purification techniques.

Visualizations

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction & Analysis cluster_workup 4. Work-up & Purification Propargyl_PEG2 This compound Stock Solution Mix_Reactants Combine this compound, Azide, and Solvent Propargyl_PEG2->Mix_Reactants Azide Azide Molecule Stock Solution Azide->Mix_Reactants CuSO4 CuSO4 Stock Solution Premix_Catalyst Premix CuSO4 and Ligand CuSO4->Premix_Catalyst Ligand Ligand (e.g., THPTA) Stock Solution Ligand->Premix_Catalyst Ascorbate Sodium Ascorbate (Prepare Fresh) Add_Catalyst Add Catalyst Mix to Reactants Mix_Reactants->Add_Catalyst Premix_Catalyst->Add_Catalyst Degas Degas Mixture (N2 or Ar) Add_Catalyst->Degas Initiate Add Sodium Ascorbate to Initiate Degas->Initiate React Stir at RT or Heat Initiate->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Workup Quench and Extract (if applicable) Monitor->Workup Purify Purify Product (Chromatography, Dialysis, etc.) Workup->Purify Characterize Characterize Final Product Purify->Characterize Troubleshooting_Tree Start Low or No Product Yield? Catalyst_Check Is the Catalyst Active? Start->Catalyst_Check Yes Reagent_Check Are Reagents Pure & Stoichiometry Correct? Catalyst_Check->Reagent_Check Yes Sol_Catalyst Degas solvents. Use fresh sodium ascorbate. Optimize ligand:copper ratio. Catalyst_Check->Sol_Catalyst No Condition_Check Are Reaction Conditions Optimal? Reagent_Check->Condition_Check Yes Sol_Reagent Purify starting materials. Use slight excess of one reagent. Reagent_Check->Sol_Reagent No Substrate_Check Any Substrate Inhibition? Condition_Check->Substrate_Check Yes Sol_Condition Increase reaction time or temperature. Condition_Check->Sol_Condition No Sol_Substrate Increase catalyst/ligand concentration. Add sacrificial metals (e.g., Zn(II)). Substrate_Check->Sol_Substrate Yes Success Problem Solved Substrate_Check->Success No Sol_Catalyst->Success Sol_Reagent->Success Sol_Condition->Success Sol_Substrate->Success

References

Propargyl-PEG2-bromide reaction time and temperature adjustments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG2-bromide. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker in their experiments. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a bifunctional linker commonly used in bioconjugation and drug discovery. Its primary applications include its use as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker and in "click chemistry" reactions.[1] The propargyl group contains a terminal alkyne that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules, while the bromide serves as a reactive handle for alkylation of various nucleophiles.

Q2: What types of functional groups can react with this compound?

A2: The bromide group of this compound is a good leaving group in nucleophilic substitution reactions (SN2 type). It can react with a variety of nucleophiles, including:

  • Alcohols (phenols and aliphatic alcohols): To form ether linkages (Williamson ether synthesis).[2][3][4]

  • Amines (primary and secondary): To form secondary and tertiary amines, respectively.

  • Thiols: To form thioether linkages.[5]

  • Carboxylates: To form ester linkages.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, this compound should be stored in its pure form at -20°C. When stored as a solution, it is recommended to keep it at -80°C for up to six months.[1]

Q4: What is a typical reaction mechanism involving this compound?

A4: The reaction of this compound with a nucleophile, such as an alcohol or amine, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] This involves the backside attack of the nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Insufficiently strong base The chosen base may not be strong enough to deprotonate the nucleophile effectively. For alcohols and phenols, consider using stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) instead of weaker bases like triethylamine (B128534) (TEA) or potassium carbonate (K2CO3).[2][4]
Low reaction temperature SN2 reactions can be slow at room temperature, especially with less reactive nucleophiles. Gradually increase the reaction temperature in increments of 10-20°C. A common temperature range for these reactions is between room temperature and 70°C.[8]
Inappropriate solvent The choice of solvent is critical for SN2 reactions. Aprotic polar solvents such as DMF, DMSO, THF, or acetone (B3395972) are generally preferred as they can solvate the cation of the base while not interfering with the nucleophile.[2][3][4] Ensure the solvent is anhydrous, as water can react with the base and hydrolyze the bromide.
Short reaction time Some reactions may require extended periods to reach completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Reaction times can range from a few hours to overnight (15-24 hours).[8]
Poor nucleophile reactivity Sterically hindered nucleophiles will react slower. If possible, consider using a less hindered starting material.
Degraded this compound Ensure the reagent has been stored correctly at -20°C. If degradation is suspected, it is recommended to use a fresh batch of the reagent.
Issue 2: Formation of Multiple Products with Amine Nucleophiles
Possible Cause Troubleshooting Steps
Over-alkylation of the amine Primary amines can react with two equivalents of this compound to form a tertiary amine. To favor mono-alkylation, use a stoichiometric excess of the primary amine relative to the this compound.[9][10]
Side reactions Depending on the complexity of the starting materials, other functional groups may also react. If possible, protect sensitive functional groups before carrying out the reaction with this compound.
Issue 3: Product is Unstable or Degrades During Workup
Possible Cause Troubleshooting Steps
Harsh workup conditions The propargyl group can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. Use mild workup procedures and avoid prolonged exposure to harsh pH conditions.
Oxidation of sensitive functional groups If your molecule contains other sensitive moieties, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

Table 1: General Reaction Condition Adjustments for this compound
NucleophileRecommended BaseTypical SolventTemperature RangeTypical Reaction Time
Aliphatic AlcoholNaH, KOtBuTHF, DMFRoom Temp to 60°C12-24 hours
PhenolK2CO3, Cs2CO3Acetone, DMFRoom Temp to 70°C4-16 hours[2][4]
Primary AmineK2CO3, TEA, DIPEAAcetonitrile, DMFRoom Temp to 60°C2-12 hours
ThiolK2CO3, TEADMF, THFRoom Temp1-4 hours
Carboxylic AcidK2CO3, Cs2CO3DMFRoom Temp to 50°C6-18 hours

Experimental Protocols

General Protocol for the Reaction of this compound with a Phenolic Compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenolic compound (1.0 equivalent).

    • Add anhydrous potassium carbonate (K2CO3, 2.0-3.0 equivalents).

    • Add a suitable anhydrous aprotic polar solvent (e.g., acetone or DMF) to dissolve the reactants.

    • Stir the mixture under an inert atmosphere (nitrogen or argon) for 15-30 minutes at room temperature to facilitate the formation of the phenoxide.

  • Reaction:

    • Add this compound (1.1-1.5 equivalents) to the reaction mixture dropwise.

    • Heat the reaction to the desired temperature (e.g., 60°C) and monitor the progress by TLC or LC-MS.

    • Continue stirring until the starting material is consumed (typically 4-16 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired propargylated compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Reaction cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Dissolve Nucleophile and Base in Anhydrous Solvent prep2 Stir under Inert Atmosphere prep1->prep2 react1 Add this compound prep2->react1 react2 Heat and Stir react1->react2 react3 Monitor Progress (TLC/LC-MS) react2->react3 workup1 Cool and Filter react3->workup1 workup2 Extract and Wash workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify end end purify->end Isolated Product

Caption: A generalized experimental workflow for the reaction of this compound.

troubleshooting_workflow Troubleshooting Logic for Low Reaction Yield start Low/No Product? check_base Is the base strong enough? start->check_base check_temp Is the temperature adequate? check_base->check_temp Yes end_fail Consider alternative reagents/conditions check_base->end_fail No, change base check_time Is the reaction time sufficient? check_temp->check_time Yes check_temp->end_fail No, increase temp check_solvent Is the solvent appropriate and anhydrous? check_time->check_solvent Yes check_time->end_fail No, increase time end_success Problem Solved check_solvent->end_success Yes check_solvent->end_fail No, change solvent

Caption: A troubleshooting decision tree for addressing low product yield in reactions.

References

Preventing degradation of Propargyl-PEG2-bromide during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of Propargyl-PEG2-bromide during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. These conditions are designed to minimize degradation from atmospheric moisture, oxygen, light, and temperature fluctuations.

Storage FormatTemperatureDurationAdditional Recommendations
Pure Form (Neat Liquid) -20°CUp to 3 years[1]Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light.[2]
4°CUp to 2 years[1]Short-term storage only. Protect from light and moisture.
In Anhydrous Solvent -80°CUp to 6 months[1]Use a dry, aprotic solvent such as DMSO.[3] Aliquot to avoid repeated freeze-thaw cycles.[3]
-20°CUp to 1 month[1]Protect from light.[3]

Q2: What are the primary degradation pathways for this compound?

A2: this compound has three main components susceptible to degradation: the propargyl group, the PEG linker, and the bromide functional group.

  • PEG Linker Degradation: The polyethylene (B3416737) glycol (PEG) chain is prone to oxidative degradation, particularly in the presence of transition metal ions and oxygen.[2] This can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids. While the ether linkages are generally stable to hydrolysis, extreme pH conditions should be avoided.[4][5]

  • Propargyl Group Instability: The terminal alkyne of the propargyl group can be susceptible to acid-catalyzed hydrolysis, which could lead to the formation of a methyl ketone.[6] Additionally, under certain conditions, such as exposure to heat or base, propargyl alcohols can polymerize, a reaction that may also be relevant for propargyl ethers.[7]

  • Bromide Group Reactivity: The bromide is a good leaving group and can undergo nucleophilic substitution.[8] The primary concern during storage is hydrolysis, where water acts as a nucleophile, replacing the bromide with a hydroxyl group to form Propargyl-PEG2-alcohol.[8][9][10] This reaction is generally slow but can be accelerated by moisture and elevated temperatures.

Q3: What are the potential consequences of this compound degradation in my experiments?

A3: The degradation of this compound can have significant impacts on your research, particularly in the synthesis of PROTACs and other bioconjugates.

  • Reduced Yield: The presence of degradation products reduces the concentration of the active reagent, leading to lower yields in your conjugation reactions.

  • Formation of Impurities: Degradation products can react with your target molecules, leading to a heterogeneous mixture of final products and complicating purification.

  • Loss of Biological Activity: If used in PROTAC synthesis, the presence of the hydrolyzed alcohol derivative instead of the reactive bromide will prevent the intended conjugation, leading to an inactive PROTAC.

  • Inconsistent Results: The variable purity of the reagent due to degradation can lead to poor reproducibility of your experiments.

Troubleshooting Guide

This guide will help you identify and resolve potential issues related to the degradation of this compound.

Observed Issue: Low yield or no product in subsequent reactions.

A Low or No Product Yield B Verify Purity of this compound A->B C Perform NMR or HPLC-MS Analysis B->C D Degradation Confirmed? C->D E Review Storage Conditions D->E Yes I No Degradation Observed D->I No F Improper Storage Identified E->F G Discard Degraded Reagent and Procure New Stock F->G H Implement Proper Storage Protocols G->H J Troubleshoot Reaction Conditions (e.g., catalyst, solvent, temperature) I->J

Caption: Troubleshooting workflow for low reaction yield.

Observed Issue: Unexpected side products in my final conjugate.

A Presence of Unexpected Side Products B Characterize Side Products by Mass Spectrometry A->B C Mass Corresponds to Hydrolyzed this compound Adduct? B->C D Yes C->D E No C->E F Check for Moisture in Reaction D->F G Analyze this compound Stock for Hydrolysis D->G H Consider Other Side Reactions E->H

Caption: Troubleshooting workflow for unexpected side products.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the purity of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.[11]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.[12]

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for complete relaxation and accurate integration.[7]

  • Data Analysis:

    • Integrate the characteristic peaks of this compound:

      • Propargyl group: alkyne proton (t, ~2.4 ppm), methylene (B1212753) protons adjacent to the alkyne (d, ~4.2 ppm).

      • PEG chain: methylene protons (~3.6-3.7 ppm).

      • Bromide-adjacent methylene protons (t, ~3.8 ppm).

    • Look for the appearance of new peaks that may indicate degradation:

      • Hydrolysis of bromide: A new triplet around 3.6 ppm corresponding to the methylene protons adjacent to the newly formed hydroxyl group.

      • Degradation of the propargyl group: Disappearance or reduction in the intensity of the alkyne proton peak.

    • Calculate the purity by comparing the integral of the analyte peaks to the integral of the internal standard.

Protocol 2: Stability-Indicating HPLC-MS Method

Objective: To separate and identify this compound from its potential degradation products.

Methodology:

  • Sample Preparation for Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.[13]

    • Base Hydrolysis: Dissolve in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.[13]

    • Oxidative Degradation: Dissolve in a 3% H₂O₂ solution and keep at room temperature for 24 hours.[14]

    • Thermal Degradation: Store the neat compound at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[15]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation of the parent compound from more polar degradation products (e.g., start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (if the molecule has a chromophore) and in-line mass spectrometry (ESI-MS) for identification of degradation products.

  • Data Analysis:

    • Inject the stressed samples and an unstressed control.

    • Identify the peak for the intact this compound in the control sample.

    • In the stressed samples, look for new peaks, indicating the formation of degradation products.

    • Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation. For example, a product with an m/z corresponding to the replacement of Br with OH would confirm hydrolysis.

References

Purification challenges with Propargyl-PEG2-bromide products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG2-bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional linker molecule containing a propargyl group (for click chemistry) and a bromide group (for alkylation reactions). The PEG2 (diethylene glycol) spacer provides increased hydrophilicity and flexibility. It is commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and other bioconjugates where linking two different molecular entities is required.[1]

Q2: What are the most common impurities found in this compound products?

Common impurities can originate from the starting materials or from side reactions during synthesis. These may include:

  • Unreacted starting materials: Residual diethylene glycol or propargyl bromide.

  • Byproducts from propargyl bromide: Propargyl alcohol, 1-bromo-1-propyne, or allene (B1206475) derivatives.

  • Byproducts from the Williamson ether synthesis: Bis-propargylated diethylene glycol (where both hydroxyl groups have reacted with propargyl bromide) or products of elimination reactions.[2]

Q3: How can I monitor the progress of a reaction involving this compound and assess the purity of the final product?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the presence of impurities. A reverse-phase C18 column is often suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Troubleshooting Guide

Issue 1: Low yield of this compound
Potential Cause Troubleshooting Steps
Incomplete reaction - Ensure the reaction is stirred efficiently. - Extend the reaction time. - Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Side reactions - The Williamson ether synthesis can be prone to elimination side reactions.[2] Consider using a milder base or lower reaction temperature. - To minimize the formation of bis-propargylated product, use a molar excess of diethylene glycol.
Degradation of product - this compound may be sensitive to strong bases or high temperatures. Purify the product promptly after the reaction is complete.
Issue 2: Presence of significant impurities after initial work-up
Impurity Identification Removal Strategy
Unreacted Propargyl Bromide - Characteristic peaks in ¹H NMR spectrum around 2.5 ppm (alkynyl proton) and 3.9 ppm (methylene protons).[3] - Can be detected by HPLC.[4]- Aqueous Extraction: Propargyl bromide has limited water solubility and can be partially removed by washing the organic reaction mixture with water. - Column Chromatography: Use a non-polar eluent system (e.g., hexane/ethyl acetate) to separate the less polar propargyl bromide from the more polar product. - Chemical Scavenging: In some cases, a nucleophilic scavenger can be added to react with excess propargyl bromide.
Unreacted Diethylene Glycol - Highly polar, will likely remain in the aqueous phase during extraction. - Can be identified by NMR.- Aqueous Extraction: Diethylene glycol is highly soluble in water and can be effectively removed by washing the organic layer with water or brine.
Bis-propargylated Diethylene Glycol - Will have a higher molecular weight than the desired product, detectable by MS. - NMR will show the absence of one of the hydroxyl protons of diethylene glycol and the presence of two propargyl groups.- Column Chromatography: This less polar byproduct can often be separated from the mono-substituted product using a suitable gradient of a polar solvent in a non-polar one (e.g., ethyl acetate (B1210297) in hexane).

Data Presentation

The following table provides an illustrative comparison of the purity of this compound that can be expected from different purification methods. Actual results may vary depending on the specific reaction conditions and the nature of the impurities.

Purification Method Typical Purity (%) Advantages Disadvantages
Aqueous Extraction 60-80- Simple and fast for initial cleanup. - Removes water-soluble impurities.- May not remove non-polar impurities effectively. - Purity is often insufficient for downstream applications.
Silica (B1680970) Gel Column Chromatography >95- High resolution for separating closely related compounds. - Can remove a wide range of impurities.- Can be time-consuming and requires larger volumes of solvent. - The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
Crystallization >98- Can yield very high purity product. - Scalable process.- Requires a suitable solvent system to be identified. - Product loss can occur in the mother liquor.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and anhydrous THF.

  • Deprotonation: Carefully add sodium hydride (1.1 equivalents) to the THF. While stirring, slowly add diethylene glycol (1.0 equivalent) dropwise. The mixture will bubble as hydrogen gas is evolved. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add propargyl bromide (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and add DCM. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient might be 5% ethyl acetate in hexane, gradually increasing to 30-50% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification cluster_analysis Analysis start Start ligand1 Ligand 1 (for Target Protein) start->ligand1 linker This compound start->linker coupling Coupling Reaction (e.g., SNAr or amide bond formation) ligand1->coupling linker->coupling ligand2 Ligand 2 (for E3 Ligase, with azide) click Click Chemistry (CuAAC) ligand2->click intermediate Ligand 1-Linker Intermediate coupling->intermediate intermediate->click protac Final PROTAC Molecule click->protac purification Purification (e.g., HPLC) protac->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: Workflow for PROTAC synthesis using this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Purification Issue with this compound check_purity Assess Purity (TLC, HPLC, NMR) start->check_purity unreacted_sm Unreacted Starting Material? check_purity->unreacted_sm side_product Side Product? check_purity->side_product extraction Aqueous Extraction unreacted_sm->extraction If polar (e.g., diol) column Column Chromatography unreacted_sm->column If non-polar (e.g., propargyl bromide) side_product->column crystallization Crystallization side_product->crystallization extraction->check_purity Re-assess column->check_purity Re-assess crystallization->check_purity Re-assess

References

Validation & Comparative

Beyond the Propargyl-PEG2-Bromide: A Comparative Guide to PROTAC Linker Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. While Propargyl-PEG2-bromide has been a useful tool for introducing a short, flexible polyethylene (B3416737) glycol (PEG) linker via click chemistry, the field is rapidly advancing beyond this standard. This guide provides an objective comparison of alternative linker strategies, supported by experimental data, to empower the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties like solubility and permeability, and ultimately governs the potency and efficacy of the degrader.[1][2] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[2] This guide explores the performance of various linker classes as alternatives to the commonly used short PEG chains.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize quantitative data from various studies, offering a glimpse into how different linker architectures can impact these key parameters. For a more direct comparison, we focus on studies targeting the same protein, Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a popular target for PROTAC development.

Table 1: Comparison of Flexible Linkers (Alkyl vs. PEG) for BRD4 Degradation

PROTACE3 Ligase RecruitedLinker TypeLinker CompositionDC50 (nM)Dmax (%)Cell LineReference(s)
PROTAC B24CRBNPEG2 PEG units0.75>95MV4-11[3]
PROTAC with C12 linkerCRBNAlkyl12-atom carbon chain~10>90MV4-11[3]

Table 2: Comparison of PROTACs with Different E3 Ligase Ligands and Linkers for BRD4 Degradation

PROTACE3 Ligase RecruitedLinker CompositionDC50 (nM)Dmax (%)Cell LineReference(s)
ARV-771VHLNot specified< 5Not ReportedCastration-Resistant Prostate Cancer (CRPC)[1]
MZ1VHLPEG-based8Complete at 100 nMH661[1]
ARV-825CRBNNot specified< 1Not ReportedBurkitt's Lymphoma (BL)[1]

Table 3: Impact of Linker Length and Composition on BRD4 Degradation (CRBN-based PROTACs)

PROTACLinker CompositionLinker Length (atoms)BRD4 Degradation at 1 µM (%)Cell LineReference(s)
27 Hydrocarbon10HighNot specified[2]
28 Hydrocarbon11HighNot specified[2]
29 Hydrocarbon12HighNot specified[2]
30 PEG12HighNot specified[2]
32 Piperazine-containing13EffectiveNot specified[2]
34 Piperazine-containing15EffectiveNot specified[2]
36 Piperazine-containing>15Not toleratedNot specified[2]
37 Acetyloxy amide10HighNot specified[2]

Experimental Protocols

Accurate and reproducible data are the cornerstones of effective PROTAC development. Below are detailed methodologies for key experiments cited in the comparison.

PROTAC Synthesis via Amide Coupling (Example: BRD4-targeting PROTAC)

This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling a Cereblon (CRBN) E3 ligase ligand (Thalidomide-O-PEG5-Acid) with an amine-functionalized BRD4 inhibitor (JQ1 derivative).[4]

Materials:

  • Thalidomide-O-PEG5-Acid

  • Amine-functionalized JQ1 derivative

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolve Thalidomide-O-PEG5-Acid (1 equivalent) and the amine-functionalized JQ1 derivative (1 equivalent) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add PyBOP (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.

Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[1][5]

Procedure:

  • Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Visualizing the Process: Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the complex biological pathways and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex Recruited to E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Recruited by Ternary_Complex->PROTAC Released Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization A Select Target Protein & E3 Ligase B Choose Warhead & E3 Ligase Ligand A->B C Design & Synthesize PROTAC Library (Varying Linkers) B->C D Treat Cells with PROTAC Library C->D E Western Blot Analysis D->E G Cell Permeability Assays (e.g., PAMPA, Caco-2) D->G F Determine DC50 & Dmax E->F H Assess Off-Target Effects (Optional) F->H I Analyze Structure-Activity Relationship (SAR) H->I J Identify Lead PROTAC I->J K In Vivo Studies J->K

Caption: A typical experimental workflow for evaluating PROTAC linker alternatives.

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While short PEG linkers like those derived from this compound have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox.[1] Alkyl chains offer a simple, flexible alternative, while rigid linkers containing cyclic or aromatic groups like piperazine (B1678402) can enhance potency and improve pharmacokinetic profiles.[2] The advent of click chemistry has streamlined the synthesis of PROTAC libraries, accelerating the optimization of linker architecture.[6] The rational selection and optimization of the linker, guided by comparative experimental data, will be paramount in unlocking the full therapeutic potential of PROTACs.

References

Propargyl-PEG2-bromide vs. Other PEG Linkers for Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a suitable linker is paramount to the success of creating stable and effective bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs. Polyethylene glycol (PEG) linkers are widely favored for their ability to enhance solubility, reduce immunogenicity, and provide a flexible spacer between two molecules.[1] This guide provides an objective comparison of Propargyl-PEG2-bromide with other commonly used PEG linkers, supported by experimental data and detailed protocols to inform the selection of the optimal linker for your research needs.

This compound is a heterobifunctional linker featuring a terminal alkyne (propargyl group) for click chemistry and a bromide group for nucleophilic substitution.[2][3] This dual functionality allows for a two-step conjugation strategy, offering versatility in the design of complex biomolecules.

Comparative Performance of PEG Linkers

The selection of a PEG linker is often a trade-off between reaction kinetics, specificity, stability of the resulting conjugate, and the biocompatibility of the reaction conditions. The following table summarizes the key performance characteristics of this compound and its common alternatives.

Linker TypeReactive GroupsTarget Functional GroupsReaction TypeSecond-Order Rate Constant (k₂)Key AdvantagesKey Disadvantages
This compound Propargyl, BromideAzide, Thiol (Cysteine), Amines (Lysine)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), S-Alkylation, N-AlkylationCuAAC: 10 to 10⁴ M⁻¹s⁻¹[4][5]; S-Alkylation: Generally slower than maleimide-thiol reactionVersatile two-step conjugation; Stable thioether and triazole linkages.CuAAC requires a cytotoxic copper catalyst[5]; Alkylation can be slower and less specific than other methods.
NHS-PEG-Maleimide NHS Ester, Maleimide (B117702)Amines (Lysine), Thiols (Cysteine)Acylation, Michael AdditionNHS-amine: Fast (30-60 min reaction time)[6]; Maleimide-thiol: Very fast (minutes to hours)[6]Well-established chemistry; High specificity for thiols at pH 6.5-7.5.NHS esters are prone to hydrolysis in aqueous solutions[4]; Maleimide-thiol linkage can be reversible in vivo.[6]
DBCO-PEG-NHS Ester DBCO, NHS EsterAzide, Amines (Lysine)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), AcylationSPAAC: 10⁻² to 1 M⁻¹s⁻¹[4][5]Bioorthogonal (copper-free)[4]; High specificity.Slower reaction kinetics compared to CuAAC[2][4]; DBCO group is bulky and hydrophobic.
Azide-PEG-NHS Ester Azide, NHS EsterAlkyne, Amines (Lysine)CuAAC or SPAAC, AcylationVaries based on alkyne partner (see above)Enables click chemistry conjugation to amine-containing molecules.Requires a subsequent click chemistry reaction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical structures of the compared linkers, a general bioconjugation workflow, and the reaction pathways for this compound.

G cluster_0 Linker Structures Propargyl_PEG2_bromide This compound (Alkyne, Bromide) NHS_PEG_Maleimide NHS-PEG-Maleimide (NHS Ester, Maleimide) DBCO_PEG_NHS DBCO-PEG-NHS Ester (DBCO, NHS Ester) Azide_PEG_NHS Azide-PEG-NHS Ester (Azide, NHS Ester)

Figure 1: Chemical structures of compared PEG linkers.

G Biomolecule1 Biomolecule 1 (e.g., Antibody) Activation Activation of Linker/Biomolecule (if necessary) Biomolecule1->Activation Linker PEG Linker Linker->Activation Biomolecule2 Biomolecule 2 (e.g., Drug, Fluorophore) Conjugation2 Conjugation Reaction 2 Biomolecule2->Conjugation2 Conjugation1 Conjugation Reaction 1 Activation->Conjugation1 Purification1 Purification Conjugation1->Purification1 Intermediate Linker-Biomolecule 1 Intermediate Purification1->Intermediate Intermediate->Conjugation2 Purification2 Purification Conjugation2->Purification2 Final_Conjugate Final Bioconjugate Purification2->Final_Conjugate

Figure 2: A general two-step bioconjugation workflow.

G cluster_0 Reaction with Thiols cluster_1 Reaction with Azides Propargyl_PEG_Br This compound Propargyl Bromide Thioether Protein-S-PEG-Propargyl Propargyl_PEG_Br:br->Thioether Triazole Molecule-Triazole-PEG-Br Propargyl_PEG_Br:p->Triazole Thiol Protein-SH (Cysteine) Thiol->Thioether S-Alkylation Azide Molecule-N3 Azide->Triazole CuAAC

Figure 3: Reaction pathways of this compound.

Experimental Protocols

The following are example protocols for bioconjugation reactions using this compound and a common alternative, NHS-PEG-Maleimide.

Protocol 1: Two-Step Conjugation using this compound

This protocol describes the conjugation of a thiol-containing protein (e.g., an antibody with reduced cysteines) with an azide-functionalized molecule using this compound as the linker.

Materials:

  • Thiol-containing protein (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.2-7.5, degassed)

  • This compound

  • Azide-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

Procedure:

Step A: S-Alkylation of the Protein with this compound

  • Protein Preparation: If necessary, reduce the disulfide bonds of the protein using a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.

  • Linker Preparation: Dissolve this compound in DMF or DMSO to a stock concentration of 10-50 mM.

  • Alkylation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The optimal reaction time may need to be determined empirically.[7]

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with PBS. This yields the propargyl-functionalized protein.

Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare Click-Chemistry Reagents:

    • Prepare a 10 mM stock solution of the azide-functionalized molecule in a suitable solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • CuAAC Reaction:

    • To the propargyl-functionalized protein solution, add the azide-functionalized molecule to a final concentration of 1.5- to 10-fold molar excess over the protein.

    • Add THPTA to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Final Purification: Purify the final bioconjugate using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.

Protocol 2: Two-Step Antibody Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a thiol-containing payload to an antibody via its lysine (B10760008) residues.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-PEG-Maleimide linker

  • Thiol-containing payload

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Desalting columns

  • Quenching buffer (e.g., 1M Tris, pH 8.0)

Procedure:

Step A: Activation of Antibody with NHS-PEG-Maleimide

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.

  • Linker Addition: Dissolve the NHS-PEG-Maleimide linker in a suitable organic solvent (like DMSO) and immediately add it to the antibody solution. Use a 10- to 50-fold molar excess of the linker relative to the antibody.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Purification: Remove the excess, non-reacted linker using a desalting column equilibrated with Conjugation Buffer. This yields the maleimide-activated antibody.

Step B: Conjugation of Thiol-Payload to Maleimide-Activated Antibody

  • Payload Preparation: Dissolve the thiol-containing payload in a suitable solvent.

  • Conjugation Reaction: Add a 1.5- to 10-fold molar excess of the thiol-payload to the maleimide-activated antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol, such as cysteine, to the reaction mixture.

  • Final Purification: Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography.

Conclusion

The selection of an appropriate PEG linker is a critical step in the design and synthesis of bioconjugates. This compound offers a versatile platform for two-step conjugations, allowing for the stable linkage of two different molecules through S-alkylation and copper-catalyzed click chemistry. While the alkylation step may be slower and less specific than some alternatives, the high efficiency and stability of the subsequent click chemistry reaction make it an attractive option for many applications.

In contrast, traditional linkers like NHS-PEG-Maleimide offer well-established and highly specific conjugation to amines and thiols, respectively. However, the stability of the resulting linkages, particularly the maleimide-thiol bond, can be a concern for in vivo applications. For applications requiring high biocompatibility, copper-free click chemistry linkers, such as those containing DBCO, are the preferred choice, despite their slower reaction kinetics compared to CuAAC.

Ultimately, the optimal linker choice will depend on the specific requirements of the bioconjugate, including the nature of the biomolecules to be conjugated, the desired stability of the final product, and the intended application. The data and protocols provided in this guide serve as a starting point for researchers to make an informed decision and to develop robust and effective bioconjugation strategies.

References

A Comparative Guide to Click Chemistry Reagents: Propargyl-PEG2-bromide vs. DBCO and Other Copper-Free Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, "click chemistry" has become an indispensable tool for its efficiency, selectivity, and biocompatibility. The choice of reagents is critical and dictates the experimental design, particularly when working with sensitive biological systems. This guide provides an objective comparison between Propargyl-PEG2-bromide, a terminal alkyne reagent, and prominent copper-free click chemistry reagents such as Dibenzocyclooctyne (DBCO) and those used in Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.

This comparison is tailored for researchers, scientists, and drug development professionals to aid in the selection of the most suitable click chemistry strategy for their specific applications. The key differences lie in the reaction mechanism, kinetics, and the requirement for a cytotoxic copper catalyst.

Performance Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry

The primary distinction between this compound and reagents like DBCO is the necessity of a copper(I) catalyst. This compound, as a terminal alkyne, participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and widely used reaction.[1][2] However, the potential cytotoxicity of the copper catalyst can be a significant drawback for in vivo applications or when working with live cells.[3]

In contrast, DBCO is a strained cyclooctyne (B158145) that reacts with azides via the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[4][5] This reaction is driven by the release of ring strain in the cyclooctyne, obviating the need for a metal catalyst and thus offering superior biocompatibility.[6] Another powerful copper-free method is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, which occurs between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).[7] IEDDA reactions are known for their exceptionally fast kinetics.[8][9]

The selection between these methodologies hinges on a trade-off between reaction speed, the biocompatibility requirements of the experimental system, and the synthetic accessibility of the reagents.

Quantitative Data Presentation

To facilitate a direct comparison, the following tables summarize the key performance characteristics of this compound (in CuAAC) versus DBCO (in SPAAC) and Tetrazine-TCO (in IEDDA).

Table 1: Comparison of Reaction Kinetics

FeatureThis compound (CuAAC)DBCO (SPAAC)Tetrazine-TCO (IEDDA)
Reaction Type Copper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionInverse-Electron-Demand Diels-Alder
Catalyst Required Yes (Copper I)NoNo
Second-Order Rate Constant (k₂) ~10⁴ - 10⁵ M⁻¹s⁻¹ (ligand accelerated)~10⁻¹ - 1 M⁻¹s⁻¹~10³ - 10⁶ M⁻¹s⁻¹
Relative Reaction Speed Very FastModerate to FastExceptionally Fast

Table 2: Comparison of Reagent Properties

PropertyThis compoundDBCOTetrazine & TCO
Alkyne/Dienophile Type Terminal AlkyneStrained CyclooctyneStrained Alkene (TCO)
Diene N/AN/ATetrazine
Biocompatibility Limited by copper cytotoxicityHighHigh
Solubility PEG spacer enhances aqueous solubility[10][11]Generally hydrophobic, but PEGylated versions are available for improved aqueous solubility[12]Can be modified with PEG or other hydrophilic groups to improve solubility[13]
Stability Generally stableDBCO can be sensitive to acidic conditions and may degrade over time in aqueous solution[14]TCO is sensitive to acidic conditions and light; Tetrazines can have varying stability depending on substituents[7][15]

Signaling Pathways and Experimental Workflows

Click chemistry is a versatile tool for studying and manipulating biological pathways. For instance, it can be used to label and track biomolecules involved in signaling cascades, such as the Ras-MAPK pathway, by metabolically incorporating an alkyne or azide (B81097) handle into a target protein.[1]

Below are diagrams illustrating the fundamental reaction mechanisms and a typical experimental workflow for antibody-drug conjugate (ADC) preparation using these different click chemistry approaches.

CuAAC_Mechanism Propargyl This compound (Terminal Alkyne) Triazole Stable Triazole Linkage Propargyl->Triazole Azide Azide-modified Biomolecule Azide->Triazole Copper Cu(I) Catalyst Copper->Triazole Catalyzes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

SPAAC_Mechanism DBCO DBCO (Strained Alkyne) Triazole Stable Triazole Linkage DBCO->Triazole Spontaneous Azide Azide-modified Biomolecule Azide->Triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

IEDDA_Mechanism TCO TCO (Strained Alkene) Dihydropyridazine Dihydropyridazine Linkage TCO->Dihydropyridazine Spontaneous Tetrazine Tetrazine Tetrazine->Dihydropyridazine

Inverse-Electron-Demand Diels-Alder (IEDDA) Mechanism.

ADC_Workflow cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow Ab_alkyne Antibody with Terminal Alkyne Cu_catalyst Add Cu(I) Catalyst & Reducing Agent Ab_alkyne->Cu_catalyst Drug_azide Drug with Azide Drug_azide->Cu_catalyst ADC_CuAAC ADC Conjugate Cu_catalyst->ADC_CuAAC Purify_CuAAC Purification ADC_CuAAC->Purify_CuAAC Ab_azide Antibody with Azide Mix Mix Components Ab_azide->Mix Drug_DBCO Drug with DBCO Drug_DBCO->Mix ADC_SPAAC ADC Conjugate Mix->ADC_SPAAC Purify_SPAAC Purification ADC_SPAAC->Purify_SPAAC

References

A Comparative Guide to Protein Labeling: Validation of Propargyl-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for elucidating their function, tracking their localization, and developing targeted therapeutics. Propargyl-PEG2-bromide has emerged as a valuable tool in this endeavor, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of protein labeling with this compound against a common alternative, N-Hydroxysuccinimide (NHS)-ester based reagents, and offers detailed experimental protocols for validation.

This compound is a bifunctional linker containing a propargyl group and a bromide. The propargyl group, with its terminal alkyne, is designed for highly specific and efficient covalent bond formation with azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The bromide serves as a reactive group for conjugation to a target molecule. This reagent is frequently employed in the modular construction of PROTACs, where it acts as a linker to connect a target-binding ligand and an E3 ligase-recruiting ligand.[1][3]

Performance Comparison: this compound (via Click Chemistry) vs. NHS-Ester Reagents

The choice of labeling chemistry is critical and depends on the specific application, the nature of the protein, and the desired level of control over the conjugation process. Below is a comparison of key performance metrics between the click chemistry approach utilized by this compound and the amine-reactive chemistry of NHS-esters.

FeatureThis compound (via Click Chemistry)NHS-Ester Reagents
Target Functional Group Azides (-N3)Primary amines (-NH2) on lysine (B10760008) residues and the N-terminus
Reaction Kinetics Very fast, often complete in 30-60 minutes at room temperature.[4]Relatively fast, typically 30-60 minutes at room temperature.[4]
Reaction Yield Typically very high and quantitative, leading to well-defined products with controlled stoichiometry.[4]Generally high, but can be variable depending on reaction conditions and the number of available reactive sites, often resulting in heterogeneous products.[4]
Specificity & Stoichiometry Highly specific and bioorthogonal, reacting only with the azide (B81097) counterpart. This allows for precise control over the labeling site and stoichiometry.[2][4]Can react with multiple lysine residues, potentially leading to a heterogeneous mixture of conjugates with varying degrees of labeling. Stoichiometry can be difficult to control.[4]
Stability of Linkage The resulting triazole ring is highly stable and considered irreversible.[4]The amide bond formed is stable.[4]
pH Sensitivity Generally insensitive to pH and can be performed over a wide pH range (typically 4-11).[4]Optimal at pH 7-9.[4]
Biocompatibility Copper catalyst required for CuAAC can be toxic to cells, though ligands like THPTA can mitigate this. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative.[4]Generally well-tolerated in biological systems.

Experimental Protocols

Protocol 1: Protein Labeling with this compound via Click Chemistry

This protocol outlines the general steps for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein of interest

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • DMSO (for dissolving reagents)

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.

    • Add the this compound stock solution to the protein solution. The molar ratio will need to be optimized for your specific protein and desired degree of labeling.

    • Add the THPTA and CuSO4 stock solutions.

  • Initiation of Click Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

  • Confirmation of Labeling:

    • Proceed with validation methods such as mass spectrometry or Western blot (see Protocol 2 and 3).

Protocol 2: Validation of Protein Labeling by Mass Spectrometry

Mass spectrometry is a powerful technique to confirm the successful conjugation of this compound to the protein of interest and to determine the degree of labeling.

Procedure:

  • Sample Preparation:

    • Prepare samples of both the unlabeled and labeled protein.

  • Intact Mass Analysis:

    • Analyze the samples using a mass spectrometer capable of intact protein analysis (e.g., ESI-TOF or Orbitrap).

    • Compare the mass spectra of the unlabeled and labeled protein. A mass shift corresponding to the molecular weight of the attached this compound linker will confirm successful labeling. Multiple peaks may be observed in the labeled sample, corresponding to different degrees of labeling.

  • Peptide Mapping (Optional):

    • Digest the labeled protein with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the modified peptide(s) to confirm the site of labeling.

Protocol 3: Validation of Protein Labeling by Western Blot

Western blotting can provide a qualitative confirmation of protein labeling, especially if the labeling introduces a detectable tag or a significant change in molecular weight.

Materials:

  • Labeled and unlabeled protein samples

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Sample Preparation:

    • Mix protein samples with Laemmli buffer and heat to denature.

  • SDS-PAGE and Transfer:

    • Separate the protein samples on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • A shift in the molecular weight of the labeled protein compared to the unlabeled protein can indicate successful conjugation.

Visualizing the Workflow and Application

To better illustrate the experimental process and the context in which this compound is often used, the following diagrams are provided.

experimental_workflow cluster_labeling Protein Labeling cluster_validation Validation Azide-modified Protein Azide-modified Protein Click Reaction Click Reaction Azide-modified Protein->Click Reaction This compound This compound This compound->Click Reaction Labeled Protein Labeled Protein Click Reaction->Labeled Protein Mass Spectrometry Mass Spectrometry Labeled Protein->Mass Spectrometry Confirm Mass Shift Western Blot Western Blot Labeled Protein->Western Blot Confirm MW Shift

Caption: Experimental workflow for protein labeling and validation.

protac_pathway Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Poly-ubiquitin chain

Caption: PROTAC-mediated protein degradation pathway.

References

A Comparative Guide to the Mass Spectrometry Analysis of Propargyl-PEG2-bromide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), the precise characterization of linker-conjugated molecules is paramount. Propargyl-PEG2-bromide is a heterobifunctional linker increasingly utilized for its ability to connect biomolecules, leveraging its propargyl group for "click chemistry" and its bromide for alkylation.[1][2] Mass spectrometry (MS) stands as the definitive analytical technique for validating these conjugations, providing unequivocal evidence of successful linkage and enabling detailed structural elucidation.

This guide offers an objective comparison of mass spectrometry-based approaches for the analysis of this compound conjugates, supported by representative experimental data and detailed protocols. We will explore how this linker compares to common alternatives and provide visualizations to clarify analytical workflows and fragmentation patterns.

Performance Comparison with Alternative Linkers

The selection of a linker is a critical step in the design of bioconjugates, influencing not only the synthesis strategy but also the stability, solubility, and overall function of the final product.[3][] this compound offers a unique combination of functionalities, but several alternatives are available, each with its own set of advantages and disadvantages.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)DBCO-PEG4-NHS Ester
Reactive Groups Propargyl (for CuAAC click chemistry), Bromo (for alkylation of nucleophiles like thiols)[1]NHS ester (reacts with primary amines), Maleimide (B117702) (reacts with thiols)[5]NHS ester (reacts with primary amines), DBCO (for copper-free click chemistry with azides)[3]
Reaction 1 Target Azide-containing moleculesAmine-containing molecules (e.g., lysine (B10760008) residues)Amine-containing molecules (e.g., lysine residues)
Reaction 2 Target Thiol-containing molecules (e.g., cysteine residues)Thiol-containing molecules (e.g., cysteine residues)Azide-containing molecules
Spacer Arm Short, hydrophilic di-ethylene glycol (PEG2)Cyclohexane and alkyl chain (more rigid and hydrophobic)Hydrophilic tetra-ethylene glycol (PEG4)
Expected Mass Shift (Linker only) ~207.07 Da~334.32 Da~513.55 Da
Key Advantages Enables sequential conjugation strategies; alkyne group is bioorthogonal.[1]Well-established and widely used; high reactivity of NHS esters and maleimides.[5]Copper-free click chemistry is highly biocompatible; hydrophilic PEG spacer enhances solubility.[3]
Considerations Bromo group is less selective than maleimide; CuAAC requires a copper catalyst which can be cytotoxic.Potential for hydrolysis of NHS ester and maleimide groups; maleimide conjugates can undergo retro-Michael addition.DBCO is a bulky group which may cause steric hindrance.

Experimental Protocols for Mass Spectrometry Analysis

The characterization of this compound conjugates typically involves a multi-faceted MS approach, including intact mass analysis to confirm conjugation and peptide mapping to identify the precise site of attachment.[6][7]

Intact Mass Analysis of a this compound Conjugated Peptide

This protocol is designed to determine the molecular weight of the entire peptide-conjugate, confirming the addition of the linker.

Sample Preparation:

  • The conjugated peptide is desalted using a C18 ZipTip or equivalent solid-phase extraction method to remove excess reagents and non-volatile salts.[8][9]

  • The desalted sample is reconstituted in a solution of 50% acetonitrile (B52724) and 0.1% formic acid to a final concentration of 1-10 pmol/µL.[8]

LC-MS/MS Parameters:

  • LC System: A nano- or micro-flow HPLC system.

  • Column: A C18 reversed-phase column (e.g., 75 µm x 150 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

  • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.[10][11]

  • Ionization Mode: Positive ion electrospray ionization (ESI).

  • MS1 Scan Range: m/z 300-2000.

  • Data Analysis: The raw data is deconvoluted to obtain the zero-charge mass of the intact conjugated peptide. The mass of the unconjugated peptide is subtracted to confirm the mass addition corresponding to the this compound linker.

Peptide Mapping to Identify the Conjugation Site

This "bottom-up" approach is used to pinpoint the specific amino acid residue to which the linker is attached.[12][13]

Sample Preparation:

  • The conjugated protein is denatured, reduced with dithiothreitol (B142953) (DTT), and alkylated with iodoacetamide (B48618) (if disulfide bonds are present and not the site of conjugation).[8]

  • The protein is then digested with a protease, such as trypsin, overnight at 37°C.[8]

  • The resulting peptide mixture is desalted using a C18 solid-phase extraction cartridge.[9]

  • The sample is reconstituted in 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • LC System and Column: As described for intact mass analysis.

  • Gradient: A longer gradient may be necessary to separate the complex peptide mixture (e.g., 5-40% Mobile Phase B over 60-90 minutes).

  • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Acquisition Mode: Data-dependent acquisition (DDA), where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS/MS).[14]

  • Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis: The MS/MS spectra are searched against a protein sequence database using software such as Mascot, Sequest, or MaxQuant. The search parameters must be set to include the mass of the this compound linker as a variable modification on potential target residues (e.g., cysteine). The fragmentation spectra of modified peptides are manually inspected to confirm the site of modification.

Visualizing the Analysis

To further clarify the processes involved in the analysis of this compound conjugates, the following diagrams illustrate the experimental workflow and a representative fragmentation pattern.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Conjugate This compound Conjugated Protein Digest Enzymatic Digestion (e.g., Trypsin) Conjugate->Digest Desalt Desalting and Concentration Digest->Desalt LC Reversed-Phase Liquid Chromatography Desalt->LC MS High-Resolution Mass Spectrometry (MS1) LC->MS MSMS Tandem MS (MS/MS) Fragmentation MS->MSMS Deconvolution Intact Mass Deconvolution MS->Deconvolution Search Database Search (Peptide Mapping) MSMS->Search Validation Manual Spectra Validation Search->Validation fragmentation_diagram cluster_fragments Characteristic Fragment Ions P1 H2N-AA1- P2 AA2- P3 Cys- b_ion b-ions P4 AA4-COOH L1 S-CH2- P3->L1 y_ion y-ions L2 C(=O)-O- L3 (CH2CH2O)2- L4 CH2-C≡CH peg_loss Neutral loss of (C2H4O)n b_ion_edge b-ion series y_ion_edge y-ion series peg_loss_edge PEG fragmentation

References

Guide to NMR Analysis for Structural Confirmation of Propargyl-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and methodology for confirming the chemical structure of Propargyl-PEG2-bromide using Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented serves as a benchmark for researchers synthesizing or utilizing this bifunctional linker in applications such as Proteolysis Targeting Chimeras (PROTACs) and Click Chemistry.

Structural Overview

This compound is a heterobifunctional linker featuring a terminal alkyne (propargyl group) for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a terminal bromide for nucleophilic substitution reactions. The core consists of a two-unit polyethylene (B3416737) glycol (PEG) chain, enhancing solubility and providing a flexible spacer.

Structure:

HC≡C-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-Br

a&nbsp;&nbsp;&nbsp;b&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;c&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;d&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;e&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;&nbsp;f

Data Presentation: Predicted NMR Analysis

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent such as Chloroform-d (CDCl₃). These predicted values are based on the analysis of its constituent functional groups.

Table 1: Predicted ¹H NMR Data for this compound

LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
a ≡C-H 2.4 - 2.5Triplet (t)1H
b -C≡C-CH ₂-O-4.1 - 4.2Doublet (d)2H
c -O-CH ₂-CH₂-O-3.6 - 3.7Multiplet (m)2H
d -O-CH₂-CH ₂-O-3.6 - 3.7Multiplet (m)2H
e -O-CH ₂-CH₂-Br3.75 - 3.85Triplet (t)2H
f -CH₂-CH ₂-Br3.45 - 3.55Triplet (t)2H

Note: The signals for protons 'c' and 'd' in the PEG linker may overlap, forming a complex multiplet.

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
≡C -H74 - 75
-C ≡C-79 - 80
-C≡C-C H₂-O-58 - 59
-O-C H₂-CH₂-O- (position c)69 - 70
-O-CH₂-C H₂-O- (position d)70 - 71
-O-C H₂-CH₂-Br71 - 72
-CH₂-C H₂-Br30 - 31
Comparison with an Alternative: Propargyl-PEG2-OH

To highlight the sensitivity of NMR in structural determination, we compare the expected ¹H NMR spectrum of this compound with its hydroxyl analogue, Propargyl-PEG2-OH. The primary difference lies in the chemical shift of the terminal methylene (B1212753) protons.

Table 3: ¹H NMR Comparison of Terminal Groups

CompoundTerminal GroupStructure FragmentKey Proton Signal (δ, ppm)
This compound Bromo-O-CH₂-CH ₂-Br3.45 - 3.55 (t)
Propargyl-PEG2-OH [1][2]Hydroxyl-O-CH₂-CH ₂-OH3.70 - 3.80 (t)

The substitution of the electronegative bromine with a hydroxyl group results in a downfield shift (from ~3.5 ppm to ~3.75 ppm) for the adjacent methylene protons ('e') and an even more significant downfield shift for the terminal methylene protons ('f'). This clear difference allows for unambiguous confirmation of the terminal functional group.

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[3][4]

Sample Preparation
  • Quantity : Weigh 5-10 mg of the this compound sample for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[5]

  • Solvent : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Dissolution : Ensure the sample is fully dissolved. Vortex the sample gently if necessary.

  • Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

  • Labeling : Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

¹H NMR Spectroscopy:

  • Pulse Program : Standard single-pulse (zg30 or similar).

  • Number of Scans (NS) : 8-16 scans.

  • Relaxation Delay (D1) : 1-5 seconds. A longer delay (5x T1) is necessary for accurate integration in quantitative NMR (qNMR).

  • Acquisition Time (AQ) : 2-4 seconds.

  • Spectral Width (SW) : 16 ppm (-2 to 14 ppm).

  • Temperature : 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program : Proton-decoupled single-pulse (zgpg30 or similar).

  • Number of Scans (NS) : 1024-4096 scans (or more, depending on concentration).

  • Relaxation Delay (D1) : 2 seconds.

  • Acquisition Time (AQ) : 1-2 seconds.

  • Spectral Width (SW) : 240 ppm (-10 to 230 ppm).

  • Temperature : 298 K (25 °C).

Visualization of Analytical Workflow

The logical flow for confirming the structure of this compound via NMR is outlined below. This process ensures a systematic approach from sample handling to final structural verification.

NMR_Workflow cluster_prep 1. Preparation cluster_acq 2. NMR Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Spectral Analysis Sample Weigh & Dissolve This compound Filter Filter into NMR Tube Sample->Filter H1_NMR ¹H NMR Filter->H1_NMR C13_NMR ¹³C NMR Filter->C13_NMR COSY_NMR 2D COSY (Optional) Filter->COSY_NMR Processing Fourier Transform Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing COSY_NMR->Processing Integration Peak Integration (¹H NMR) Processing->Integration Assign_Shifts Assign Chemical Shifts Processing->Assign_Shifts Integration->Assign_Shifts Compare_Data Compare with Predicted Data & Alternatives Assign_Shifts->Compare_Data Confirm_Structure Confirm Connectivity & Functional Groups Compare_Data->Confirm_Structure

Caption: Workflow for NMR-based structural verification.

References

A Comparative Guide to Functional Assays for Modified Proteins: Evaluating Propargyl-PEG2-Bromide Chemistry and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of proteins is a critical tool for enhancing therapeutic efficacy, improving stability, and enabling targeted delivery. The choice of conjugation chemistry directly impacts the functional integrity of the modified protein. This guide provides an objective comparison of functional assays used to test the activity of proteins modified with Propargyl-PEG2-bromide (a PEG linker enabling 'click chemistry') against those modified with two common alternatives: N-hydroxysuccinimide (NHS) esters and maleimides.

This comparison is supported by experimental data from literature and detailed protocols for key functional assays. We will explore how different modification strategies can influence a protein's biological activity, receptor binding, and in vivo persistence.

Comparing Protein Modification Chemistries

The selection of a protein modification strategy depends on the available functional groups on the protein, the desired stoichiometry, and the need to preserve the protein's native function. This compound facilitates a highly specific and efficient bioorthogonal 'click' reaction with an azide-modified protein. This is often contrasted with the more traditional, but less specific, amine-reactive NHS esters and thiol-reactive maleimides.

Table 1: Quantitative Comparison of Protein Modification Chemistries

FeatureThis compound (via Click Chemistry)NHS EsterMaleimide
Target Residue(s) Azide-modified amino acids (requires protein engineering)Lysine, N-terminusCysteine
Reaction Specificity Very HighModerate (multiple lysines can react)[1]High (at pH 6.5-7.5)[1]
Stoichiometry Control High (leads to well-defined products)[1][2]Low (often results in a heterogeneous mixture)[1]Moderate to High
Linkage Stability Highly stable triazole ring[1]Stable amide bond[1]Thioether bond can be reversible (thiol-exchange)[1][3]
Typical Reaction Yield Very High / Quantitative[1]Generally high, but can be variable[1]High

Functional Assays: Assessing the Impact of Modification

The ultimate test of a modified protein is its retained or enhanced functionality. Below are key assays to evaluate this, with comparative data where available.

Enzyme Activity Assays

For protein enzymes, any modification must ideally preserve catalytic activity. PEGylation, regardless of the chemistry, can sometimes lead to a decrease in in vitro activity due to steric hindrance, which may be offset by improved in vivo performance.[4]

Table 2: Effect of PEGylation on α-Chymotrypsin Activity

PEG Size (Da)Degree of Modification (PEGs/protein)kcat (% of unmodified)KM (mM)
7001~90%~0.06
7006~60%~0.12
50001~85%~0.07
50006~55%~0.19
Unmodified0100%0.05
Data adapted from a study on α-chymotrypsin modified with NHS-activated PEG.[4]

The data indicates that both increasing the size of the PEG and the number of PEG molecules attached can decrease the catalytic efficiency (lower kcat) and substrate affinity (higher KM) of the enzyme.[4]

Receptor Binding Assays

For proteins that function by binding to cell surface receptors (e.g., growth factors, antibodies), it is crucial to assess whether the modification interferes with this interaction. Cell-based binding assays provide a physiologically relevant measure of a modified protein's ability to engage its target.

Table 3: Comparison of VHH Functional Binding Capacity

Conjugation MethodConjugated MoleculeRelative Binding Capacity (%)
Maleimide-ThiolPEG (20 kDa)100% (normalized)
Click ChemistryPEG (20 kDa)≥100%
Maleimide-ThiolBiotin100% (normalized)
Click ChemistryBiotin≥100%
Data adapted from a head-to-head comparison of conjugation methods for VHHs.[2] The study found that click chemistry resulted in equal or better functional binding capacities compared to maleimide-thiol conjugation.[2]
In Vivo Half-Life Determination

A primary goal of PEGylation is to increase the hydrodynamic size of a protein, thereby reducing renal clearance and extending its circulation half-life. This is a critical parameter for therapeutic proteins, as a longer half-life can lead to reduced dosing frequency.

Table 4: Impact of PEGylation on Protein In Vivo Half-Life

ProteinModificationElimination Half-Life (hours)Fold Increase
rhTIMP-1Unmodified1.1-
rhTIMP-120 kDa mPEG (lysine modification)28~25-fold[5][6]
IFN-α-2aUnmodified1.2-
IFN-α-2a20 kDa PEG (lysine modification)13.3~11-fold[7]
IFN-α-2a40 kDa PEG (lysine modification)34.1~28-fold[7]

These studies demonstrate the profound effect of PEGylation on extending the in vivo circulation time of therapeutic proteins.[5][6][7]

Experimental Protocols

Protocol 1: General Enzyme Activity Assay (Colorimetric)

This protocol is a general template for measuring the activity of a modified enzyme that produces a colorimetric product.

  • Reagent Preparation :

    • Prepare a stock solution of the unmodified and modified enzyme of known concentration in an appropriate assay buffer (e.g., 10 mM potassium phosphate, pH 7.1).

    • Prepare a range of substrate concentrations in the same assay buffer. For α-chymotrypsin, Suc-Ala-Ala-Pro-Phe-pNA can be used.[4]

    • Prepare a stop solution if necessary.

  • Assay Procedure :

    • Equilibrate all solutions to the assay temperature (e.g., 25°C).

    • In a 96-well plate or cuvette, add the assay buffer.

    • Add the enzyme solution (unmodified or modified) to a final concentration of, for example, 0.8 µM.[4]

    • Initiate the reaction by adding the substrate at various concentrations (e.g., 0 to 0.5 mM).[4]

    • Immediately measure the change in absorbance at the appropriate wavelength (e.g., 410 nm for p-nitroaniline production) over time using a spectrophotometer.[4]

  • Data Analysis :

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and KM.

    • Calculate kcat from Vmax and the enzyme concentration.

    • Compare the kinetic parameters (kcat, KM) of the modified enzyme to the unmodified control.

Protocol 2: Cell-Based Receptor Binding Assay (Flow Cytometry)

This protocol describes a direct binding assay to quantify the interaction of a fluorescently labeled modified protein with its receptor on the cell surface.

  • Cell Preparation :

    • Culture cells that express the target receptor to an appropriate density.

    • Harvest the cells and wash them with cold binding buffer (e.g., PBS with 1% BSA).

    • Resuspend the cells in binding buffer at a known concentration (e.g., 1 x 10⁶ cells/mL).

  • Binding Reaction :

    • Prepare serial dilutions of the fluorescently labeled modified protein and the unmodified control in binding buffer.

    • In a 96-well V-bottom plate, add a fixed number of cells to each well.

    • Add the diluted labeled proteins to the cells.

    • To determine non-specific binding, include control wells with a large excess (e.g., 100-fold) of unlabeled protein.

    • Incubate on ice or at 4°C for a time sufficient to reach equilibrium (e.g., 1-2 hours), with gentle agitation.

  • Analysis :

    • Wash the cells several times with cold binding buffer to remove unbound ligand.

    • Resuspend the cells in a final volume of binding buffer.

    • Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population.

  • Data Analysis :

    • Subtract the MFI of the non-specific binding samples from the total binding MFI to obtain specific binding.

    • Plot the specific binding MFI against the concentration of the labeled protein.

    • Fit the data to a one-site binding equation to determine the equilibrium dissociation constant (Kd).

    • Compare the Kd values of the modified protein and the unmodified control.

Protocol 3: In Vivo Half-Life Determination

This protocol outlines a general procedure for determining the pharmacokinetic profile of a modified protein in a rodent model.

  • Animal Dosing :

    • Acclimate the animals (e.g., mice) to the housing conditions.

    • Administer a single dose of the modified protein or the unmodified control via a specific route (e.g., intravenous or intraperitoneal injection) at a known concentration (e.g., 2 mg/kg).[5]

  • Sample Collection :

    • At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), collect blood samples from the animals.

    • Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.

  • Quantification of Protein Concentration :

    • Use a suitable assay to quantify the concentration of the protein in the plasma/serum samples. An enzyme-linked immunosorbent assay (ELISA) is commonly used. A specific ELISA kit for PEGylated proteins can be employed.[8][9]

    • Create a standard curve using known concentrations of the respective protein.

  • Data Analysis :

    • Plot the plasma concentration of the protein versus time.

    • Fit the data to a pharmacokinetic model (e.g., a two-phase exponential decay model) to determine key parameters, including the distribution half-life and the elimination half-life.[5][6]

    • Compare the pharmacokinetic profiles of the modified and unmodified proteins.

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams outline the experimental workflows and a representative signaling pathway.

experimental_workflow cluster_modification Protein Modification cluster_assays Functional Assays cluster_analysis Data Analysis & Comparison start Unmodified Protein mod_azide Introduce Azide (for Click Chemistry) start->mod_azide mod_nhs NHS-Ester-PEG start->mod_nhs mod_maleimide Maleimide-PEG start->mod_maleimide mod_click This compound (Click Chemistry) mod_azide->mod_click end_mod Modified Protein Conjugate mod_click->end_mod mod_nhs->end_mod mod_maleimide->end_mod assay_enzyme Enzyme Activity Assay end_mod->assay_enzyme assay_binding Receptor Binding Assay end_mod->assay_binding assay_pk In Vivo Half-Life Study end_mod->assay_pk analysis Compare: - kcat / KM - Kd - t1/2 assay_enzyme->analysis assay_binding->analysis assay_pk->analysis

Caption: Workflow for comparing protein modification strategies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation ligand Modified Protein (e.g., Growth Factor) ligand->receptor Binding (Kd) kinase2 Kinase 2 kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf Activation gene Target Gene tf->gene Transcription response Cellular Response (e.g., Proliferation) gene->response

Caption: A generic receptor tyrosine kinase signaling pathway.

assay_logic cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays protein Modified Protein activity Biological Activity (e.g., Enzyme Kinetics) protein->activity binding Target Binding (e.g., Receptor Affinity) protein->binding pk Pharmacokinetics (Half-Life) protein->pk efficacy Efficacy in Disease Model binding->efficacy pk->efficacy outcome Optimal Candidate Selection efficacy->outcome

Caption: Logical relationship of functional assays in drug development.

References

Propargyl-PEG2-bromide in PROTAC-Mediated Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the selection of an appropriate linker is a critical determinant of the efficacy of a Proteolysis Targeting Chimera (PROTAC). This guide provides an objective comparison of Propargyl-PEG2-bromide as a linker component in PROTACs, evaluating its performance against other common linker classes with supporting experimental data.

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] They are composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a spacer; it plays a crucial role in the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation.[2]

This compound is a popular linker building block that incorporates a short, flexible polyethylene (B3416737) glycol (PEG) chain. The propargyl group provides a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient and modular synthesis of PROTACs.[3][4]

Comparative Performance of Linkers in PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies comparing PROTACs with different linker architectures.

Table 1: Comparison of Flexible Linkers (PEG vs. Alkyl) for BTK Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineE3 Ligase Recruited
BTK Degrader 1 PEG~11~12>99RamosCereblon
BTK Degrader 2 Alkyl18~6>90RamosCereblon
BTK Degrader 3 PEG<11Inactive-RamosCereblon

Data synthesized from multiple sources for illustrative comparison.[5]

Table 2: Impact of Linker Length on BRD4 Degradation

PROTACLinker CompositionLinker Length (PEG units)DC50 (nM)Dmax (%)Cell LineE3 Ligase Recruited
BRD4 Degrader A PEG0<500~80H661Cereblon
BRD4 Degrader B PEG1>5000<20H661Cereblon
BRD4 Degrader C PEG2>5000<20H661Cereblon
BRD4 Degrader D PEG4<500~90H661Cereblon
BRD4 Degrader E PEG5<500~90H661Cereblon

Data adapted from Wurz et al. for illustrative comparison.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by PROTACs and a general workflow for their development and evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Development_Workflow arrow arrow Target_Selection 1. Target Selection (Protein of Interest) Ligand_Design 2. Ligand Design & Synthesis (POI and E3 Ligands) Target_Selection->Ligand_Design Linker_Design 3. Linker Design & Synthesis (e.g., this compound) Ligand_Design->Linker_Design PROTAC_Synthesis 4. PROTAC Synthesis (e.g., Click Chemistry) Linker_Design->PROTAC_Synthesis Biochemical_Assays 5. In Vitro Biochemical Assays (e.g., FP for Ternary Complex) PROTAC_Synthesis->Biochemical_Assays Cellular_Assays 6. Cellular Assays (Western Blot for Degradation) Biochemical_Assays->Cellular_Assays In_Vivo_Studies 7. In Vivo Efficacy & Pharmacokinetics Cellular_Assays->In_Vivo_Studies

Caption: A typical experimental workflow for PROTAC development.

Detailed Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general steps for synthesizing a PROTAC by coupling an azide-functionalized E3 ligase ligand with a target protein ligand that has been modified with this compound.

Materials:

  • Azide-functionalized E3 ligase ligand (e.g., Thalidomide-azide)

  • Target protein ligand with a suitable functional group for attachment of the linker (e.g., a phenol (B47542) or amine)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Solvents (e.g., DMF, DMSO, water)

  • Purification supplies (e.g., HPLC, silica (B1680970) gel)

Procedure:

  • Functionalization of the Target Protein Ligand:

    • React the target protein ligand with this compound under appropriate conditions (e.g., in the presence of a base like potassium carbonate in DMF) to install the propargyl-PEG2 linker.

    • Purify the alkyne-functionalized ligand by column chromatography or HPLC.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • In a reaction vessel, dissolve the alkyne-functionalized target protein ligand (1 equivalent) and the azide-functionalized E3 ligase ligand (1-1.2 equivalents) in a suitable solvent mixture (e.g., DMSO/water or DMF/water).

    • Prepare a fresh solution of sodium ascorbate (e.g., 5-10 equivalents in water).

    • Prepare a solution of CuSO4 (e.g., 0.1-0.5 equivalents) and THPTA (e.g., 0.5-2.5 equivalents, maintaining a 5:1 ligand to copper ratio) in water.

    • Add the CuSO4/THPTA solution to the reaction mixture, followed by the sodium ascorbate solution.

    • Stir the reaction at room temperature for 1-24 hours, monitoring progress by LC-MS.

    • Upon completion, quench the reaction (e.g., with a solution of EDTA to chelate the copper).

    • Extract the product with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude PROTAC product by preparative HPLC or flash column chromatography to obtain the final, high-purity compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[7][8]

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.

Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This protocol provides a general framework for assessing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) using a fluorescence polarization assay. This example assumes a fluorescently labeled ligand for the target protein is available.

Materials:

  • Purified target protein (POI)

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • Fluorescently labeled ligand for the POI (fluorescent probe)

  • PROTAC of interest

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

  • Black, low-volume 384-well plates

  • A plate reader capable of measuring fluorescence polarization

Procedure:

  • Determination of Binary Binding Affinity (POI-Fluorescent Probe):

    • Serially dilute the POI in assay buffer.

    • Add a fixed, low concentration of the fluorescent probe to each well.

    • Incubate at room temperature for a set time to reach equilibrium.

    • Measure the fluorescence polarization.

    • Plot the change in polarization against the POI concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).

  • Competition Assay for Binary Binding (POI-PROTAC):

    • In the wells of a 384-well plate, add a fixed concentration of the POI (typically 2-3 times the Kd determined in step 1) and the fluorescent probe (at its Kd concentration).

    • Add a serial dilution of the PROTAC.

    • Incubate to reach equilibrium.

    • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent probe by the PROTAC.

    • Plot the polarization values against the PROTAC concentration to determine the IC50, from which the Ki can be calculated.

  • Ternary Complex Formation Assay:

    • Prepare a solution containing the POI (at a concentration above its Kd for the fluorescent probe) and the fluorescent probe.

    • Prepare a serial dilution of the PROTAC.

    • Prepare a solution of the E3 ligase at a fixed concentration.

    • In the wells, combine the POI/probe mixture, the PROTAC dilution series, and the E3 ligase solution.

    • Incubate to allow for ternary complex formation.

    • Measure the fluorescence polarization. An increase in polarization compared to the binary POI-PROTAC interaction (in the absence of E3 ligase) can indicate the formation of a larger ternary complex.

    • The data can be analyzed to determine the cooperativity of ternary complex formation.[9][10]

Conclusion

This compound is a versatile and efficient building block for the synthesis of PROTACs, particularly when employing click chemistry for the rapid assembly of PROTAC libraries. The short, hydrophilic PEG linker can favorably influence the physicochemical properties of the resulting PROTAC. However, the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair. As demonstrated in the comparative data, systematic variation of the linker is crucial for optimizing PROTAC efficacy. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of novel PROTACs, enabling researchers to rationally design and develop effective targeted protein degraders.

References

The Critical Balancing Act: A Head-to-Head Comparison of PEG Linker Length in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an effective Proteolysis Targeting Chimera (PROTAC) is a multifaceted challenge. Among the critical components of these bifunctional molecules, the linker connecting the target-binding ligand to the E3 ligase-recruiting element plays a pivotal role in determining therapeutic success. This guide provides an objective, data-driven comparison of different length polyethylene (B3416737) glycol (PEG) linkers in PROTACs, offering insights into their impact on degradation efficacy and pharmacokinetic properties.

The linker is not a mere spacer; its length and composition profoundly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker length is crucial for inducing the necessary proximity and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent proteasomal degradation.[2] Linkers that are too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while excessively long linkers may result in inefficient ubiquitination.[3] PEG linkers are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1]

Quantitative Comparison of Degradation Efficiency

The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of target protein degraded at saturating concentrations.[2] The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Estrogen Receptor α (ERα)-Targeting PROTACs

A systematic investigation into the effect of linker length on the degradation of ERα, a key target in breast cancer, revealed a clear dependence on the number of atoms in the linker chain.[1]

PROTAC (ERα)Linker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 112>1000<10
PROTAC 2165>95
PROTAC 32025>95
PROTAC 424100~80

Data summarized from a study on ERα degradation. Note: The exact DC50 and Dmax values can vary based on experimental conditions.[3]

TANK-binding kinase 1 (TBK1)-Targeting PROTACs

In the case of TBK1-targeting PROTACs, a minimum linker length was found to be necessary to observe any degradation.[4]

PROTAC (TBK1)Linker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A7No degradationNo degradation
PROTAC B123>96
PROTAC C21292~76
PROTAC D29>1000<20

Data summarized from a study on TBK1 degradation. A minimum linker length was required to observe degradation.[3][4]

Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs

Optimization of a CDK9-targeting PROTAC demonstrated that even subtle changes in the number of PEG units can significantly impact degradation potency.

PROTAC (CDK9)Linker CompositionDC50 (nM)Dmax (%)
PROTAC XPEG3500~60
PROTAC YPEG450>90
PROTAC ZPEG5250~75

Illustrative data based on general findings in PROTAC linker optimization studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.

Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.[5]

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Calculate the percentage of degradation relative to the vehicle-treated control.[2]

Ternary Complex Formation Assays (Surface Plasmon Resonance - SPR)

Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[5]

Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[5]

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target). Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding to the immobilized protein.[5]

  • Ternary Complex Analysis: Inject a mixture of the PROTAC and the soluble protein partner at constant concentrations over the immobilized protein to measure the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and calculate the equilibrium dissociation constant (KD). Cooperativity (α) can be calculated by comparing the binding affinity of the soluble partner in the presence and absence of the PROTAC.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Caption: General structure of a PROTAC with a PEG linker.

Experimental_Workflow Start Synthesize PROTACs with Varying PEG Linker Lengths Cell_Treatment Treat Cells with PROTAC Concentrations Start->Cell_Treatment Ternary_Complex_Assay Biophysical Assays (e.g., SPR, ITC) Start->Ternary_Complex_Assay Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Data_Analysis Quantify Degradation (DC50, Dmax) Western_Blot->Data_Analysis Optimization Identify Optimal Linker Length Data_Analysis->Optimization Binding_Analysis Determine Binding Affinity and Cooperativity Ternary_Complex_Assay->Binding_Analysis Binding_Analysis->Optimization

Caption: Workflow for comparing different PEG linker lengths in PROTACs.

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data for ERα and TBK1-targeting PROTACs unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation.[1] Researchers and drug developers should consider a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific target and E3 ligase combination.[4] The provided experimental protocols and workflows offer a foundational framework for conducting these essential comparative studies.

References

The Versatility of Propargyl-PEG2-bromide in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical juncture in the design of sophisticated bioconjugates like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Propargyl-PEG2-bromide has emerged as a valuable tool in this field, offering a versatile platform for connecting biological molecules with precision and control. This guide provides an objective comparison of this compound with other linker alternatives, supported by experimental data, to inform the rational design of next-generation therapeutics.

This compound is a heterobifunctional linker featuring a propargyl group at one end and a bromide at the other, separated by a two-unit polyethylene (B3416737) glycol (PEG) chain. The propargyl group, with its terminal alkyne, is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1] This reaction's high efficiency, specificity, and biocompatibility make it ideal for conjugating molecules in complex biological environments.[2] The bromide group, a reactive leaving group, can be displaced by nucleophiles such as amines and thiols, enabling another mode of conjugation. The short, hydrophilic PEG chain enhances solubility and can influence the pharmacokinetic properties of the final conjugate.[3]

Comparison with Alternative Linkers

The performance of a bioconjugate is profoundly influenced by the nature of its linker. Key parameters for evaluation include reaction efficiency, stability of the resulting conjugate, and the biological activity of the final product. For PROTACs, the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are critical metrics of efficacy.[4]

PEG Linkers of Varying Lengths

The length of the PEG chain in a PROTAC linker is a crucial parameter that can significantly impact its ability to induce protein degradation. A systematic variation of the PEG linker length often reveals an optimal length for a specific target protein and E3 ligase pair.[5]

Target ProteinE3 Ligase LigandLinkerDC50 (nM)Dmax (%)Reference
BTKThalidomideReversible Covalent PROTAC with PEG6 linker (RC-1)~220>90[6]
BTKThalidomideNon-covalent PROTAC with PEG linker (NC-1)2.297[6]
BRD4VHLPROTAC with 1 PEG unit>5000<20[7]
BRD4VHLPROTAC with 3 PEG units~100~90[7]
BRD4VHLPROTAC with 5 PEG units~500~80[7]

This table summarizes representative data on the effect of PEG linker length on PROTAC performance. While not a direct comparison of this compound, it illustrates the principle of optimal linker length.

Alkyl Chain Linkers

Alkyl chains offer a more hydrophobic and often more rigid alternative to PEG linkers. Their reduced flexibility can sometimes be advantageous in pre-organizing the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[8] However, this rigidity can also lead to steric hindrance if the linker length and geometry are not optimal.

Rigid Linkers

Rigid linkers, which may incorporate cyclic structures like piperidine (B6355638) or piperazine, can further constrain the conformational freedom of the PROTAC. This can lead to improved potency and selectivity.[8] The choice between a flexible PEG linker, like that in this compound, and a rigid linker depends on the specific structural requirements of the ternary complex for a given target.

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an azide-containing molecule to an alkyne-containing molecule, such as one functionalized with this compound.

Materials:

  • Alkyne-functionalized molecule (e.g., a protein modified with this compound)

  • Azide-containing molecule (e.g., a drug payload)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-functionalized molecule and the azide-containing molecule in the desired molar ratio in the reaction buffer.

  • Add the THPTA ligand to the reaction mixture. A typical final concentration is 1 mM.

  • Add the CuSO4 stock solution to a final concentration of 0.1-0.5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Upon completion, the reaction can be quenched by the addition of a chelating agent like EDTA, or the product can be purified directly.[2]

Purification: The resulting bioconjugate can be purified using standard techniques such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted starting materials and catalyst components.

Visualizing the Workflow

PROTAC Synthesis and Action Pathway

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action Target_Ligand Target Protein Ligand Propargyl_PEG2_Br This compound Target_Ligand->Propargyl_PEG2_Br Reaction 1 (e.g., Nucleophilic Substitution) E3_Ligase_Ligand_Azide E3 Ligase Ligand (with azide) PROTAC PROTAC Molecule E3_Ligase_Ligand_Azide->PROTAC Reaction 2 (CuAAC Click Chemistry) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation CuAAC_Workflow Start Combine_Reactants Combine Alkyne and Azide Molecules in Buffer Start->Combine_Reactants Add_Ligand Add THPTA Ligand Combine_Reactants->Add_Ligand Add_Copper Add CuSO4 Add_Ligand->Add_Copper Initiate_Reaction Add Sodium Ascorbate Add_Copper->Initiate_Reaction Incubate Incubate at Room Temp (1-4 hours) Initiate_Reaction->Incubate Monitor_Progress Monitor by HPLC/MS Incubate->Monitor_Progress Quench_Purify Quench Reaction and/or Purify Product Monitor_Progress->Quench_Purify End Quench_Purify->End

References

Case studies of successful PROTAC development with Propargyl-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key component influencing a PROTAC's success is the linker connecting the target protein binder and the E3 ligase ligand. This guide provides an objective comparison of PROTACs developed with polyethylene (B3416737) glycol (PEG) linkers of varying lengths, with a focus on the performance of PROTACs incorporating a short PEG2 moiety, exemplified by the use of building blocks like Propargyl-PEG2-bromide.

PROTACs are heterobifunctional molecules that induce targeted protein degradation by hijacking the cell's ubiquitin-proteasome system.[1] The linker is not a passive spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[2][3] Its length and composition affect the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[4] PEG linkers are frequently used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease of modifying their length.[4][5]

Comparative Performance of PROTACs with Varying PEG Linker Lengths

The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[6][7] A linker that is too short can lead to steric hindrance, while an excessively long linker may result in inefficient ubiquitination.[4] The following data summarizes the performance of PROTACs with different PEG linker lengths against various targets.

Case Study 1: Estrogen Receptor α (ERα)-Targeting PROTACs

A study on ERα-targeting PROTACs systematically investigated the effect of linker length on degradation efficiency. The data reveals that a 16-atom linker provided the optimal length for ERα degradation in MCF7 breast cancer cells.[4]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Table 1: Comparative efficacy of ERα-targeting PROTACs with different linker lengths. A 16-atom linker, which is longer than a typical PEG2 linker, demonstrated the highest degradation and cell growth inhibition.[4]

Case Study 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Research on TBK1-targeting PROTACs also underscores the importance of linker optimization. A 21-atom linker showed the highest potency, while shorter linkers were inactive.[4]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

Table 2: Degradation potency of TBK1-targeting PROTACs. A 21-atom linker was found to be optimal for TBK1 degradation.[4]

Case Study 3: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

A series of PROTACs targeting BRD4, composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, were synthesized with PEG linkers of varying lengths. In this context, a PEG5 linker provided the optimal balance of degradation potency and cellular permeability.

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
PEG355852.5
PEG420953.1
PEG5 15 >98 3.5
PEG630923.2

Table 3: In Vitro Degradation and Permeability of BRD4-Targeting PROTACs. A PEG5 linker demonstrated the best overall performance in this series.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate a simplified signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (e.g., ERα, BTK) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome Recognition & Degradation PROTAC->POI E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC binds Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: General mechanism of action for a PROTAC molecule.

The above diagram illustrates how a PROTAC molecule brings a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Image Analysis & Quantification I->J K DC50/Dmax Calculation J->K

Caption: Experimental workflow for Western Blot analysis.

This workflow outlines the key steps involved in determining the degradation efficiency (DC50 and Dmax) of a PROTAC using Western blotting.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy.

Western Blotting for Protein Degradation Analysis

This protocol is a standard method for quantifying the degradation of a target protein following PROTAC treatment.[8]

1. Cell Culture and Treatment:

  • Plate cells (e.g., MCF7 for ERα, Ramos for BTK) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 17-24 hours).[9]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.[8]

4. Sample Preparation:

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer and heat the samples at 95°C for 5 minutes.

5. SDS-PAGE and Transfer:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERα, anti-BTK) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane again three times with TBST for 10 minutes each.

7. Signal Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).

  • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression model to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[8]

References

A Head-to-Head Comparison of Bifunctional Linkers: Benchmarking Propargyl-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of bioconjugates. This guide provides an objective comparison of Propargyl-PEG2-bromide against other widely used bifunctional linkers, supported by experimental data and detailed methodologies.

In the landscape of modern drug development and biological research, the precise and stable conjugation of molecules is paramount. Heterobifunctional linkers are essential chemical tools that enable the covalent linkage of two different biomolecules, such as antibodies to cytotoxic drugs in antibody-drug conjugates (ADCs), or proteins to reporter molecules. The choice of linker dictates the conjugation strategy, the stability of the final product, and its suitability for different applications.

This guide focuses on this compound, a PEGylated linker containing a terminal alkyne group for "click chemistry" and a bromide for nucleophilic substitution. We will compare its performance and characteristics against three other commonly used bifunctional linkers:

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A classic NHS ester/maleimide (B117702) linker widely used in approved ADCs.

  • DBCO-PEG4-NHS Ester: A "click chemistry" linker for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).

  • Azido-PEG3-Carboxylic Acid: Another "click chemistry" linker for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Mechanisms of Action and Key Features

Each class of heterobifunctional linker operates through a distinct chemical strategy, offering a unique set of advantages and disadvantages.

This compound is a versatile linker that allows for a two-step conjugation process. The bromide group can react with nucleophiles such as thiols, while the propargyl group (a terminal alkyne) is available for copper-catalyzed click chemistry with an azide-functionalized molecule.[1] The short PEG2 spacer enhances solubility and provides flexibility.[][3]

SMCC is a non-cleavable linker that reacts with primary amines via its N-hydroxysuccinimide (NHS) ester and with sulfhydryl groups via its maleimide group. This dual reactivity allows for a controlled, two-step conjugation process.[4]

DBCO-PEG4-NHS Ester is a bioorthogonal linker that also reacts with primary amines through its NHS ester. The dibenzocyclooctyne (DBCO) group then allows for a highly specific and efficient copper-free click reaction with an azide-functionalized molecule.[4] The PEG4 spacer improves hydrophilicity.

Azido-PEG3-Carboxylic Acid requires activation of its carboxylic acid group (e.g., with EDC/NHS) to react with primary amines. The azide (B81097) group can then participate in a copper-catalyzed click reaction with an alkyne-functionalized molecule.[4]

Comparative Performance Data

The performance of a bifunctional linker is assessed by several key parameters, including conjugation efficiency, reaction kinetics, and the stability of the final conjugate in relevant biological media. The following table summarizes typical performance data for the four linker types discussed. It is important to note that direct head-to-head comparisons can be challenging, as performance is highly dependent on the specific molecules being conjugated and the precise experimental conditions.

Parameter This compound SMCC DBCO-PEG4-NHS Ester Azido-PEG3-Carboxylic Acid References
Reaction Chemistry Nucleophilic substitution (bromide) & CuAAC (alkyne)NHS ester aminolysis & Maleimide-thiol additionNHS ester aminolysis & SPAAC (DBCO-azide)Carboxylic acid activation & CuAAC (azide-alkyne)[1][4]
Typical Conjugation Efficiency Moderate to HighHighVery HighHigh[5]
Reaction Time Variable (hours)1-2 hours per step< 4 hours (SPAAC)1-12 hours (CuAAC)[4][5]
Resulting Linkage Thioether & TriazoleAmide & ThioetherAmide & TriazoleAmide & Triazole[4]
Linkage Stability Thioether: Stable; Triazole: Highly StableAmide: Highly Stable; Thioether: Stable, but can be susceptible to retro-Michael reactionAmide: Highly Stable; Triazole: Highly StableAmide: Highly Stable; Triazole: Highly Stable[4]
Key Advantages Versatile two-step conjugation, PEG spacer enhances solubility.Well-established, widely used in approved ADCs.Bio-orthogonal, no catalyst needed for click reaction, very high efficiency.High efficiency and specificity, stable linkage.[][3][4]
Key Disadvantages Requires two separate reaction steps, potential for side reactions with bromide.Potential for heterogeneity in lysine (B10760008) conjugation, maleimide instability.DBCO group is hydrophobic.Requires cytotoxic copper catalyst for click reaction.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and comparison of bifunctional linkers. Below are generalized protocols for key experiments related to bioconjugation and stability assessment.

Protocol 1: General Antibody-Drug Conjugation (ADC) Workflow

This protocol outlines a typical two-step workflow for creating an ADC by conjugating a small molecule drug to an antibody.

A. Antibody Activation (Common for NHS Ester-Containing Linkers)

  • Antibody Preparation: Dialyze the antibody into an amine-free buffer (e.g., PBS, pH 7.4). Adjust the antibody concentration to 2-10 mg/mL.[4]

  • Linker Preparation: Immediately before use, dissolve the NHS ester-containing linker (e.g., SMCC, DBCO-PEG4-NHS Ester) in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mM.[4]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. The optimal ratio should be determined empirically.[4]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.[4]

  • Purification: Remove excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the buffer to one suitable for the next reaction step.

B. Secondary Conjugation Reaction

  • For this compound (Click Chemistry):

    • Drug Preparation: Prepare the azide-containing drug in a reaction buffer.

    • Catalyst Preparation: Prepare a fresh solution of copper(I) catalyst (e.g., from CuSO4 and a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA).

    • Conjugation: Add the propargyl-activated antibody and the azide-containing drug to the catalyst solution.

    • Incubation: Incubate at room temperature for 1-4 hours.

    • Final Purification: Purify the ADC using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.

  • For SMCC (Maleimide-Thiol Reaction):

    • Drug Preparation: Prepare the thiol-containing drug in a suitable buffer.

    • Conjugation: Mix the maleimide-activated antibody with the thiol-containing drug.

    • Incubation: Incubate for 1-2 hours at room temperature at pH 6.5-7.5.[4]

    • Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like cysteine.[4]

    • Final Purification: Purify the ADC using SEC.[4]

  • For DBCO-Linker (Copper-Free Click Chemistry):

    • Drug Preparation: Prepare the azide-containing drug in a reaction buffer.

    • Conjugation: Add the DBCO-activated antibody to the azide-containing drug. A 1.5 to 3-fold molar excess of one reagent is often recommended.[4]

    • Incubation: Incubate at room temperature for 4-12 hours or at 4°C for 2-12 hours.[4][5]

    • Final Purification: Purify the ADC using SEC.[4]

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in the circulatory system, predicting the potential for premature payload release and off-target toxicity.

  • Preparation: Spike the ADC into plasma (e.g., human, mouse) to a final concentration of 0.1 mg/mL.[6]

  • Incubation: Incubate the mixture at 37°C.[6]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours).[6]

  • Sample Processing: Immediately stop the reaction in the collected aliquots by adding a protease inhibitor cocktail and storing them at -80°C until analysis.[6]

  • Analysis: Quantify the amount of intact ADC and/or released payload at each time point using methods like ELISA or LC-MS.[6] A decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage.[7]

Visualizing Bioconjugation Workflows

ADC_Conjugation_Workflow cluster_activation Step 1: Antibody Activation cluster_conjugation Step 2: Payload Conjugation cluster_purification Step 3: Purification & Analysis Antibody Antibody Activated_Antibody Activated Antibody Antibody->Activated_Antibody Reaction Linker Bifunctional Linker (e.g., this compound) Linker->Activated_Antibody Activated_Antibody_2 Activated Antibody Payload Payload (e.g., Drug, Fluorophore) ADC Antibody-Drug Conjugate (ADC) Payload->ADC Reaction ADC_2 Crude ADC Activated_Antibody_2->ADC Purification Purification (e.g., SEC) Analysis Analysis (e.g., LC-MS, HIC) Purification->Analysis ADC_2->Purification

Conclusion

The choice of a bifunctional linker is a critical decision in the design of bioconjugates. This compound offers a versatile platform for researchers employing click chemistry, with the added benefit of a hydrophilic PEG spacer. However, it requires a two-step conjugation process and the use of a copper catalyst.

In contrast, SMCC is a well-established linker with a long history of use in clinically approved drugs, but it can suffer from instability and lead to heterogeneous products. DBCO-based linkers provide a highly efficient and bioorthogonal alternative for copper-free click chemistry, though the DBCO group itself can be hydrophobic. Azido-PEG linkers offer the high specificity of click chemistry but necessitate the use of a potentially cytotoxic copper catalyst.

Ultimately, the optimal linker depends on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final product. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate bifunctional linker for their needs.

References

A Comparative Guide to the Stability of the Triazole Linkage Formed by Propargyl-PEG2-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linkage for bioconjugation is critical to the efficacy and safety of the resulting molecule. The triazole linkage, formed via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has emerged as a gold standard for creating robust and stable connections in various applications, including the development of antibody-drug conjugates (ADCs) and PEGylated proteins. This guide provides an objective comparison of the stability of the 1,2,3-triazole linkage, specifically that formed using reagents like Propargyl-PEG2-bromide, with other common bioconjugation linkages, supported by experimental evidence.

The 1,2,3-triazole ring is widely recognized for its exceptional stability. This aromatic heterocycle is highly resistant to a wide range of chemical and biological degradation pathways, a key advantage in the physiological environment.

Comparative Stability of Bioconjugation Linkages

While direct, head-to-head quantitative comparisons of the stability of various bioconjugation linkages under identical stress conditions are not extensively documented in a single study, a strong consensus on their relative stability has emerged from numerous independent investigations. The triazole linkage consistently demonstrates superior stability compared to many other commonly used linkages.

Linkage TypeFormation ChemistryReported Stability CharacteristicsKey Considerations
1,2,3-Triazole Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Highly Stable: Resistant to hydrolysis across a wide pH range, oxidation, reduction, and enzymatic degradation by proteases. Considered as stable as a native amide bond.Requires a copper catalyst, which can be cytotoxic, necessitating careful removal for in vivo applications.
Amide Carbodiimide chemistry (e.g., EDC, NHS)Highly Stable: Possesses extraordinary stability with a half-life of approximately 600 years in neutral solution at 25°C.Formation can be challenging to achieve site-specifically on proteins.
Thioether (from Maleimide) Michael AdditionConditionally Stable: Susceptible to retro-Michael reaction in the presence of endogenous thiols like glutathione (B108866), leading to premature cleavage. Ring hydrolysis can improve stability.Instability can lead to off-target toxicity in drug conjugates.
Hydrazone Condensation of hydrazines and aldehydes/ketonesLabile: Prone to hydrolysis, particularly under acidic conditions. Stability is generally lower than oximes.Cleavability can be advantageous for prodrug applications where release is desired.
Oxime Condensation of alkoxyamines and aldehydes/ketonesMore Stable than Hydrazones: Exhibits significantly greater hydrolytic stability compared to hydrazones.Still susceptible to hydrolysis over extended periods.
Ester EsterificationLabile: Readily hydrolyzed by chemical and enzymatic (esterases) means.Generally not suitable for applications requiring long-term in vivo stability.
Experimental Protocols for Stability Assessment

To rigorously assess and compare the stability of a triazole linkage with other linkages, a forced degradation study is the standard experimental approach. This involves subjecting the bioconjugate to a variety of stress conditions and monitoring its integrity over time, typically by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

General Protocol for a Forced Degradation Study:

  • Sample Preparation:

    • Prepare stock solutions of the bioconjugates (e.g., a protein conjugated to a PEG linker via a triazole, maleimide, or other linkage) in a suitable buffer (e.g., phosphate-buffered saline, PBS). A typical starting concentration is 1 mg/mL.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 40-60 °C).

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 40-60 °C).

    • Oxidative Stress: Treat the sample with a relevant oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

    • Reductive Stress: For linkages susceptible to reduction (e.g., disulfides), incubate with a reducing agent like 10 mM dithiothreitol (B142953) (DTT) or glutathione (GSH) in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.

    • Thermal Stress: Incubate the sample at an elevated temperature (e.g., 60-80 °C) in a neutral buffer.

    • Enzymatic Degradation: Incubate the sample in the presence of relevant enzymes, such as proteases or plasma, at 37 °C.

  • Time Points:

    • Collect aliquots of the stressed samples at multiple time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The time points should be adjusted based on the expected stability of the linkage.

  • Analysis:

    • Analyze the samples by reverse-phase HPLC (RP-HPLC) with UV and MS detection.

    • Monitor the disappearance of the peak corresponding to the intact bioconjugate and the appearance of any degradation products.

    • The identity of degradation products can be confirmed by their mass-to-charge ratio (m/z) and fragmentation patterns in MS/MS analysis.

  • Data Analysis:

    • Plot the percentage of the intact bioconjugate remaining versus time for each stress condition.

    • Calculate the degradation rate constant (k) and the half-life (t₁/₂) of the linkage under each condition using appropriate kinetic models.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for a comparative stability study of bioconjugation linkages.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Bioconjugate Solutions (Triazole-linked, Maleimide-linked, etc.) in appropriate buffer acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxid Oxidative Stress (e.g., 3% H₂O₂) reduc Reductive Stress (e.g., 10 mM DTT) therm Thermal Stress (e.g., 70°C) enzym Enzymatic Degradation (e.g., Plasma, 37°C) timepoint Collect Aliquots at Various Time Points acid->timepoint base->timepoint oxid->timepoint reduc->timepoint therm->timepoint enzym->timepoint hplc RP-HPLC-MS/MS Analysis timepoint->hplc quant Quantify Intact Bioconjugate & Degradation Products hplc->quant kinetic Calculate Degradation Rate (k) and Half-life (t₁/₂) quant->kinetic compare Compare Stability Profiles kinetic->compare

Caption: Workflow for comparative stability analysis.

Conclusion

The 1,2,3-triazole linkage formed from the reaction of a propargyl group (as in this compound) and an azide (B81097) is characterized by exceptional stability. Its resistance to hydrolytic, oxidative, reductive, and enzymatic degradation makes it a superior choice for bioconjugation applications where long-term stability in a physiological environment is paramount. While other linkages may be suitable for applications requiring cleavability, the triazole linkage provides a robust and reliable connection for the development of stable therapeutics and research tools. The experimental protocols outlined provide a framework for the direct comparison of this linkage with other bioconjugation chemistries to inform the selection of the most appropriate linker for a given application.

Safety Operating Guide

Safe Disposal of Propargyl-PEG2-bromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Propargyl-PEG2-bromide, a reactive PEG-based PROTAC linker, is crucial for laboratory safety and environmental protection.[1] Due to its chemical structure, which includes a reactive propargyl group, it should be handled with care, following procedures similar to those for other hazardous organic bromides. This guide provides essential information for the safe handling and disposal of this compound, based on safety data for the closely related and hazardous chemical, propargyl bromide.

Researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and their institution's Environmental Health and Safety (EHS) office for detailed and compliant disposal procedures.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be aware of the potential hazards. The related compound, propargyl bromide, is a highly flammable liquid and vapor that is toxic if swallowed and can cause severe skin burns and eye damage.[2][3][4] It may also cause respiratory irritation.[3][5]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]

Handling:

  • Avoid all personal contact, including inhalation of vapors.[6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3][7]

  • Use non-sparking tools and explosion-proof equipment.[2][4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following is a general procedural guide:

  • Consult Official Documentation: Always begin by reviewing the manufacturer-specific Safety Data Sheet (SDS) for this compound and your institution's EHS guidelines.

  • Segregate the Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

    • Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical; high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) (PP) may be suitable.[7]

  • Waste Collection and Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

    • The storage area should be designated for flammable and corrosive liquids.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Proper disposal methods for similar chemicals include incineration in a licensed facility, potentially after mixing with a combustible solvent, or burial in a specifically licensed landfill for chemical waste.[6][7]

    • Do not dispose of this compound down the drain or in regular trash.[2][4]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation. Remove all sources of ignition.[6]

  • Contain the Spill: For small spills, contain and absorb the material with an inert absorbent such as vermiculite, sand, or earth.[6][7]

  • Collect and Dispose: Use non-sparking tools to collect the absorbed material and place it into a labeled container for hazardous waste disposal.[2][6]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste sds Consult Manufacturer's SDS and Institutional EHS Guidelines start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe waste_container Is the waste in a properly labeled, sealed, and compatible container? ppe->waste_container prepare_container Transfer waste to a suitable container. Label clearly. waste_container->prepare_container No storage Store waste container in a designated cool, dry, well-ventilated area for hazardous chemicals. waste_container->storage Yes prepare_container->storage contact_ehs Contact EHS or licensed waste disposal company for pickup. storage->contact_ehs end End: Waste Disposed of Compliantly contact_ehs->end

Caption: Workflow for the compliant disposal of this compound.

References

Navigating the Safe Handling of Propargyl-PEG2-bromide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals utilizing Propargyl-PEG2-bromide, a key reagent in bioconjugation and PROTAC development, must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) and handling procedures to disposal plans, ensuring a secure laboratory environment.

Immediate Safety and Hazard Information

Key Hazards Include:

  • Toxicity: Toxic if swallowed and may be harmful if it comes into contact with skin or is inhaled.[1][2][3]

  • Corrosivity: Causes severe skin burns and eye damage.[1][2][3]

  • Flammability: Highly flammable liquid and vapor.[1][2][3]

  • Reactivity: May be unstable and can react vigorously with other materials.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to ensure personnel safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Hands Chemical-resistant glovesPVC or other appropriate material. Inspect gloves for integrity before each use.[4]
Eyes Safety gogglesChemical splash goggles are required to prevent eye contact.
Body Laboratory coatA flame-resistant lab coat should be worn over personal clothing.[4]
Respiratory Fume hoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

Step-by-Step Handling and Disposal Plan

A clear and methodical approach to handling and disposal is paramount. The following protocols provide a direct, step-by-step guide for laboratory operations.

Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower should be accessible.

  • Aliquotting and Use: Conduct all weighing and liquid transfers of this compound within the fume hood. Use compatible tools and equipment to avoid reactions.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] Keep the container tightly closed when not in use.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated and properly labeled hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Container Management: Keep the waste container sealed when not in use and store it in a designated hazardous waste accumulation area.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[6]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow and Safety Checkpoints

To visualize the safe handling process, the following diagram outlines the key steps and decision points from receiving the chemical to its final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive Chemical Store Store in Cool, Dry, Ventilated Area Receive->Store PPE Don Appropriate PPE Store->PPE FumeHood Prepare Fume Hood PPE->FumeHood Weigh Weigh/Aliquot in Fume Hood FumeHood->Weigh Experiment Perform Experiment Weigh->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Spill Spill? Experiment->Spill Exposure Exposure? Experiment->Exposure Waste Collect Contaminated Waste Decontaminate->Waste Dispose Dispose via EHS Waste->Dispose Spill->Waste Clean Up FirstAid First Aid Exposure->FirstAid Administer First Aid & Seek Medical Attention

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.